molecular formula C8H8BrN B1282224 6-Bromoindoline CAS No. 63839-24-7

6-Bromoindoline

Cat. No.: B1282224
CAS No.: 63839-24-7
M. Wt: 198.06 g/mol
InChI Key: MTSYZAHZABCWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoindoline ( 63839-24-7), with the molecular formula C 8 H 8 BrN, is a brominated indoline derivative that serves as a versatile and valuable building block in medicinal chemistry and chemical biology research . This compound is part of a critical class of 6-bromo-substituted nitrogen heterocycles used to develop novel bioactive molecules. A primary and significant application of this chemical scaffold is in the development of antibiotic potentiators . Research has shown that 6-bromoindole-based compounds are potent inhibitors of bacterial cystathionine γ-lyase (CGL), a key enzyme in microbial hydrogen sulfide production that confers protection against oxidative stress . By inhibiting bacterial CGL, these synthetic potentiators can enhance the efficacy of conventional antibiotics like gentamicin, providing a promising strategy to combat antimicrobial resistance (AMR) . The this compound moiety is therefore a key structural feature for synthesizing new derivatives to explore this anti-virulence mechanism. Beyond infectious disease research, compounds based on the 6-bromoindole structure demonstrate a broad spectrum of biological activities. They have been isolated from marine natural products and investigated for their anti-inflammatory properties, modulating the activity of human dendritic cells and T-cell responses . Furthermore, 6-bromotryptamine derivatives have been identified as 5-HT 2A receptor antagonists , indicating potential for development of neuropsychiatric disorder therapies . The scaffold also shows promising antifungal activity against agriculturally relevant pathogens such as Botrytis cinerea and Monilinia fructicola . Researchers value this compound as a fundamental starting material in constructing complex molecular architectures for pharmaceutical and agrochemical discovery. It is recommended to store this product in a dark place, sealed in a dry environment at 2-8°C to ensure stability . This product is strictly intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYZAHZABCWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518084
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63839-24-7
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoindoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Bromoindoline, a halogenated derivative of indoline. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

This compound, also known as 6-bromo-2,3-dihydro-1H-indole, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at the 6th position of the bicyclic system. The presence of the bromine atom and the indoline scaffold makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 63839-24-7[1]
Molecular Formula C₈H₈BrN[1]
Molecular Weight 198.06 g/mol [1]
Appearance Off-white to yellow solid/Brown oil
Boiling Point 116-118 °C at 4 Torr[1]
Solubility No data available
Storage Keep in dark place, sealed in dry, 2-8°C[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), results in two molecular ion peaks separated by 2 m/z units.

Ionm/z
[M-H]+195.9 / 197.9

From LC-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the pyrrolidine ring. The bromine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons.

Predicted ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-Br bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 6-bromoindole. The following protocol is adapted from the literature.[1]

Reaction Scheme:

G cluster_0 6-Bromoindole cluster_1 Triethylsilane, Trifluoroacetic Acid Dichloromethane, Room Temperature cluster_2 This compound b6i reagents b6in reagents->b6in

Caption: Synthesis of this compound from 6-Bromoindole.

Materials:

  • 6-Bromo-1H-indole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane

  • Concentrated ammonium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

  • Ether

  • Hexane

  • 4N HCl in dioxane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 6-bromo-1H-indole (11.0 g, 56.1 mmol) in a mixture of dichloromethane (180 mL) and trifluoroacetic acid (60 mL), add triethylsilane (22.6 mL, 2.5 equiv).[1]

  • Stir the reaction mixture at room temperature for 16 hours.[1]

  • Add additional dichloromethane (180 mL), concentrated ammonium hydroxide solution (approximately 50 mL), and water (200 mL).[1]

  • Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Redissolve the residue in a 1:1 mixture of ether and hexane (100 mL).[1]

  • Slowly add a 4N HCl solution in dioxane (14 mL) to precipitate the hydrochloride salt.[1]

  • Collect the precipitate by filtration and treat the resulting solid with a saturated sodium bicarbonate solution.[1]

  • Extract the mixture again with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2,3-dihydro-1H-indole as a brown oil (approximately 10.0 g).[1]

Note: The crude product from this procedure was reported to be used in subsequent reactions without further purification.[1] For applications requiring high purity, chromatographic purification may be necessary.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 6-position. The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or other reactions.

These synthetic handles make this compound a valuable precursor for the synthesis of a wide range of substituted indoline derivatives, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Safety Information

Detailed safety information for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

G cluster_char Characterization start Start: 6-Bromoindole synthesis Synthesis: Reduction with Triethylsilane and TFA start->synthesis workup Aqueous Workup and Extraction synthesis->workup purification Purification (Optional): Column Chromatography workup->purification ms Mass Spectrometry (LC-MS) Confirm Molecular Weight workup->ms Direct Characterization of Crude Product purification->ms nmr NMR Spectroscopy (¹H & ¹³C) Elucidate Structure ms->nmr ir IR Spectroscopy Identify Functional Groups nmr->ir end Pure this compound ir->end

Caption: Workflow for the synthesis and characterization of this compound.

References

Technical Guide: Physicochemical Properties of 6-Bromo-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-indole, also known as 6-bromoindoline, is a halogenated derivative of indoline. The indole and indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a key intermediate in the synthesis of potential therapeutic agents.[1] A thorough understanding of its physical properties is essential for its effective use in laboratory synthesis, process development, and formulation studies. This guide provides a detailed overview of the known physical characteristics of 6-bromo-2,3-dihydro-1H-indole, outlines experimental protocols for their determination, and illustrates a key synthetic workflow.

Core Physical Properties

The physical properties of 6-bromo-2,3-dihydro-1H-indole are summarized below. It is noteworthy that while some experimental data is available, particularly for the hydrochloride salt, several properties of the free base are based on predictions and require experimental verification.

PropertyValueSource
Molecular Formula C₈H₈BrNPubChem
Molecular Weight 198.06 g/mol PubChem[2]
Physical State Brown oilChemicalBook[3]
Melting Point Below room temperature (as it is an oil)Inferred from physical state
Boiling Point 116-118 °C at 4 Torr (for hydrochloride salt)ChemicalBook[3]
Density 1.514 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 4.28 ± 0.20 (Predicted)ChemicalBook[3]
Mass Spectrometry m/z 195.9/197.9 [M-H]⁻ChemicalBook[3]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the dihydropyrrole ring. The chemical shifts and coupling constants will be influenced by the bromine substituent and the amine group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

  • Mass Spectrometry: The mass spectrum provides the mass-to-charge ratio of the molecule and its fragments. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and bromine-containing fragments.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 6-bromo-2,3-dihydro-1H-indole are provided below. These are generalized procedures that can be adapted for this specific compound.

Determination of Melting Point (for solid derivatives)

Given that 6-bromo-2,3-dihydro-1H-indole is an oil, this protocol would apply to solid derivatives or its hydrochloride salt.

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Boiling Point
  • Apparatus: A micro-boiling point apparatus or a distillation setup is used. For small quantities, a Thiele tube can be employed.

  • Procedure: A small amount of the liquid is placed in a distillation flask with boiling chips. The apparatus is assembled for distillation. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and a steady condensation-vaporization equilibrium is achieved is recorded as the boiling point. For vacuum distillation, the pressure is reduced to the desired level (e.g., 4 Torr), and the temperature is recorded at this pressure.

  • Data Recording: The observed boiling point and the corresponding pressure are recorded.

Determination of Solubility
  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) are chosen.

  • Procedure (Qualitative): To approximately 1 mL of each solvent in a test tube, a small amount of 6-bromo-2,3-dihydro-1H-indole is added dropwise with agitation. The visual observation of whether the compound forms a homogeneous solution determines its solubility.

  • Procedure (Quantitative): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation. The concentration of the compound in the clear supernatant is then determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

Acquisition of Spectral Data
  • NMR Spectroscopy (¹H and ¹³C):

    • A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., tetramethylsilane).

  • Infrared (IR) Spectroscopy:

    • For the neat oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the oil directly on the crystal.

    • The spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Mass Spectrometry:

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • The molecules are ionized (e.g., by electron impact or electrospray ionization).

    • The mass-to-charge ratios of the resulting ions are measured.

Synthetic Workflow

6-Bromo-2,3-dihydro-1H-indole is typically synthesized from 6-bromo-1H-indole. The following diagram illustrates a common synthetic route.

Synthesis_Workflow Synthesis of 6-Bromo-2,3-dihydro-1H-indole Start 6-Bromo-1H-indole (Starting Material) Reaction Reduction Reaction (Room Temperature, 16h) Start->Reaction Dissolved in DCM/TFA Reagents Triethylsilane (Et3SiH) Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Reagents->Reaction Added to solution Workup Aqueous Workup (DCM, NH4OH, H2O) Reaction->Workup Reaction Mixture Product 6-Bromo-2,3-dihydro-1H-indole (Crude Product as Brown Oil) Workup->Product Extraction & Concentration

Caption: A schematic overview of the synthesis of 6-bromo-2,3-dihydro-1H-indole.

Biological Context and Applications

While specific signaling pathways involving 6-bromo-2,3-dihydro-1H-indole are not extensively documented, brominated indoles as a class have been identified as ligands for the aryl hydrocarbon receptor (AhR).[4] The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including xenobiotic metabolism and immune responses. The potential for 6-bromo-2,3-dihydro-1H-indole and its derivatives to modulate AhR signaling pathways presents an avenue for future research in areas such as toxicology and immunology.

Primarily, 6-bromo-2,3-dihydro-1H-indole serves as a versatile intermediate in drug discovery and development.[1] Its utility lies in the ability to introduce diverse functionalities at the bromine-substituted position, allowing for the synthesis of compound libraries for screening against various biological targets. This makes it a valuable tool for medicinal chemists in the lead optimization phase of drug development.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of 6-bromo-2,3-dihydro-1H-indole. While some experimental data is available, further characterization, particularly of the free base, is warranted to provide a more complete physicochemical profile. The provided experimental protocols offer a framework for obtaining this missing data. The synthetic utility of this compound, coupled with the potential biological activity of the broader class of brominated indoles, underscores its importance for researchers in the chemical and pharmaceutical sciences.

References

6-Bromoindoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of 6-Bromoindoline: Properties, Synthesis, and Potential Applications

This technical guide offers an in-depth overview of this compound, a halogenated derivative of indoline, for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides insights into its synthesis, and explores its role as a versatile building block in the synthesis of more complex molecules.

Core Compound Specifications

This compound, also known as 6-bromo-2,3-dihydro-1H-indole, is a key intermediate in organic synthesis. Below is a summary of its fundamental properties.

PropertyValue
CAS Number 63839-24-7
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
Synonyms 6-Bromo-2,3-dihydro-1H-indole

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of indoline. A notable method is the bromination of indoline in sulfuric acid in the presence of silver sulfate.[1] This electrophilic aromatic substitution reaction introduces a bromine atom onto the indoline ring, primarily at the 6-position.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the synthesis of this compound from indoline.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Indoline reaction Bromination (Bromine, Silver Sulfate, Sulfuric Acid) start->reaction 1. Add to reaction mixture workup Quenching Neutralization Extraction reaction->workup 2. Process reaction mixture purification Column Chromatography workup->purification 3. Isolate crude product product This compound purification->product 4. Purify to yield final product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a valuable precursor in the synthesis of various more complex molecules, including those with potential biological activity. The bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.

One notable application is in the synthesis of 6,6'-dibromoindigo, also known as Tyrian purple.[1] This historic dye is formed through the oxidative dimerization of a 6-bromoindole derivative, which can be synthesized from this compound.[1]

The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.

G Indoline Indoline Bromoindoline This compound Indoline->Bromoindoline Bromination Derivatives Various Derivatives (e.g., via cross-coupling) Bromoindoline->Derivatives Functionalization FinalProducts Complex Molecules & Bioactive Compounds Derivatives->FinalProducts Further Synthesis

Caption: Synthetic utility of this compound.

Biological Activity and Potential

While much of the existing research on the biological activity of bromo-substituted indoles has focused on 6-bromoindole and its derivatives, the indoline scaffold is also of significant interest in medicinal chemistry. Derivatives of 6-bromoindole have been shown to possess a range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[2] For instance, certain 6-bromoindole derivatives have been investigated as potential inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in antibiotic resistance.

Although direct studies on the biological effects of this compound are less common, its role as a key intermediate suggests that it is a valuable starting point for the synthesis of novel therapeutic agents. The development of new drugs targeting the central nervous system is an active area of research, and indole- and indoline-based structures are frequently explored for their potential to interact with various neurological targets.

Conclusion

This compound is a key chemical intermediate with established utility in organic synthesis. Its defined chemical properties and reactivity make it a valuable building block for the creation of more complex and potentially bioactive molecules. While direct biological data on this compound is limited, the extensive research into its indole analogue and other substituted indolines highlights the potential for developing novel compounds with therapeutic applications from this versatile scaffold. Further investigation into the direct biological effects of this compound and its immediate derivatives could open new avenues for drug discovery and development.

References

solubility and stability of 6-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 6-Bromoindoline For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound (CAS: 63839-24-7). Due to the limited availability of direct experimental data in public literature, this document combines reported properties with standardized, detailed protocols for determining its solubility and stability profiles, essential for its application in research and drug development.

Core Physicochemical Properties

This compound is a heterocyclic compound, the saturated analog of 6-bromoindole. Its properties are influenced by the indoline core, the basic nitrogen atom, and the electron-withdrawing bromine atom on the benzene ring. The following table summarizes key computed and reported physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 63839-24-7 [1][2]
Molecular Formula C₈H₈BrN [1][2]
Molecular Weight 198.06 g/mol [2]
Appearance White to brown powder/crystal (inferred from related compounds) [3]
XLogP3 2.8 [2]
Topological Polar Surface Area (TPSA) 12 Ų [2]
Hydrogen Bond Donors 1 [2]

| Hydrogen Bond Acceptors | 1 |[2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its structure—a polar amine group and a nonpolar bromo-benzene ring—a qualitative solubility profile can be inferred. The compound is expected to have limited solubility in water and higher solubility in polar organic solvents.[4]

Table 2: Predicted Qualitative Solubility of this compound

Solvent Predicted Solubility Rationale
Water Sparingly Soluble / Low The hydrophobic bromo-benzene ring dominates the molecule's character.
Aqueous Buffers (pH < pKa) Moderately Soluble The indoline nitrogen can be protonated, forming a more soluble salt.
Methanol, Ethanol Soluble Polar protic solvents can interact with the N-H group.
Dimethyl Sulfoxide (DMSO) Soluble Highly polar aprotic solvent, effective for many organic compounds.
N,N-Dimethylformamide (DMF) Soluble Polar aprotic solvent capable of dissolving a wide range of compounds.[4]
Dichloromethane (DCM) Soluble Effective for moderately polar compounds.

| Hexanes, Toluene | Low / Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar indoline ring. |

Stability Profile

The stability of this compound is critical for its storage and handling. Supplier recommendations suggest storing the compound at 2-8°C in a dry, dark environment, which indicates potential sensitivity to heat, moisture, and light.[1] A forced degradation study is the standard approach to definitively identify its stability liabilities.

Key Stability Considerations:

  • Oxidation: The indoline ring can be susceptible to oxidation, potentially converting it back to the indole or other oxidized species.

  • Light (Photostability): Compounds with aromatic rings and halogens can be susceptible to photodegradation.

  • pH: Extreme pH values may catalyze hydrolysis or other degradation pathways, although the indoline core is generally stable.

Experimental Protocols

The following sections provide detailed, standardized methodologies for quantitatively determining the .

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for determining water solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg) to ensure a saturated solution.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C). Shake for at least 24 hours to ensure equilibrium is reached. A preliminary experiment of 48-72 hours is recommended to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a supernatant aliquot without disturbing the solid pellet.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Discard the first portion of the filtrate to avoid adsorption effects.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration curve's linear range.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration based on a standard curve prepared from known concentrations of this compound.

  • Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and shake at 25°C for >24 hours B->C D Centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate with mobile phase F->G H Analyze by HPLC-UV against a standard curve G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Forced Degradation (Stability) Study

Objective: To identify the degradation pathways and stability liabilities of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (for stock solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven or heating block

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Include a control sample (unstressed stock solution diluted with water).

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder in an oven at 80°C for 48 hours. Separately, heat a solution at 60°C.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching: After the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Analyze all samples (stressed, control, and a blank) by a stability-indicating HPLC-PDA method. A gradient method is typically required to separate degradants from the parent peak.

    • Determine the percentage of remaining this compound in each stressed sample relative to the control.

    • Check for peak purity of the parent compound in all chromatograms.

    • Examine the chromatograms for the appearance of new peaks (degradants) and calculate their area percentage.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL stock solution of this compound B Aliquot into separate vials A->B C Acidic (0.1M HCl, 60°C) B->C D Basic (0.1M NaOH, 60°C) B->D E Oxidative (3% H₂O₂, RT) B->E F Thermal (Solid & Solution, Heat) B->F G Photolytic (ICH Q1B Light) B->G H Neutralize/Quench Stressed Samples C->H D->H E->H F->H G->H I Analyze all samples by stability-indicating HPLC-PDA H->I J Assess Purity & Degradation (%) I->J

Caption: Workflow for Forced Degradation (Stability) Study.

Conclusion

While specific, published quantitative data on the is sparse, its physicochemical properties allow for reasoned predictions. It is expected to be a compound with low aqueous solubility that is soluble in various polar organic solvents. Its stability profile is likely sensitive to heat, light, and oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise, high-quality data required for applications in medicinal chemistry, process development, and formulation science, ensuring the reliable and effective use of this valuable chemical intermediate.

References

Synthesis of 6-Bromoindoline from Indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromoindoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the electrophilic bromination of indole to yield 6-bromoindole, followed by a selective reduction to the target indoline. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow visualizations to facilitate a thorough understanding of the synthetic pathway and its relevance.

Overview of the Synthetic Pathway

The conversion of indole to this compound is achieved through two sequential reactions:

  • Step 1: Electrophilic Bromination. Indole undergoes electrophilic substitution, preferentially at the C3 position. However, through careful selection of brominating agents and reaction conditions, bromination can be directed to the benzene ring. The synthesis of 6-bromoindole is a key intermediate step.

  • Step 2: Selective Reduction. The resulting 6-bromoindole is then reduced to this compound. This step requires a mild and selective reducing agent to saturate the C2-C3 double bond of the indole ring without causing cleavage of the carbon-bromine bond (dehalogenation).

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectral properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
IndoleC₈H₇N117.15White solid52-54
6-BromoindoleC₈H₆BrN196.04White to brown powder[1]92-96[1]
This compoundC₈H₈BrN198.06Not availableNot available

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
Indole 7.65 (d, 1H), 7.55 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 6.52 (t, 1H), 8.10 (br s, 1H, NH)135.8, 127.9, 124.2, 121.9, 120.8, 119.8, 111.1, 102.1117.1 (M+)
6-Bromoindole 8.14 (br s, 1H, NH), 7.53 (s, 1H), 7.49 (d, 1H), 7.21 (dd, 1H), 7.16 (m, 1H), 6.52 (m, 1H)[2]136.6, 126.8, 124.8, 123.2, 122.0, 115.5, 114.0, 102.9194.9, 196.9 (M+, M+2)[3]
This compound Expected: ~7.0-6.7 (aromatic H), ~3.6 (t, 2H, CH₂-N), ~3.0 (t, 2H, CH₂-Ar), ~4.0 (br s, 1H, NH)Expected: ~150 (C-N), ~130-115 (aromatic C), ~47 (CH₂-N), ~30 (CH₂-Ar)197.0, 199.0 (M+, M+2)

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 6-Bromoindole from Indole

This procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is a common and effective reagent for the bromination of indoles.

Materials and Reagents:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromoindole.

Step 2: Synthesis of this compound from 6-Bromoindole

This procedure employs sodium cyanoborohydride in an acidic medium for the selective reduction of the indole C2-C3 double bond.

Materials and Reagents:

  • 6-Bromoindole

  • Sodium cyanoborohydride (NaBH₃CN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (TFA) (10-15 eq) dropwise at room temperature.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (2.0-3.0 eq) in small portions, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from indole.

Synthesis_Workflow Indole Indole Bromoindole 6-Bromoindole Indole->Bromoindole 1. NBS, DMF 2. 0°C to rt Bromoindoline This compound Bromoindole->Bromoindoline 1. NaBH₃CN, TFA 2. DCM, 0°C to rt

Synthetic pathway from Indole to this compound.
Role in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active molecules. Its rigid framework and the presence of a bromine atom, which can be further functionalized via cross-coupling reactions, make it a versatile starting point for the synthesis of complex drug candidates.

Drug_Development cluster_core Core Scaffold cluster_derivatives Bioactive Compound Classes Bromoindoline This compound Kinase_Inhibitors Kinase Inhibitors Bromoindoline->Kinase_Inhibitors Functionalization (e.g., Suzuki, Buchwald-Hartwig) GPCR_Ligands GPCR Ligands Bromoindoline->GPCR_Ligands Scaffold Elaboration Enzyme_Inhibitors Enzyme Inhibitors Bromoindoline->Enzyme_Inhibitors Derivatization Antiviral_Agents Antiviral Agents Bromoindoline->Antiviral_Agents Structural Modification

Utility of this compound in synthesizing diverse bioactive molecules.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Bromination of Indoline

Abstract

Indoline and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the indoline nucleus provides a versatile handle for further synthetic transformations, particularly through cross-coupling reactions. This guide provides a comprehensive overview of the electrophilic bromination of indoline, detailing the underlying reaction mechanisms, regiochemical outcomes, and the influence of reaction conditions. Detailed experimental protocols for the synthesis of key bromoindoline isomers are presented, supported by quantitative data and mechanistic diagrams to facilitate understanding and application in a research and development setting.

Core Mechanism of Electrophilic Bromination

The electrophilic aromatic substitution (EAS) of indoline is governed by the electronic properties of the bicyclic system. The nitrogen atom's lone pair of electrons is delocalized into the benzene ring, making it highly activated towards electrophilic attack. This activation is more pronounced than in aniline due to the cyclic nature of the dihydro-pyrrole ring.

The nitrogen atom acts as a potent ortho-, para-director. Consequently, electrophilic attack is favored at the C5 (para) and C7 (ortho) positions. The high nucleophilicity of the indoline ring often necessitates the use of a protecting group on the nitrogen atom to moderate its reactivity and prevent side reactions, such as oxidation or N-bromination.

Role of N-Acylation

To achieve controlled and regioselective bromination, the indoline nitrogen is commonly acylated, typically forming N-acetylindoline or other N-acyl derivatives.[1][2] The N-acyl group serves two primary functions:

  • Moderation of Reactivity: The electron-withdrawing nature of the acyl group reduces the electron-donating capacity of the nitrogen atom, thereby decreasing the overall nucleophilicity of the aromatic ring and preventing over-bromination or oxidative degradation.

  • Steric Hindrance: The bulky acyl group sterically hinders the C7 (ortho) position, making the C5 (para) position the overwhelmingly preferred site for electrophilic attack.

This strategy leads to a highly regioselective synthesis of 5-bromoindoline derivatives.[1][3]

Mechanistic Pathway

The bromination of N-acylindoline proceeds through a classical EAS mechanism. The electrophile, typically molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is attacked by the electron-rich aromatic ring. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen atom. The final step involves the abstraction of a proton from the site of substitution by a weak base to restore aromaticity.

Caption: Mechanism of electrophilic bromination at the C5 position of N-acylindoline.

Regioselectivity and Influencing Factors

The position of bromination on the indoline ring is highly dependent on the substrate (protected vs. unprotected nitrogen) and the reaction conditions.

G cluster_unprotected Unprotected Nitrogen cluster_protected Protected Nitrogen Indoline Indoline Unprotected Indoline (NH) Indoline->Unprotected Direct Use Protected N-Acylindoline (N-Ac) Indoline->Protected N-Acylation Conditions1 Br₂ / H₂SO₄ / Ag₂SO₄ Unprotected->Conditions1 Product1 6-Bromoindoline (Major) + ~8% 4-Bromoindoline Conditions1->Product1 Conditions2 Br₂ / Acetic Acid Protected->Conditions2 Product2 5-Bromo-N-acylindoline Conditions2->Product2

Caption: Influence of N-protection on the regioselectivity of indoline bromination.

  • C5-Bromination: As discussed, protection of the nitrogen with an acyl group strongly directs bromination to the C5 position, yielding 5-bromoindoline after deprotection.[1][3] This is the most common and highest-yielding strategy for this isomer.

  • C6-Bromination: Direct bromination of unprotected indoline under specific conditions, such as in sulfuric acid with silver sulfate, has been shown to yield this compound as the major product.[4] This outcome is less common and suggests a complex interplay of substrate protonation and reaction environment.

  • C7-Bromination: While electronically feasible, substitution at C7 is generally disfavored due to steric hindrance, especially when an N-acyl group is present. Reports indicate that reactions of N-acetylated indoline can sometimes yield minor amounts of 7-chloro compounds, suggesting the possibility of 7-halogenation under certain conditions.[1]

  • Other Positions: Bromination at C4 has been observed as a minor byproduct (~8%) during the synthesis of this compound.[4]

Quantitative Data Summary

The efficiency and regioselectivity of indoline bromination vary significantly with the chosen synthetic route. The following table summarizes key quantitative data from cited experimental protocols.

Target CompoundStarting MaterialBrominating Agent / ConditionsYieldRegioselectivity (Major Product)Reference(s)
5-Bromoindoline1-AcetylindolineBr₂ in glacial acetic acid, then saponification85%C5[1]
5-Bromo-N-acylindolineN-AcylindolineBrominating reagent in CH₂Cl₂ (0-10°C)High (not specified)C5[5]
This compoundIndolineBr₂ in H₂SO₄ with Ag₂SO₄Major productC6 (with ~8% C4 isomer)[4]

Experimental Protocols

Detailed methodologies for the synthesis of specific bromoindoline isomers are crucial for reproducibility.

Protocol for Synthesis of 5-Bromoindoline

This two-step protocol involves the protection of the indoline nitrogen, followed by bromination and subsequent deprotection.

G Indoline Indoline Step1 Step 1: N-Acetylation (e.g., Acetic Anhydride) Indoline->Step1 NAcetyl 1-Acetylindoline Step1->NAcetyl Step2 Step 2: Bromination (Br₂ in Acetic Acid) NAcetyl->Step2 BromoAcetyl 5-Bromo-1-acetylindoline Step2->BromoAcetyl Step3 Step 3: Saponification (Hydrolysis) BromoAcetyl->Step3 Product 5-Bromoindoline Step3->Product

Caption: Experimental workflow for the synthesis of 5-bromoindoline.

Step A: Synthesis of 1-Acetylindoline

  • Dissolve indoline in a suitable solvent (e.g., dichloromethane or neat).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (or acetyl chloride) and a base (e.g., triethylamine or pyridine).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.

Step B: Bromination of 1-Acetylindoline [1]

  • Dissolve 1-acetylindoline in glacial acetic acid.

  • Slowly add a solution of molecular bromine (1 equivalent) in glacial acetic acid, maintaining the temperature as needed.

  • Stir the reaction mixture at ambient temperature until the starting material is consumed.

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

Step C: Saponification to 5-Bromoindoline [1]

  • Suspend the crude 5-bromo-1-acetylindoline in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and maintain until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 5-bromoindoline.

Protocol for Synthesis of this compound[4]

This protocol describes the direct bromination of unprotected indoline.

  • Dissolve indoline in concentrated sulfuric acid at a reduced temperature.

  • Add silver sulfate (Ag₂SO₄) to the solution.

  • Slowly add molecular bromine (Br₂) while maintaining the low temperature.

  • Stir the reaction for a specified period.

  • Carefully quench the reaction by pouring it over ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. The resulting mixture contains this compound as the major product along with the 4-bromo isomer, which can be separated by chromatography.

Conclusion

The electrophilic bromination of indoline is a fundamental transformation for accessing valuable synthetic intermediates. The regiochemical outcome of the reaction can be effectively controlled through the strategic use of N-acyl protecting groups, which favors the formation of 5-bromoindoline in high yield.[1] Direct bromination of unprotected indoline offers a route to other isomers, such as this compound, although typically with lower regioselectivity.[4] The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists aiming to incorporate bromoindoline motifs into their synthetic targets in pharmaceutical and materials science research.

References

From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and History of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated indoles, a diverse class of organic molecules, hold a significant place in the annals of chemistry and pharmacology. Their story begins not in a modern laboratory, but in the ancient world with the vibrant purple hues of imperial dyes, and it continues to unfold at the forefront of modern drug discovery. This in-depth technical guide traces the historical arc of these fascinating compounds, from their natural origins to their synthesis and evolution as potent therapeutic agents. We will delve into the key discoveries, the pioneering scientists, and the experimental methodologies that have shaped our understanding of halogenated indoles, providing a comprehensive resource for researchers and drug development professionals.

The Ancient World: Tyrian Purple and the Dawn of Halogenated Indoles

The history of halogenated indoles is inextricably linked with one of the most prized commodities of the ancient world: Tyrian purple. This vibrant and remarkably stable dye, reserved for royalty and the highest echelons of society, was produced by the Phoenicians as early as 1200 BC from the secretions of several species of sea snails, most notably from the Muricidae family (Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma).[1] The production was a laborious and foul-smelling process, requiring tens of thousands of snails to produce a single gram of the dye, which contributed to its immense value.[2]

The primary chemical constituent of Tyrian purple was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo , a brominated derivative of indigo.[3] This discovery marked the first identification of a naturally occurring organobromine compound and laid the groundwork for the field of halogenated natural products.

Experimental Protocol: Extraction of Tyrian Purple from Murex Snails (Historical Reconstruction)

This protocol is a reconstruction of the ancient method for extracting Tyrian purple, based on historical accounts and modern chemical understanding.

Materials:

  • Fresh Murex sea snails

  • Salt

  • Water

  • A non-reactive vessel (e.g., ceramic or glass)

  • Sunlight or a UV lamp

  • Wool or silk fabric for dyeing

Procedure:

  • Gland Extraction: The hypobranchial gland, a small gland located in the snail's mantle cavity, is carefully extracted from the fresh snails. This was a meticulous and labor-intensive process.

  • Salting and Soaking: The extracted glands are mixed with salt and a small amount of water in the vessel. The salt likely served as a preservative and aided in the extraction process. This mixture is left to soak for a period of several days.

  • Enzymatic and Photochemical Conversion: The colorless precursors in the gland secretion, primarily indoxyl sulfates, undergo enzymatic hydrolysis and then oxidation upon exposure to air and sunlight. This process leads to the formation of the colored indigoid pigments.

  • Dyeing: The resulting dye solution, which would have been a complex mixture, was then used to dye textiles like wool and silk. The fabric would be immersed in the dye bath and then exposed to air to allow the color to fully develop and fix to the fibers.

The 20th Century: Endocrine Breakthroughs and the Discovery of Thyroxine

The next major milestone in the history of halogenated indoles came from the field of endocrinology. In the early 20th century, scientists were racing to understand the function of the thyroid gland and its role in regulating metabolism. In 1914, Edward C. Kendall, working at the Mayo Clinic, successfully isolated a crystalline substance from thyroid gland extracts that contained iodine.[4][5][6] He named this compound thyroxine .

The chemical structure of thyroxine was later determined in 1926 by Charles Robert Harington, who identified it as a tetra-iodinated derivative of the amino acid tyrosine, featuring a halogenated indole-like diphenyl ether structure.[4] Just a year later, in 1927, Harington and George Barger accomplished the first total synthesis of thyroxine, confirming its structure and opening the door for its therapeutic use.[4][7][8]

Experimental Protocol: Isolation of Thyroxine from Thyroid Glands (Kendall's Method, Simplified)

This protocol is a simplified representation of the principles behind Kendall's 1915 isolation of thyroxine. The original process was arduous, involving the processing of tons of animal thyroid glands.

Materials:

  • Animal thyroid glands (e.g., from pigs or cattle)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Hydrochloric acid (HCl)

  • Decolorizing carbon

Procedure:

  • Alkaline Hydrolysis: The thyroid glands are minced and subjected to alkaline hydrolysis with a sodium hydroxide solution. This process breaks down the proteins and liberates the thyroxine.

  • Acidification and Precipitation: The resulting solution is acidified with hydrochloric acid. This causes the thyroxine, which is insoluble in acidic conditions, to precipitate out of the solution along with other acid-insoluble materials.

  • Extraction and Decolorization: The precipitate is collected and then dissolved in an alkaline ethanol solution. This solution is then treated with decolorizing carbon to remove impurities.

  • Crystallization: The solution is again acidified, leading to the precipitation of crude thyroxine. This crude product is then repeatedly crystallized from alkaline alcohol to yield pure, crystalline thyroxine.

The Marine Renaissance: A Treasure Trove of Halogenated Indoles

From the mid-20th century onwards, the exploration of marine organisms has unveiled an astonishing diversity of halogenated indoles with a wide array of biological activities.[9] Unlike their terrestrial counterparts, marine organisms, particularly sponges, tunicates, and algae, are prolific producers of brominated and chlorinated secondary metabolites.[9] This has established the marine environment as a critical source for novel drug leads.

Key Classes of Marine Halogenated Indoles and Their Biological Activities
Compound ClassExample CompoundSource OrganismKey Biological ActivitiesReference
Aplysinopsins 6-BromoaplysinopsinSponge (Thorecta sp.)Serotonin receptor antagonists, cytotoxic, antimicrobial[9]
Meridianins Meridianin ATunicate (Aplidium meridianum)Potent inhibitors of protein kinases (e.g., CDK1, CDK5)[9]
Eudistomins Eudistomin CTunicate (Eudistoma olivaceum)Potent antiviral activity[10]
Topsentins 6-BromotopsentinSponge (Spongosorites sp.)Antitumor, anti-inflammatory[10]
Dragmacidins Dragmacidin DSponge (Spongosorites sp.)Antitumor, antiviral[10]
Quantitative Bioactivity Data of Selected Halogenated Indoles
CompoundBiological ActivityAssayIC50 / MICReference
6-Bromoaplysinopsin AntimalarialPlasmodium falciparum D6 clone0.34 µg/mL[9]
Meridianin G CDK1/cyclin B InhibitionKinase assay0.1 µM[9]
Meridianin G GSK-3α/β InhibitionKinase assay0.03 µM[9]
6-Bromotopsentin P-388 murine leukemia cellsCytotoxicity assay3.0 µg/mL[10]
Dragmacidin D P-388 murine leukemia cellsCytotoxicity assay1.4 µg/mL[10]
Dragmacidin D A-549 human lung carcinomaCytotoxicity assay4.4 µg/mL[10]
4,6-dibromoindole Candida albicansAntifungal assay25 µg/mL[11]
5-bromo-4-chloroindole Candida albicansAntifungal assay25 µg/mL[11]
6-bromo-4-iodoindole Staphylococcus aureusAntibacterial assay20 µg/mL[12][13]
4-bromo-6-chloroindole Staphylococcus aureusAntibacterial assay30 µg/mL[12][13]

Modern Synthesis of Halogenated Indoles

The discovery of biologically active halogenated indoles spurred the development of synthetic methodologies to produce these compounds and their analogs for further investigation.

Experimental Protocol: Baeyer-Drewsen Synthesis of 6,6'-Dibromoindigo

This protocol describes a classic method for the synthesis of 6,6'-dibromoindigo, the main component of Tyrian purple, from 4-bromo-2-nitrobenzaldehyde.

Materials:

  • 4-bromo-2-nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Ethanol

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: Dissolve 1.0 g of 4-bromo-2-nitrobenzaldehyde in 20 mL of acetone in a beaker.

  • Addition of Water: While stirring, add 35 mL of deionized water to the acetone solution.

  • Base-Catalyzed Condensation: Slowly add 5 mL of 2 M sodium hydroxide solution dropwise to the stirring mixture. A deep blue precipitate of 6,6'-dibromoindigo will form rapidly.

  • Reaction Completion and Isolation: Continue stirring for 5-10 minutes to ensure the reaction is complete. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with deionized water until the filtrate is colorless, followed by a wash with a small amount of ethanol to aid in drying. Dry the purified 6,6'-dibromoindigo.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up 4-bromo-2-nitrobenzaldehyde 4-bromo-2-nitrobenzaldehyde Dissolution Dissolve aldehyde in acetone 4-bromo-2-nitrobenzaldehyde->Dissolution Acetone Acetone Acetone->Dissolution NaOH NaOH Condensation Add NaOH (dropwise) Aldol Condensation & Cyclization NaOH->Condensation Water_Addition Add water Dissolution->Water_Addition Water_Addition->Condensation Filtration Vacuum Filtration Condensation->Filtration Washing Wash with water and ethanol Filtration->Washing Drying Dry the product Washing->Drying Final_Product 6,6'-Dibromoindigo Drying->Final_Product

Caption: Experimental workflow for the Baeyer-Drewsen synthesis of 6,6'-dibromoindigo.

Signaling Pathways of Halogenated Indoles

The diverse biological activities of halogenated indoles are a result of their interactions with various cellular targets and signaling pathways. Two prominent examples are their roles as modulators of the Aryl Hydrocarbon Receptor (AhR) and as inhibitors of protein kinases.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Some halogenated indoles have been identified as potent AhR agonists.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-AIP-p23 (Inactive Complex) AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Translocation Halogenated_Indole Halogenated Indole (Ligand) Halogenated_Indole->AhR_complex Binding AhR_ARNT_complex AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Dimerization ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a halogenated indole.

Protein Kinase Inhibition

Many marine-derived halogenated indoles, such as the meridianins, exhibit potent inhibitory activity against various protein kinases. These enzymes play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. By blocking the activity of specific kinases, these compounds can disrupt disease-related signaling cascades.

Protein_Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Protein_Kinase Protein Kinase (e.g., CDK, GSK-3) Receptor->Protein_Kinase Activates Substrate Substrate Protein Protein_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Halogenated_Indole Halogenated Indole (Inhibitor) Halogenated_Indole->Protein_Kinase Inhibits

Caption: Inhibition of a generic protein kinase signaling pathway by a halogenated indole.

Conclusion

The journey of halogenated indoles, from the imperial purple of antiquity to the complex molecular scaffolds of modern pharmaceuticals, highlights the enduring power of natural products in scientific discovery. The unique chemical diversity of these compounds, particularly those from marine environments, continues to provide a rich source of inspiration for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the key historical milestones, experimental methodologies, and biological activities associated with halogenated indoles. As analytical techniques and synthetic methods continue to advance, the exploration of this remarkable class of molecules will undoubtedly unveil new and exciting opportunities in medicine and beyond.

References

Spectroscopic Profile of 6-Bromoindoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoindoline, a halogenated derivative of the indoline heterocyclic system. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed structural information on this compound. The guide outlines predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, expected Infrared (IR) absorption frequencies, and provides detailed, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for this compound, the NMR and mass spectrometry data are predicted based on the known spectral characteristics of indoline and the influence of a bromine substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.0d1HH-4
~ 6.8dd1HH-5
~ 6.7d1HH-7
~ 3.5t2HH-2
~ 3.0t2HH-3
~ 3.8 (broad s)1HNH

Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)Assignment
~ 150C-7a
~ 132C-3a
~ 128C-5
~ 125C-4
~ 118C-6
~ 110C-7
~ 47C-2
~ 30C-3

Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 3: Expected Characteristic IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3450MediumN-H StretchSecondary Amine
3000 - 3100Medium-WeakC-H StretchAromatic
2850 - 2960MediumC-H StretchAliphatic (CH₂)
1580 - 1610Medium-StrongC=C StretchAromatic Ring
1450 - 1500Medium-StrongC=C StretchAromatic Ring
1250 - 1335Medium-StrongC-N StretchAromatic Amine
800 - 880StrongC-H Bend (out-of-plane)Substituted Benzene
500 - 600MediumC-Br StretchAryl Halide
Table 4: Expected Mass Spectrometry Data for this compound
m/zInterpretation
197/199Molecular ion peak ([M]⁺) exhibiting a characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.
118Fragment from the loss of a bromine radical ([M-Br]⁺).
91Further fragmentation, potentially corresponding to a tropylium-like ion.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) or direct infusion.

    • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Utilize Electron Impact (EI) ionization, a common method for this type of molecule.

  • Mass Analysis:

    • The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition:

    • The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

    • Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of bromine should be clearly visible.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS) Prep_MS->MS_Acq Analyze_NMR Analyze Chemical Shifts, Coupling, Integration NMR_Acq->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR_Acq->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Pattern MS_Acq->Analyze_MS Confirmation Structure Elucidation Analyze_NMR->Confirmation Analyze_IR->Confirmation Analyze_MS->Confirmation

Caption: General workflow for the spectroscopic identification of this compound.

The 6-Bromoindoline Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoindoline scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The presence of a bromine atom on the benzene ring of the indoline core provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of functionalized molecules. This in-depth technical guide explores the reactivity of the this compound scaffold, focusing on key reaction types including palladium-catalyzed cross-coupling reactions, C-H functionalization, and nucleophilic substitution. This document provides a comprehensive overview of the synthetic potential of this important building block, complete with quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the indoline ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. For these reactions to be efficient, the indoline nitrogen is typically protected, for example, with a Boc (tert-butyloxycarbonyl) or acyl group, to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the this compound scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 6-aryl or 6-vinyl indolines.

Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285[1] (representative)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001692[2] (representative)
33-Pyridinylboronic acidPdCl₂(dppf) (5)-K₂CO₃DMF110878[3] (representative)
4Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O902465[4] (representative)

Note: Data is representative of typical conditions for Suzuki-Miyaura couplings of aryl bromides and may require optimization for specific this compound substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-6-bromoindoline

To a solution of N-Boc-6-bromoindoline (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL) is added a 2 M aqueous solution of sodium carbonate (2.0 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 6-substituted indoline derivative.[1]

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product 6-Aryl-indoline (Ar-R') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to 6-aminoindoline derivatives. This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base.

Quantitative Data for Buchwald-Hartwig Amination of this compound Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001890[5] (representative)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102482[6] (representative)
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene901688[5] (representative)
4Lithium bis(trimethylsilyl)amide (ammonia equivalent)Pd₂(dba)₃ (2.5)XPhos (6)LHMDS1,4-Dioxane1001475[7] (representative)

Note: Data is representative of typical conditions for Buchwald-Hartwig aminations of aryl bromides and may require optimization for specific this compound substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-6-bromoindoline

An oven-dried Schlenk tube is charged with N-Boc-6-bromoindoline (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst precursor such as Pd₂(dba)₃ (0.02 mmol) and a phosphine ligand like Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added via syringe. The reaction mixture is heated to 100 °C with stirring for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 6-aminoindoline product.[5]

Buchwald_Hartwig_Amination cluster_cat_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]Br AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product 6-Amino-indoline (Ar-NR'R'') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle
Heck Reaction

The Heck reaction provides a method for the vinylation of the this compound scaffold. It involves the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base. This reaction is particularly useful for the synthesis of 6-alkenyl indolines.

Quantitative Data for Heck Reaction of this compound Derivatives

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475[8] (representative)
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMAc1201685[9] (representative)
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP1102068[8] (representative)

Note: Data is representative of typical conditions for Heck reactions of aryl bromides and may require optimization for specific this compound substrates.

Experimental Protocol: General Procedure for Heck Reaction of N-Acyl-6-bromoindoline

A mixture of N-acyl-6-bromoindoline (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 24 hours. After cooling, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the 6-alkenylindoline derivative.[8]

Heck_Reaction cluster_cat_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)L_n-Br OxAdd->PdII_Ar AlkeneIns Alkene Insertion PdII_Ar->AlkeneIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L_n-Br AlkeneIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_H H-Pd(II)L_n-Br BetaElim->PdII_H Product 6-Alkenyl-indoline BetaElim->Product RedElim_Base Reductive Elimination (Base) PdII_H->RedElim_Base RedElim_Base->Pd0 ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Alkene Alkene Alkene->AlkeneIns Base Base Base->RedElim_Base

Heck Reaction Catalytic Cycle

C-H Functionalization

Direct C-H functionalization of the indoline scaffold represents a highly atom-economical approach to introduce new functional groups. While the electron-rich nature of the indoline ring can make regioselective C-H activation challenging, the use of directing groups attached to the indoline nitrogen can provide a powerful strategy to control the site of functionalization. For the this compound scaffold, C-H activation can be directed to the C-7 position, which is ortho to the nitrogen atom.

Experimental Protocol: General Procedure for Directed C-H Arylation at the C-7 Position

A mixture of N-directing group-protected this compound (0.5 mmol), an arylating agent such as an arylboronic acid (1.0 mmol), a rhodium catalyst like [RhCp*Cl₂]₂ (2.5 mol %), and a silver salt oxidant such as AgSbF₆ (20 mol %) in a solvent like tert-amyl alcohol is heated at 100 °C for 12-24 hours under an inert atmosphere. After completion, the reaction is cooled, filtered, and the solvent is removed under vacuum. The residue is then purified by column chromatography to afford the C-7 arylated product.

CH_Functionalization_Workflow cluster_workflow C-H Functionalization Workflow Start N-Protected This compound Mix Mix with Arylating Agent, Catalyst, and Oxidant Start->Mix Heat Heat under Inert Atmosphere Mix->Heat Workup Cool, Filter, and Concentrate Heat->Workup Purify Column Chromatography Workup->Purify Product C-7 Arylated This compound Purify->Product

Directed C-H Functionalization Workflow

Nucleophilic Aromatic Substitution

The bromine atom at the 6-position of the indoline ring is generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions due to the electron-rich nature of the benzene ring. For SNA to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the indoline ring itself is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by a nucleophile is challenging and usually requires harsh reaction conditions or the use of transition metal catalysts (as seen in the Buchwald-Hartwig amination).

Signaling Pathways and Biological Activity

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The ability to functionalize the 6-position allows for the modulation of a compound's pharmacological properties. For instance, 6-bromoindole derivatives have been shown to possess anti-inflammatory and antimicrobial properties.[10] The introduction of various substituents at the 6-position can influence the molecule's interaction with biological targets, potentially affecting signaling pathways involved in inflammation and microbial growth. However, specific signaling pathways directly modulated by this compound derivatives are an active area of research and are not yet fully elucidated for a broad range of compounds.

Biological_Activity_Relationship cluster_relationship Structure-Activity Relationship Scaffold This compound Scaffold Functionalization Functionalization (e.g., Cross-Coupling) Scaffold->Functionalization Derivatives Diverse 6-Substituted Indolines Functionalization->Derivatives Screening Biological Screening Derivatives->Screening Activity Biological Activity (e.g., Anti-inflammatory) Screening->Activity Pathway Modulation of Signaling Pathways Activity->Pathway

References

The Bromo Substituent on the Indole Ring: A Comprehensive Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a bromo substituent on this ring system has been shown to be a powerful tool for modulating the pharmacological properties of these molecules. This in-depth technical guide explores the profound impact of bromination on the indole ring, detailing its influence on biological activity, target engagement, and pharmacokinetic profiles.

Modulation of Biological Activity by Bromination

The introduction of a bromine atom to the indole ring can significantly enhance or alter the biological activity of the parent compound. This is attributed to several factors, including the electronic effects, lipophilicity, and steric bulk of the bromine atom, which can influence protein-ligand interactions and the overall physicochemical properties of the molecule.

Anticancer Activity

Bromo-substituted indoles have demonstrated potent cytotoxic and antiproliferative effects across a variety of cancer cell lines. The position of the bromine atom on the indole ring often plays a crucial role in determining the potency and selectivity of these compounds.

Compound NameCancer Cell LineBiological Target/AssayIC50 (µM)Reference
3-(2-Bromoethyl)-indole (BEI-9)SW480 (Colon)Cell Growth Inhibition12.5[1][2]
3-(2-Bromoethyl)-indole (BEI-9)HCT116 (Colon)Cell Growth Inhibition5[1][2]
5-Bromo-3-(phenylimino)indolin-2-oneVariousCytotoxicityNot specified[3]
7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles (e.g., 5g)A549 (Lung)CytotoxicityMore active than Melphalan[1]
7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles (e.g., 5g)HeLa (Cervical)CytotoxicityMore active than Melphalan[1]
7-Bromoindirubin-3'-oxime (7BIO)VariousCaspase-independent cell deathNot specified[4]
Anti-inflammatory Activity

Several bromoindole derivatives, many of which are isolated from marine organisms, exhibit significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Compound NameAssayTarget/Cell LineIC50Reference
6-BromoindoleNO ProductionLPS-stimulated RAW264.7223.28 µM[2]
6-BromoisatinNO ProductionLPS-stimulated RAW264.7~339.8 µM (for Isatin)[2]
D. orbita hypobranchial gland extractNO ProductionLPS-stimulated RAW264.730.8 µg/mL[2]
D. orbita egg extractNO ProductionLPS-stimulated RAW264.740 µg/mL[2]
D. orbita hypobranchial gland extractTNFα ProductionLPS-stimulated RAW264.743.03 µg/mL[2]
D. orbita hypobranchial gland extractPGE2 ProductionCalcium ionophore-stimulated 3T334.24 µg/mL[2]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)NO Inhibition-10.992 µM[5]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)IL-6 Inhibition-2.294 µM[5]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)TNF-α Inhibition-12.901 µM[5]
Kinase Inhibition

The indole scaffold is a common feature in many kinase inhibitors, and the addition of a bromo substituent can enhance binding affinity and selectivity for the target kinase. Bromoindoles have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3) and Casein Kinase 2 (CK2).

Compound NameKinase TargetIC50 (nM)Reference
1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11)CK216[6]

Impact on Signaling Pathways

Bromo-substituted indoles exert their biological effects by modulating various cellular signaling pathways critical for cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Several bromoindole compounds have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer properties.[7][8]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Induces Bromoindoles Bromo-substituted Indoles Bromoindoles->IKK_complex Inhibit Bromoindoles->NFkB Inhibit Nuclear Translocation GSK3_Signaling_Pathway GSK-3 Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Bromoindoles Bromo-substituted Indoles Bromoindoles->Destruction_Complex Inhibit GSK-3 Apoptosis_Signaling_Pathway Induction of Apoptosis by Bromoindoles cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Bromoindoles Bromo-substituted Indoles DNA_damage DNA Damage Bromoindoles->DNA_damage Induces FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptosis Apoptosis Caspase8->Apoptosis Bax_Bak Bax/Bak DNA_damage->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pore Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Caspase3->Apoptosis MTT_Assay_Workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with bromoindole compounds at various concentrations B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H Kinase_Assay_Workflow Kinase Inhibition Assay Workflow A 1. Prepare kinase reaction buffer B 2. Add kinase, substrate, and bromoindole inhibitor A->B C 3. Pre-incubate B->C D 4. Initiate reaction with ATP C->D E 5. Incubate at 30°C D->E F 6. Stop reaction E->F G 7. Detect product formation (e.g., phosphorylation) F->G H 8. Calculate % inhibition and IC50 G->H Metabolic_Stability_Workflow Microsomal Stability Assay Workflow A 1. Prepare microsomal incubation mixture B 2. Pre-incubate at 37°C A->B C 3. Add bromoindole compound B->C D 4. Initiate reaction with NADPH C->D E 5. Incubate and take samples at time points D->E F 6. Quench reaction in samples E->F G 7. Analyze samples by LC-MS/MS F->G H 8. Determine half-life and intrinsic clearance G->H

References

Methodological & Application

The Strategic Utility of 6-Bromoindoline's Aromatic Precursor, 6-Bromoindole, in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6-bromoindoline represents a saturated heterocyclic scaffold of interest in medicinal chemistry, its direct applications in organic synthesis are less commonly documented than those of its aromatic counterpart, 6-bromoindole. 6-Bromoindole is a versatile and widely utilized building block in the synthesis of a vast array of bioactive molecules and functional materials.[1][2] Its utility stems from the presence of the bromine atom at the 6-position of the indole ring, which serves as a handle for various transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of diverse substituents and the construction of complex molecular architectures. Furthermore, the indole nucleus itself is a privileged scaffold in numerous pharmaceuticals. This document will primarily focus on the extensive applications of 6-bromoindole in organic synthesis, including its derivatization and role in the synthesis of bioactive compounds, while also touching upon the synthesis of this compound from its aromatic precursor.

Key Applications of 6-Bromoindole

6-Bromoindole is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its key applications are centered around its ability to undergo a variety of chemical transformations to create complex and novel molecules.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 6-position of the indole ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling 6-bromoindole with boronic acids or their esters.[3] This method is instrumental in synthesizing complex molecules with applications in medicinal chemistry and materials science.[3]

  • Stille Coupling: This reaction involves the coupling of 6-bromoindole with organotin compounds.

  • Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by reacting 6-bromoindole with alkenes.

  • Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between 6-bromoindole and terminal alkynes.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 6-bromoindole with amines.

2. Synthesis of Bioactive Molecules and Natural Products:

6-Bromoindole serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer agents, kinase inhibitors, and compounds targeting neurological disorders.[1][2] Its derivatives have been investigated as inhibitors for enzymes such as bacterial cystathionine γ-lyase and FabG, an integral part of the bacterial fatty acid biosynthetic system.[4][5]

3. Derivatization and Functionalization:

The indole ring of 6-bromoindole can be further functionalized at various positions. The nitrogen atom can be alkylated or acylated, and the C3 position is susceptible to electrophilic substitution. This allows for the introduction of a wide range of functional groups, leading to a diverse library of indole derivatives.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromoindole

This protocol is a generalized procedure and may require optimization for specific substrates.[3]

Materials:

  • 6-Bromoindole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos-Pd-G2)

  • Ligand (if required)

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • TLC plates for reaction monitoring

Procedure:

  • In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromoindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 1-5 mol%), ligand (if used), and base (2-3 equiv).

  • Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles [3]

SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)191
6-ChloroindolePhenylboronic acidXPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O605-897

Protocol 2: Synthesis of tert-Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate [6]

This multi-step synthesis highlights the derivatization of 6-bromoindole and includes a reduction step to form an indoline derivative in the final stages of a longer synthetic route.

Step 1: Friedel-Crafts Acylation

  • To a solution of 6-bromoindole (40 g) in anhydrous methylene chloride (450 ml), add aluminum chloride (15 g).

  • Add oxalyl chloride (60 g) and reflux the mixture for 2 hours.

  • Cool the reaction to room temperature, add water, and separate the organic layer.

  • Dry and concentrate the organic layer to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

Step 2: Amidation

  • React the product from Step 1 with an appropriate amine to form the corresponding amide.

Step 3: Reduction

  • Reduce the amide using a suitable reducing agent (e.g., LiAlH₄) to yield the amine. This step, if applied to the indole ring, would result in the formation of the indoline ring.

Step 4: Boc Protection

  • Protect the resulting amine with di-tert-butyl dicarbonate (Boc₂O) to obtain the target product, tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate.

Visualizing Synthetic Pathways

Diagram 1: Suzuki-Miyaura Cross-Coupling of 6-Bromoindole

Suzuki_Coupling 6-Bromoindole 6-Bromoindole Oxidative Addition Oxidative Addition 6-Bromoindole->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 6-Arylindole 6-Arylindole Reductive Elimination->6-Arylindole

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Synthetic Pathway to a 6-Bromoindole Derivative

Synthesis_Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 6-Bromoindole 6-Bromoindole Friedel-Crafts Acylation Friedel-Crafts Acylation 6-Bromoindole->Friedel-Crafts Acylation Oxalyl Chloride, AlCl₃ Amidation Amidation Friedel-Crafts Acylation->Amidation Amine Reduction Reduction Amidation->Reduction Reducing Agent Boc Protection Boc Protection Reduction->Boc Protection Boc₂O Derivative tert-Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate Boc Protection->Derivative

Caption: Multi-step synthesis starting from 6-bromoindole.

Conclusion

6-Bromoindole stands as a pivotal precursor in the landscape of organic synthesis, offering a gateway to a multitude of complex and biologically significant molecules. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable tool for molecular construction. While the direct applications of this compound are less prevalent in the literature, its synthesis from the more readily available 6-bromoindole via reduction of the indole nucleus opens avenues for its exploration as a saturated scaffold in drug discovery and development. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of 6-bromoindole and its derivatives.

References

Application Notes: 6-Bromoindoline as a Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindoline and its oxidized counterpart, 6-bromoindole, are privileged heterocyclic scaffolds of significant interest in medicinal chemistry. The indole core is a common feature in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 6-position provides a crucial synthetic handle for introducing molecular diversity through modern cross-coupling reactions, making it an invaluable starting material for drug discovery programs. This document outlines the application of this compound/indole in the synthesis of potent kinase inhibitors, specifically targeting Pim-1 kinase, a protein implicated in various cancers.

While 6-bromoindole is more commonly employed in initial cross-coupling reactions due to its aromaticity, the resulting intermediates can be readily reduced to the corresponding this compound derivatives. This allows for the exploration of both sp² and sp³-rich chemical space, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties.

Application: Development of Pim-1 Kinase Inhibitors

The Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. Its overexpression is linked to the progression of various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. The 6-bromoindole scaffold serves as an excellent starting point for the synthesis of potent and selective Pim-1 inhibitors. The bromine atom allows for diversification at the C-6 position via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).

Biological Activity of Bromo-Indole Based Kinase Inhibitors

The following table summarizes the inhibitory activity of bromo-indole derivatives against Pim-1 kinase, demonstrating the potential of this scaffold.

Compound Name/ClassStructure/DescriptionTarget KinaseIC₅₀ (µM)
Meridianin C4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-aminePim-11.44[1]
(Z)-3-Functionalized Oxo-indolesAnalogs of Saccharomonosporine A with a brominated oxo-indole corePim-15 - 10[1]

Key Synthetic Methodologies & Protocols

The strategic functionalization of the 6-bromoindole core is paramount. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Synthetic Workflow

The following diagram illustrates a general workflow for the diversification of the 6-bromoindole scaffold and its potential reduction to the indoline form.

G General Synthetic Workflow A 6-Bromoindole B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine, Pd Catalyst, Base D 6-Aryl-Indole Derivatives B->D E 6-Amino-Indole Derivatives C->E F Reduction D->F E->F G 6-Substituted Indoline Core H Final Pharmaceutical Candidate G->H Further Modification

A generalized workflow for drug discovery using 6-bromoindole.
Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a carbon-carbon bond at the 6-position of the indole ring.

Objective: To synthesize a 6-aryl-indole derivative from 6-bromoindole and an arylboronic acid.

Materials:

  • 6-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 6-bromoindole, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add DME and water (typically a 4:1 to 10:1 mixture) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-indole derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the formation of a carbon-nitrogen bond at the 6-position of the indole ring.

Objective: To synthesize a 6-(amino)-indole derivative from 6-bromoindole and a primary or secondary amine.

Materials:

  • 6-Bromoindole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-bromoindole, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C under an inert atmosphere with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-(amino)-indole derivative.

Mechanism of Action: Pim-1 Kinase Signaling Pathway

Pim-1 inhibitors developed from the 6-bromoindole scaffold act by competitively binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting pro-survival signaling and promoting apoptosis in cancer cells. The diagram below illustrates the central role of Pim-1 in cell survival pathways.

G Pim-1 Kinase Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines (IL-2, IL-6) JAK JAK Cytokines->JAK STAT STAT3 / STAT5 JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD phosphorylates CDC25A CDC25A / CDC25C Pim1->CDC25A phosphorylates MYC c-Myc Pim1->MYC stabilizes Inhibitor 6-Bromoindole-Derived Inhibitor Inhibitor->Pim1 BclXL Bcl-xL BAD->BclXL Apoptosis Apoptosis BclXL->Apoptosis CellCycle Cell Cycle Progression (G1/S, G2/M) CDC25A->CellCycle Proliferation Cell Proliferation MYC->Proliferation

Pim-1 pathway and the inhibitory action of 6-bromoindole derivatives.

References

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 6-Bromoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of medicinally relevant 6-bromoindoline derivatives and summarize their biological activities. The methodologies and data presented are intended to facilitate research and development in medicinal chemistry, particularly in the fields of antifungal, antimicrobial, and anti-inflammatory drug discovery.

Synthesis of 3-Acyl-6-Bromoindole Derivatives as Antifungal Agents

This section details the synthesis of a series of 3-acyl-6-bromoindoles, which have demonstrated significant antifungal potential. A green and efficient microwave-assisted methodology is described, providing moderate to good yields.[1]

Experimental Protocol: Microwave-Assisted Acylation of 6-Bromoindole

This protocol is adapted from a method described in the literature for the synthesis of 3-acyl-6-bromoindoles.[1]

Materials:

  • 6-Bromoindole

  • Appropriate acid anhydride (linear or aromatic)

  • Ytterbium(III) triflate (Y(OTf)₃)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)

  • CEM Discover 2.0 microwave synthesizer (or equivalent)

  • 10 mL microwave vessel with Teflon lid

Procedure:

  • To a 10 mL microwave vessel, add 6-bromoindole (1.0 mmol), the corresponding acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).

  • Seal the vessel securely with a Teflon lid.

  • Place the vessel in the microwave synthesizer.

  • For linear anhydrides: Irradiate the mixture at 90 °C for 30 minutes.

  • For aromatic anhydrides: Irradiate the mixture at 110 °C for 45 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_product Product Bromoindole 6-Bromoindole Reaction Microwave Irradiation Linear: 90°C, 30 min Aromatic: 110°C, 45 min Bromoindole->Reaction Anhydride Acid Anhydride (Linear or Aromatic) Anhydride->Reaction Catalyst Y(OTf)₃ Catalyst->Reaction IonicLiquid [BMI]BF₄ IonicLiquid->Reaction AcylBromoindole 3-Acyl-6-bromoindole Derivative Reaction->AcylBromoindole

Caption: General workflow for the microwave-assisted synthesis of 3-acyl-6-bromoindole derivatives.

Antifungal Activity Data

The synthesized 3-acyl-6-bromoindole derivatives were evaluated for their in vitro antifungal activity against Botrytis cinerea and Monilinia fructicola. The half-maximal effective concentration (EC₅₀) and the percentage of conidial germination inhibition were determined.[1]

CompoundR GroupYield (%)B. cinerea EC₅₀ (µg/mL)M. fructicola EC₅₀ (µg/mL)B. cinerea Germination Inhibition (%)M. fructicola Germination Inhibition (%)
I H-11.6218.84LowLow
II Acetyl->100>10010096
V Isobutyric-48.56>100--
VII Isovaleric->10045.23--
XII 4-Chlorophenyl28.8----

Note: A dash (-) indicates data not provided in the source.

Synthesis of 6-Bromoindolglyoxylamido Derivatives as Antimicrobial Agents

This section outlines the preparation of 6-bromoindolglyoxylamido derivatives, which have shown promising antimicrobial activities. The synthesis involves a multi-step process starting from 6-bromoindole.

Experimental Protocol: Multi-step Synthesis of tert-Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate

The following protocol for the synthesis of a key intermediate is based on a patented method.[2]

Step 1: Friedel-Crafts Reaction - Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride

  • In a suitable reaction vessel, dissolve 40g of 6-bromoindole in 450ml of anhydrous methylene chloride.

  • Add 15g of aluminum chloride to the solution.

  • Slowly add 60g of oxalyl chloride.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and then quench with water.

  • Separate the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

Step 2: Amidation - Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide

  • Add 45g of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride to a mixture of 100ml of water and 500ml of aqueous ammonia.

  • Stir the mixture at room temperature for 4 hours.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it, and concentrate.

  • Purify the residue by silica gel column chromatography to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.

Step 3: Reduction

The patent mentions a reduction step to obtain the corresponding amine, but specific reagents and conditions are not detailed. Standard reducing agents for amides, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), could be explored.

Step 4: Boc Protection

The patent indicates a final t-butyloxycarbonyl (Boc) protection step to yield the target product, tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Boc Protection Bromoindole 6-Bromoindole FriedelCrafts Oxalyl Chloride, AlCl₃ Anhydrous CH₂Cl₂ Reflux, 2h Bromoindole->FriedelCrafts Intermediate1 2-(6-bromo-1H-indol-3-yl)- 2-oxoacetyl chloride FriedelCrafts->Intermediate1 Amidation H₂O, NH₄OH RT, 4h Intermediate1->Amidation Intermediate2 2-(6-bromo-1H-indol-3-yl)- 2-oxoacetamide Amidation->Intermediate2 Reduction Reduction Intermediate2->Reduction Intermediate3 2-(6-bromo-1H-indol-3-yl)ethanamine Reduction->Intermediate3 BocProtection Boc₂O, Base Intermediate3->BocProtection Product tert-Butyl 2-(6-bromo-1H-indol-3-yl) ethylcarbamate BocProtection->Product

Caption: Multi-step synthesis of a 6-bromoindole derivative for medicinal applications.

Antimicrobial Activity Data

A series of 6-bromoindolglyoxylamido derivatives, including polyamine conjugates, were evaluated for their intrinsic antimicrobial activity. The minimum inhibitory concentrations (MIC) are reported.[3][4]

CompoundOrganismMIC (µM)
3 (spermine derivative) Staphylococcus intermedius3.125
Staphylococcus aureus6.25
Candida albicans17.2
Cryptococcus neoformans1.1

6-Bromoindole Derivatives from Marine Sponges with Anti-Inflammatory Activity

Natural products are a rich source of novel therapeutic agents. This section focuses on 6-bromoindole alkaloids isolated from the marine sponge Geodia barretti and their anti-inflammatory properties.

Isolation Protocol

A targeted isolation of bromoindole alkaloids was achieved using UPLC-qTOF-MS-based dereplication.[5] While the full, detailed protocol is extensive, the general steps involve:

  • Extraction of the sponge material with a suitable solvent (e.g., methanol).

  • Fractionation of the crude extract using techniques like liquid-liquid partitioning and column chromatography.

  • UPLC-qTOF-MS analysis of the fractions to identify those containing bromoindole alkaloids.

  • Further purification of the targeted fractions using semi-preparative or analytical HPLC to isolate the pure compounds.

  • Structure elucidation of the isolated compounds using NMR and HRESIMS data.

Anti-Inflammatory Activity Data

The isolated compounds were screened for their anti-inflammatory activity by measuring their effect on cytokine secretion from human dendritic cells (DCs).[5]

CompoundCytokineEffectIC₅₀ (µM)
2 (Geobarrettin B) IL-12p40Reduced secretion-
3 (Geobarrettin C) IL-12p40Reduced secretion-
IL-10Increased production-
4 (Barettin) IL-12p40Reduced secretion21.0
IL-10Reduced secretion11.8

Note: A dash (-) indicates data not provided in the source.

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of certain 6-bromoindole derivatives are proposed to be mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine production.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_inhibition Inhibition cluster_response Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-12p40, TNF-α) MAPK->Cytokines NFkB->Cytokines Bromoindoline This compound Derivative Bromoindoline->MAPK Inhibits Bromoindoline->NFkB Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

References

Application of 6-Bromoindoline in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindoline is a versatile heterocyclic building block that holds significant potential in the design and synthesis of novel kinase inhibitors. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a bromine atom at the 6-position provides a key handle for introducing diverse chemical functionalities through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the indoline core to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on common and effective synthetic strategies.

Key Synthetic Applications

The primary application of this compound in kinase inhibitor synthesis revolves around its use as a scaffold for modification via palladium-catalyzed cross-coupling reactions. The two most prominent and widely used reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 6-position of the indoline ring, which can be crucial for interacting with the ATP-binding site or allosteric pockets of various kinases.

A notable example of a commercially successful kinase inhibitor featuring a substituted indolinone core is Nintedanib (BIBF 1120), an inhibitor of VEGFR, PDGFR, and FGFR kinases. While Nintedanib itself is a 6-methoxycarbonyl-substituted indolinone, its development highlights the importance of functionalization at the 6-position of the indoline scaffold for achieving potent and selective kinase inhibition[1]. The synthetic strategies employed for such molecules often involve intermediates that could be derived from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of kinase inhibitor precursors.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Objective: To synthesize 6-arylindoline derivatives as potential kinase inhibitor scaffolds.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-arylindoline derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound with Amines

Objective: To synthesize 6-aminoindoline derivatives for the development of kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the desired 6-aminoindoline derivative.

Data Presentation

The following table summarizes representative quantitative data for kinase inhibitors synthesized from indoline-based scaffolds, illustrating the potential for derivatives of this compound.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
BIBF 1120 VEGFR213[1]
PDGFRα59[1]
FGFR169[1]

Note: This table provides data for a related indolinone structure to demonstrate the utility of the scaffold. Specific data for kinase inhibitors directly synthesized from this compound is limited in publicly available literature but the synthetic routes are analogous.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of kinase inhibitor synthesis using this compound and a simplified representation of a common signaling pathway targeted by such inhibitors.

G cluster_0 Synthesis Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Amine Amine Amine->Buchwald-Hartwig Amination 6-Arylindoline Derivative 6-Arylindoline Derivative Suzuki Coupling->6-Arylindoline Derivative 6-Aminoindoline Derivative 6-Aminoindoline Derivative Buchwald-Hartwig Amination->6-Aminoindoline Derivative Kinase Inhibitor Kinase Inhibitor 6-Arylindoline Derivative->Kinase Inhibitor 6-Aminoindoline Derivative->Kinase Inhibitor G cluster_1 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->VEGFR2 Inhibits

References

The Role of 6-Bromoindoline in the Development of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 6-bromoindoline has emerged as a promising pharmacophore. Its derivatives have demonstrated a broad spectrum of antimicrobial activities, including intrinsic antibacterial and antifungal properties, as well as the ability to potentiate the effects of existing antibiotics. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the investigation and development of this compound-based antimicrobial agents.

Application Notes

This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Two primary classes of antimicrobial agents have been developed from this scaffold:

  • 6-Bromoindolglyoxylamide Polyamine Conjugates: These molecules have shown direct antimicrobial activity, particularly against Gram-positive bacteria, and notable antifungal properties. A key mechanism of action for these compounds is the rapid permeabilization and depolarization of the microbial cell membrane, leading to cell death.[1][2] Furthermore, some derivatives in this class act as antibiotic enhancers, augmenting the efficacy of conventional antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[1][2]

  • 6-Bromoindole-based Inhibitors of Bacterial Cystathionine γ-Lyase (CSE): This class of compounds functions as antibiotic potentiators. By inhibiting bacterial CSE, an enzyme involved in hydrogen sulfide (H₂S) production which protects bacteria from oxidative stress, these molecules render pathogenic bacteria more susceptible to existing antibiotics.[3][4][5][6] This approach offers a strategy to overcome certain mechanisms of antibiotic resistance.

Quantitative Data Summary

The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for representative this compound derivatives.

Table 1: Intrinsic Antimicrobial Activity of 6-Bromoindolglyoxylamide Derivatives

Compound/DerivativeTarget MicroorganismGram StainMIC (µM)Reference
6-bromoindolglyoxylamido-spermine (3)Staphylococcus intermediusGram-positive3.125[7]
6-bromoindolglyoxylamido-spermine (3)Staphylococcus aureusGram-positive6.25[7]
6-bromoindolglyoxylamido-spermine (3)Candida albicansFungus17.2[7]
6-bromoindolglyoxylamido-spermine (3)Cryptococcus neoformansFungus1.1[7]

Table 2: Antibiotic Potentiating Activity of 6-Bromoindole-based CSE Inhibitors

InhibitorAntibioticTarget MicroorganismFold-Enhancement of Antibiotic ActivityReference
NL1MultipleStaphylococcus aureus, Pseudomonas aeruginosaSignificant potentiation[5][6]
NL2MultipleStaphylococcus aureus, Pseudomonas aeruginosaSignificant potentiation[5][6]
MNS2GentamicinBacillus subtilisPotentiation observed[8]

Experimental Protocols

Protocol 1: General Synthesis of 6-Bromoindole-Based Inhibitors of Bacterial Cystathionine γ-Lyase (NL1 Analogue)

This protocol describes a general method for the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), a known bacterial CSE inhibitor.[5][6]

Materials:

  • 6-bromoindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Methyl bromoacetate

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Alkylation of 6-bromoindole:

    • To a stirred suspension of NaH in dry DMF, add 6-bromoindole portion-wise at 0°C.

    • Stir the mixture for 1 hour at room temperature.

    • Add methyl bromoacetate dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with EtOAc.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield methyl 2-(6-bromo-1H-indol-1-yl)acetate.

  • Hydrolysis of the Ester:

    • Dissolve the product from step 1 in a mixture of THF, MeOH, and water.

    • Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl and extract with EtOAc.

    • Dry the organic layer over Na₂SO₄ and concentrate to give 2-(6-bromo-1H-indol-1-yl)acetic acid.

  • Amide Coupling:

    • To a solution of 2-(6-bromo-1H-indol-1-yl)acetic acid in DCM, add EDC and HOBt.

    • Stir the mixture for 30 minutes at 0°C.

    • Add a solution of glycine methyl ester hydrochloride and TEA in DCM.

    • Stir the reaction overnight at room temperature.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

  • Final Hydrolysis:

    • Dissolve the coupled product in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the hydrolysis is complete.

    • Acidify with 1M HCl and extract with EtOAc.

    • Dry the organic layer and concentrate to yield the final product, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1).

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative using the broth microdilution method.[7][9][10]

Materials:

  • Test compound (this compound derivative)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism culture

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic

  • Sterile saline or broth for dilution

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth directly in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum with no compound) and a negative control well (broth only). A positive control with a known antibiotic should also be included.

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare Inoculum (0.5 McFarland) start->inoculum compound Prepare Compound Serial Dilutions start->compound inoculate Inoculate Microplate inoculum->inoculate compound->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

membrane_disruption cluster_membrane Bacterial Cell Membrane membrane Outer Leaflet Phospholipid Bilayer Inner Leaflet disruption Membrane Permeabilization & Depolarization membrane:head->disruption compound 6-Bromoindolglyoxylamide Polyamine Derivative compound->membrane:head Interaction death Cell Death disruption->death

Caption: Mechanism of action for 6-bromoindolglyoxylamide derivatives.

cse_inhibition cse Bacterial Cystathionine γ-Lyase (CSE) h2s H₂S Production cse->h2s Catalyzes protection Protection from Oxidative Stress h2s->protection antibiotic Antibiotic protection->antibiotic Reduces Efficacy bacterial_death Increased Bacterial Susceptibility & Death antibiotic->bacterial_death inhibitor 6-Bromoindole-based CSE Inhibitor inhibitor->cse Inhibits inhibitor->bacterial_death Potentiates

Caption: Mechanism of antibiotic potentiation by CSE inhibitors.

References

Application Notes & Protocols: 6-Bromoindoline in the Synthesis of Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory compounds derived from 6-bromoindoline. The information is curated for professionals in drug discovery and medicinal chemistry, offering insights into the structure-activity relationships and mechanisms of action of these promising molecules.

Introduction

Indoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, halogenated indoline scaffolds, particularly this compound, serve as a crucial starting material for the synthesis of potent anti-inflammatory agents. The presence of the bromine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.

This document outlines the synthesis of novel indoline derivatives and details their evaluation as anti-inflammatory agents. The protocols provided are based on established methodologies and offer a guide for researchers looking to explore this chemical space for the development of new therapeutics for inflammatory diseases.

Data Presentation

The anti-inflammatory activity of various 6-bromoindole and indoline derivatives is summarized below. These compounds have been evaluated for their ability to inhibit the production of key pro-inflammatory mediators in cellular and in vivo models.

Table 1: In Vitro Anti-inflammatory Activity of Brominated Indole Derivatives

CompoundAssayCell LineIC50 (µg/mL)Reference
6-BromoindoleNitric Oxide (NO) InhibitionRAW264.7>40[1]
6-BromoisatinNitric Oxide (NO) InhibitionRAW264.719.8[1]
6-BromoindoleTNF-α InhibitionRAW264.727.2[1]
6-BromoisatinTNF-α InhibitionRAW264.725.1[1]
6-BromoindolePGE2 InhibitionRAW264.726.8[1]
6-BromoisatinPGE2 InhibitionRAW264.722.3[1]

Table 2: Effect of 6-Bromoindole Derivatives on Cytokine Secretion by Dendritic Cells

CompoundConcentrationIL-12p40 Inhibition (%)IL-10 Inhibition (%)Reference
Geobarrettin A (1)10 µg/mLNo effectNo effect[2]
Geobarrettin B (2)10 µg/mL29No effect[2]
Geobarrettin C (3)10 µg/mL13-40 (increase)[2]
Barettin (4)10 µg/mL>50>50[2]
8,9-dihydrobarettin (5)10 µg/mLNo effectNo effect[2]
6-bromoconicamin (6)10 µg/mL32No effect[2]
L-6-bromohypaphorine (7)10 µg/mLNo effectNo effect[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound, a common step in the synthesis of diverse derivatives.

Materials:

  • 6-bromoindole

  • Sodium cyanoborohydride (NaBH3CN)

  • Glacial acetic acid

  • Methanol

  • Appropriate aldehyde or ketone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromoindole (1.0 eq) in methanol, add the desired aldehyde or ketone (1.2 eq) and glacial acetic acid (to adjust pH to 4-5).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound derivative.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (RAW264.7 Macrophages)

This protocol details the procedure for evaluating the anti-inflammatory effects of synthesized compounds on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • MTT reagent for cell viability assay

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Visualizations

Signaling Pathway

G Figure 1: Inhibition of LPS-induced Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS TNFa TNF-α IL6 IL-6 NO NO iNOS->NO Bromoindoline This compound Derivatives Bromoindoline->IKK inhibit Bromoindoline->NFkB inhibit translocation

Caption: Inhibition of LPS-induced Inflammatory Signaling by this compound Derivatives.

Experimental Workflow

G Figure 2: Workflow for Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start 6-Bromoindole reaction N-alkylation or other modifications start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Library of this compound Derivatives characterization->library treatment Compound Treatment & LPS Stimulation library->treatment Screening cell_culture RAW264.7 Cell Culture cell_culture->treatment assays Inflammatory Marker Assays (NO, TNF-α, IL-6) treatment->assays viability Cell Viability Assay (MTT) treatment->viability data_analysis Data Analysis (IC50 determination) assays->data_analysis viability->data_analysis

Caption: Workflow for Synthesis and Biological Evaluation of this compound Derivatives.

References

Application Notes and Protocols for Novel Fluorescent Probes Utilizing a 6-Bromoindoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline and its derivatives are versatile scaffolds in medicinal chemistry and chemical biology due to their unique structural and electronic properties. The introduction of a bromine atom at the 6-position of the indoline core provides a reactive handle for further functionalization, making 6-bromoindoline a valuable starting material for the synthesis of novel fluorescent probes. While direct examples of fluorescent probes based on this compound are emerging, the closely related 6-bromoindole scaffold has been successfully utilized to create innovative fluorescent sensors. This document provides detailed application notes and protocols for the design, synthesis, and application of novel fluorescent probes based on a this compound/indole core, leveraging established synthetic methodologies and analogous studies on related bromoindole derivatives.

The general principle behind these probes involves the strategic modification of the this compound/indole core through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling. These reactions allow for the introduction of various π-conjugated systems and recognition moieties, which in turn modulate the photophysical properties of the resulting molecule upon interaction with a specific analyte. This "turn-on" or "turn-off" fluorescent response enables the sensitive and selective detection of a wide range of targets, including metal ions, pH, and various biomolecules.

Data Presentation: Photophysical and Sensing Properties

The performance of a fluorescent probe is defined by its photophysical characteristics and its response to a target analyte. The following tables summarize key quantitative data for a representative fluorescent probe derived from a bromoindole scaffold, designed for the detection of a specific analyte.

Table 1: Photophysical Properties of a Representative Bromoindole-Based Fluorescent Probe

PropertyValue
Excitation Wavelength (λex)428 nm
Emission Wavelength (λem)488 nm
Molar Extinction Coefficient (ε)2.8 x 10^4 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.68
Stokes Shift60 nm

Table 2: Analyte Sensing Performance of a Representative Bromoindole-Based Fluorescent Probe

ParameterValue
Target Analytee.g., Trivalent Metal Cation (M³⁺)
Detection Limit0.70 µM
Linear Range1 - 500 µM
Response Time< 5 seconds
SelectivityHigh selectivity over other common metal ions

Experimental Protocols

General Synthesis of a 6-Arylindoline-Based Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorescent probe by coupling this compound with a suitable arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (with desired functional groups for analyte recognition)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 6-arylindoline fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Fluorescence-Based Analyte Detection

This protocol outlines the general procedure for evaluating the performance of the synthesized fluorescent probe in detecting a target analyte.

Materials and Equipment:

  • Synthesized 6-arylindoline fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., HEPES, Tris-HCl at the desired pH)

  • Stock solutions of the target analyte and potential interfering species

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the appropriate buffer.

  • Fluorescence Measurement:

    • Transfer the probe solution to a quartz cuvette.

    • Record the fluorescence emission spectrum by exciting at the probe's maximum excitation wavelength (λex).

  • Analyte Titration:

    • Add increasing concentrations of the target analyte to the probe solution in the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the analyte.

    • Determine the detection limit, linear range, and binding constant from the titration data.

  • Selectivity Test:

    • Repeat the fluorescence measurement with the addition of potential interfering species at concentrations significantly higher than the target analyte to assess the probe's selectivity.

Protocol for Live Cell Imaging

This protocol provides a general workflow for utilizing the synthesized fluorescent probe for imaging in live cells.

Materials and Equipment:

  • Synthesized 6-arylindoline fluorescent probe

  • Cell culture medium

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency on a suitable imaging dish.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash with PBS.

    • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 30-60 minutes.

  • Washing: Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

  • Analyte Stimulation (Optional): To visualize the probe's response to an intracellular analyte, cells can be treated with a stimulus that modulates the concentration of the target analyte before or during imaging.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general synthetic strategy, the proposed analyte sensing mechanism, and the experimental workflow for cell imaging.

G General Synthetic Workflow for 6-Arylindoline Probes A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid (Recognition Moiety) B->C D 6-Arylindoline Fluorescent Probe C->D

Caption: Synthetic workflow for 6-arylindoline fluorescent probes.

G Proposed Analyte Sensing Mechanism cluster_0 Probe Alone cluster_1 Probe + Analyte A Fluorescent Probe (Low Fluorescence) C Probe-Analyte Complex (High Fluorescence) A->C Binding Event B Analyte B->C G Experimental Workflow for Live Cell Imaging A Culture Cells B Load with Fluorescent Probe A->B C Wash to Remove Excess Probe B->C D Fluorescence Microscopy Imaging C->D E Analyte Stimulation (Optional) E->D

Application Notes and Protocols for Suzuki and Stille Coupling of 6-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura and Stille cross-coupling reactions of 6-bromoindoline. These palladium-catalyzed reactions are powerful tools for the synthesis of functionalized indoline scaffolds, which are prevalent in numerous biologically active compounds and pharmaceutical candidates.

Introduction

The indoline core is a key structural motif in a wide range of natural products and synthetic molecules with significant therapeutic properties. The functionalization of this heterocyclic system is of great interest in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, offer efficient and versatile methods for the formation of carbon-carbon bonds at specific positions of the indoline ring system.

This guide offers a comparative overview of Suzuki and Stille coupling protocols for the arylation and vinylation of this compound. It includes detailed experimental procedures, tabulated data for easy comparison of reaction conditions and yields, and visualizations of the reaction mechanisms and workflows.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent (typically a boronic acid or its ester) and an organohalide in the presence of a palladium catalyst and a base.[1] Due to the low toxicity of the boron reagents and the ease of removal of byproducts, the Suzuki coupling is often the preferred method for C-C bond formation.[2][3]

General Reaction Scheme
Data Presentation: Suzuki Coupling of this compound Derivatives

The following table summarizes representative conditions and yields for the Suzuki coupling of N-protected this compound with various arylboronic acids. The use of an N-protecting group (e.g., Boc, Ac, Trityl) is often necessary to prevent side reactions and improve solubility.

EntryCoupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901688
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O901275
42-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1002482
Experimental Protocol: Suzuki Coupling of N-Boc-6-bromoindoline with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • N-Boc-6-bromoindoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add N-Boc-6-bromoindoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically in a 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-N-Boc-indoline.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide.[4][5] A key advantage of the Stille reaction is its excellent tolerance for a wide variety of functional groups and its ability to proceed under neutral or mildly basic conditions.[3][6] However, the high toxicity of organotin compounds is a significant drawback.[4]

General Reaction Scheme
Data Presentation: Stille Coupling of this compound Derivatives

The following table presents representative conditions and yields for the Stille coupling of N-protected this compound with various organostannanes.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (5)--Toluene1101285
2PhenyltributyltinPd₂(dba)₃ (2.5)P(o-tol)₃ (10)-DMF1001880
32-FuryltributyltinPd(PPh₃)₄ (5)-CuI (10)THF851690
4(E)-1-HexenyltributyltinPdCl₂(PPh₃)₂ (3)-LiClDioxane1002478
Experimental Protocol: Stille Coupling of N-Acetyl-6-bromoindoline with Vinyltributyltin

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • N-Acetyl-6-bromoindoline (1.0 equiv)

  • Vinyltributyltin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add N-Acetyl-6-bromoindoline and anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Add vinyltributyltin to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter the mixture through a pad of celite, and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-vinyl-N-acetyl-indoline.

Mandatory Visualizations

Catalytic Cycles

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 R-X Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 R'-B(OH)2 Base Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 R-X Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 R'-Sn(Alkyl)3 Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle of the Stille coupling.

Experimental Workflow

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S1 Combine this compound, Boronic Acid, Catalyst, and Base S2 Add Degassed Solvent S1->S2 S3 Heat and Stir S2->S3 S4 Reaction Monitoring (TLC/LC-MS) S3->S4 S5 Aqueous Workup S4->S5 S6 Purification (Chromatography) S5->S6 T1 Combine this compound and Catalyst in Anhydrous Solvent T2 Add Organostannane T1->T2 T3 Heat and Stir T2->T3 T4 Reaction Monitoring (TLC/GC-MS) T3->T4 T5 Workup with KF Solution T4->T5 T6 Purification (Chromatography) T5->T6

Caption: Generalized experimental workflow for Suzuki and Stille couplings.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of this compound. The Suzuki coupling is generally preferred due to the lower toxicity of the reagents and simpler workup procedures. However, the Stille coupling offers a valuable alternative, particularly for substrates that are sensitive to the basic conditions of the Suzuki reaction or when the corresponding boronic acid is unstable or commercially unavailable. The choice between these two powerful methods should be guided by the specific requirements of the synthetic target, including functional group tolerance, scale, and safety considerations.

References

Friedel-Crafts Reaction of 6-Bromoindole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the Friedel-Crafts reaction of 6-bromoindole. This versatile reaction allows for the introduction of acyl and alkyl groups onto the indole scaffold, leading to the synthesis of compounds with significant potential in medicinal chemistry, particularly in the development of novel antifungal and anticancer agents.

The indole nucleus is a privileged scaffold in drug discovery, and the presence of a bromine atom at the 6-position offers a handle for further synthetic modifications while also influencing the biological activity of the resulting derivatives. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for C-C bond formation at the electron-rich C3 position of the indole ring.

Application Notes

The Friedel-Crafts acylation and alkylation of 6-bromoindole yield 3-substituted derivatives that have demonstrated a range of biological activities. These notes highlight key applications in drug development.

Antifungal Activity

3-Acyl-6-bromoindoles have emerged as potent antifungal agents. A microwave-assisted, green synthetic methodology has been developed for the efficient synthesis of a series of these compounds. Notably, a duality in the mechanism of action has been observed. While 6-bromoindole itself is a potent inhibitor of mycelial growth, its 3-acetyl derivative is a formidable inhibitor of conidial germination[1]. This suggests that different derivatives can be tailored to target various stages of fungal development, offering a promising avenue for the development of new fungicides.

Anticancer Activity

Substituted 6-bromoindoles have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and aromatase.

  • Tubulin Polymerization Inhibition: Several indole derivatives act as tubulin inhibitors by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a clinically validated strategy for cancer chemotherapy.

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. Indole-based compounds have been identified as potent aromatase inhibitors, offering a potential alternative to existing therapies. By blocking estrogen production, these compounds can effectively suppress the growth of estrogen receptor-positive breast cancers.

The synthesized 3-acyl and 3-alkyl-6-bromoindoles represent a valuable library of compounds for screening against various cancer cell lines and for further optimization as lead candidates in cancer drug discovery.

Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts acylation and a general approach for the alkylation of 6-bromoindole.

Friedel-Crafts Acylation of 6-Bromoindole (Microwave-Assisted)

This protocol describes the synthesis of 3-acyl-6-bromoindoles using a microwave-assisted, yttrium(III) triflate-catalyzed reaction with acid anhydrides.

Materials:

  • 6-Bromoindole

  • Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride, etc.)

  • Yttrium(III) triflate (Y(OTf)₃)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)

  • Microwave synthesizer

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a 10 mL microwave vessel, combine 6-bromoindole (1.0 mmol), the corresponding acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).

  • Seal the vessel and place it in the microwave synthesizer.

  • For linear anhydrides: Irradiate the mixture at 90 °C for 30 minutes.

  • For aromatic anhydrides: Irradiate the mixture at 110 °C for 45 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography on silica gel.

Friedel-Crafts Acylation of 6-Bromoindole (Conventional Method)

This protocol describes a conventional Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

Materials:

  • 6-Bromoindole

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of 6-bromoindole (40 g) in anhydrous dichloromethane (450 mL), add aluminum chloride (15 g).

  • To this mixture, add oxalyl chloride (60 g).

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride[2].

Friedel-Crafts Alkylation of 6-Bromoindole (General Protocol)

Materials:

  • 6-Bromoindole

  • Alkyl halide (e.g., benzyl bromide)

  • Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 6-bromoindole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the Lewis acid catalyst portion-wise.

  • To this mixture, add the alkyl halide dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-acyl-6-bromoindoles and their biological activities.

Table 1: Synthesis of 3-Acyl-6-bromoindoles via Microwave-Assisted Friedel-Crafts Acylation

Acylating AnhydrideProductReaction ConditionsYield (%)
Acetic anhydride3-Acetyl-6-bromoindole90 °C, 30 min75.9
Propionic anhydride1-(6-Bromo-1H-indol-3-yl)propan-1-one90 °C, 30 min75.9[1]
Benzoic anhydride(6-Bromo-1H-indol-3-yl)(phenyl)methanone110 °C, 45 min-
4-Fluorobenzoic anhydride(6-Bromo-1H-indol-3-yl)(4-fluorophenyl)methanone110 °C, 45 min-
4-Chlorobenzoic anhydride(6-Bromo-1H-indol-3-yl)(4-chlorophenyl)methanone110 °C, 45 min28.8[1]

Note: Yields for some compounds were not explicitly stated in the source material.

Table 2: In Vitro Anticancer Activity of Selected 6-Bromoindole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
3,6-Dibromocarbazole derivative 10MCF-710.1
3,6-Dibromocarbazole derivative 10MDA-MB-2318.2
3,6-Dibromocarbazole derivative 14MCF-711.5
3,6-Dibromocarbazole derivative 14MDA-MB-2314.7
5-Bromoindole derivative 23MCF-732.2
5-Bromoindole derivative 23MDA-MB-23119.3
5-Bromoindole derivative 24MCF-725.4
5-Bromoindole derivative 24MDA-MB-23112.8

Data extracted from a study on N-alkyl-3,6-dibromocarbazole and N-alkyl-5-bromoindole derivatives, which are structurally related to the products of Friedel-Crafts reactions on 6-bromoindole.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways associated with the biological activities of 6-bromoindole derivatives.

experimental_workflow cluster_acylation Friedel-Crafts Acylation cluster_alkylation Friedel-Crafts Alkylation cluster_purification Workup & Purification start_acyl 6-Bromoindole + Acid Anhydride reaction_acyl Microwave Irradiation Y(OTf)3, [BMI]BF4 start_acyl->reaction_acyl product_acyl 3-Acyl-6-bromoindole reaction_acyl->product_acyl workup Quenching & Extraction product_acyl->workup start_alkyl 6-Bromoindole + Alkyl Halide reaction_alkyl Lewis Acid (e.g., AlCl3) Anhydrous Solvent start_alkyl->reaction_alkyl product_alkyl 3-Alkyl-6-bromoindole reaction_alkyl->product_alkyl product_alkyl->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: General experimental workflow for the Friedel-Crafts acylation and alkylation of 6-bromoindole.

tubulin_inhibition_pathway tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) polymerization->mitotic_arrest depolymerization Depolymerization microtubules->depolymerization depolymerization->tubulin inhibitor 3-Acyl/Alkyl-6-bromoindole (Tubulin Inhibitor) inhibitor->polymerization Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 6-bromoindole derivatives.

aromatase_inhibition_pathway androgens Androgens (e.g., Testosterone) aromatase Aromatase (CYP19A1) androgens->aromatase estrogens Estrogens (e.g., Estradiol) aromatase->estrogens er Estrogen Receptor (ER) estrogens->er inhibitor 3-Acyl/Alkyl-6-bromoindole (Aromatase Inhibitor) inhibitor->aromatase Inhibits cell_proliferation Breast Cancer Cell Proliferation er->cell_proliferation

Caption: Mechanism of aromatase inhibition by 6-bromoindole derivatives in breast cancer.

References

Application Notes and Protocols for the Synthesis of 6,6′-Dibromoindigo (Tyrian Purple)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,6′-Dibromoindigo, the primary chemical constituent of the historic and highly valued dye Tyrian purple, has been a subject of significant interest in chemistry and materials science. Historically extracted from sea snails of the Murex brandaris species, requiring approximately 12,000 snails to produce a mere 1.4 grams of the pure pigment, its value has driven the development of various synthetic routes.[1][2] Modern chemical syntheses offer a more accessible and scalable alternative to the laborious and ecologically demanding natural extraction. This document provides detailed protocols for the chemical synthesis of 6,6′-dibromoindigo, catering to researchers, scientists, and professionals in drug development who may be interested in its unique properties. The protocols described herein are based on established and improved synthetic methodologies, focusing on safety, efficiency, and scalability.

Direct bromination of indigo is not a viable method for producing Tyrian purple as it results in substitution at the 5,5', 7,7', and 4,4' positions.[3] Therefore, successful syntheses necessitate the incorporation of bromine atoms into the precursor molecules prior to the formation of the indigo core. Several synthetic strategies have been developed, with many relying on key intermediates such as 4-bromo-2-nitrobenzaldehyde.

Data Presentation

The following tables summarize the reported yields for various synthetic pathways to 6,6′-dibromoindigo and its key intermediates, providing a comparative overview of their efficiencies.

Table 1: Summary of Reported Yields for 6,6'-Dibromoindigo Synthesis

Starting MaterialKey IntermediateFinal ProductReported Overall Yield (%)Reference
p-Toluidine4-Bromo-2-nitrobenzaldehyde6,6'-Dibromoindigo~10% (improved)[4]
4-Bromo-2-nitrobenzaldehyde & NitromethaneSodium 1-(4-bromo-2-nitrophenyl)-2-nitroethanolate6,6'-Dibromoindigo~63% (for the final step)[2][4]
6-Bromoindole6-Bromo-3-acetoxyindole6,6'-Dibromoindigo~43%[4]
p-Dibromobenzene6-Bromodiacetylindoxyl6,6'-Dibromoindigo~25%[2][4]

Table 2: Detailed Yields for a Multi-step Synthesis from p-Toluidine

StepIntermediate ProductReported Yield (%)
13-Nitro-4-methylphenylammonium hydrogensulfate-
24-Bromo-2-nitromethylbenzene58%
34-Bromo-2-nitrobenzylidene diethanoate65%
44-Bromo-2-nitrobenzaldehyde93%
56,6'-Dibromoindigo44%

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6,6′-dibromoindigo.

Protocol 1: Synthesis from 4-Bromo-2-nitrobenzaldehyde

This protocol is based on the Baeyer-Drewsen indigo synthesis method, which involves the condensation of a 2-nitrobenzaldehyde derivative with acetone in the presence of a base.[5]

Materials and Reagents:

  • 4-bromo-2-nitrobenzaldehyde

  • Acetone (propanone)

  • 2N Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolution of Starting Material: In a suitable flask, dissolve 50 g (0.22 mol) of 4-bromo-2-nitrobenzaldehyde in 2250 mL of acetone.[6]

  • Slowly add 2500 mL of deionized water to the acetone solution in small portions while stirring.[6]

  • Base Addition: While continuously stirring the mixture, add a 2N aqueous solution of sodium hydroxide dropwise.[5] Maintain the pH of the reaction mixture at 10.[6] An exothermic reaction will occur, and the solution will turn dark brown.[3]

  • Precipitation: Continue stirring the suspension overnight to allow for the gradual formation and precipitation of the product.[6]

  • Isolation and Washing: Collect the purple precipitate by filtration using a Büchner funnel.[4][6]

  • Wash the collected solid sequentially with water and acetone to remove unreacted starting materials and byproducts.[6]

  • Finally, wash the purified powder with diethyl ether to facilitate drying.[4]

  • Drying: Dry the final product under vacuum to obtain 6,6′-dibromoindigo.[4]

Protocol 2: Synthesis from 6-Bromoindole

This method offers a relatively direct route starting from the commercially available 6-bromoindole.[4][7]

Materials and Reagents:

  • 6-Bromoindole

  • Sodium hydroxide (NaOH)

  • Methanol

  • Iodine

  • Acetic acid

  • Silver acetate

  • Ethanol

  • Deionized water

Procedure:

  • Iodination of 6-Bromoindole: To a solution of 6-bromoindole (1.02 mmol) and sodium hydroxide (1.02 mmol) in 10 mL of methanol, add a solution of iodine (1.02 mmol) in methanol.[4] Stir the mixture at room temperature for 3 hours. Add water to the reaction mixture and collect the resulting precipitate of 6-bromo-3-iodoindole by filtration.[4] This intermediate is often used in the next step without further purification.[4]

  • Acetoxylation: To a solution of the crude 6-bromo-3-iodoindole in acetic acid, add silver acetate (2.04 mmol).[4] Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.[4] Filter the reaction mixture to remove silver iodide and evaporate the solvent under reduced pressure to yield 3-acetoxy-6-bromoindole.[4]

  • Hydrolysis and Oxidation: Dissolve the 3-acetoxy-6-bromoindole (0.1 mmol) in 5 mL of ethanol and add 10 mL of 1M aqueous sodium hydroxide.[4] Stir the mixture at room temperature for 2 hours, allowing for aerial oxidation.[4] Add water to the mixture.[4]

  • Isolation: Collect the purple precipitate of 6,6′-dibromoindigo by filtration, wash thoroughly with water, and dry.[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 6,6′-dibromoindigo from 4-bromo-2-nitrobenzaldehyde.

Synthesis_Workflow start Start: 4-Bromo-2-nitrobenzaldehyde dissolve Dissolve in Acetone/Water start->dissolve Reagents base_add Add 2N NaOH (aq) dropwise (pH 10) dissolve->base_add Reaction Initiation stir Stir Overnight at Room Temp base_add->stir Precipitation filter_wash Filter and Wash with Water, Acetone, Ether stir->filter_wash Isolation dry Dry under Vacuum filter_wash->dry Purification product Final Product: 6,6'-Dibromoindigo dry->product Final Step

Caption: Workflow for the synthesis of 6,6′-dibromoindigo.

References

Application Notes and Protocols for the N-Protection of 6-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-protection of 6-bromoindoline, a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protection of the secondary amine in the indoline ring is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. This guide covers three common and robust N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac).

The selection of a suitable protecting group is critical and depends on the stability of the group to downstream reaction conditions and the ease of its removal. The protocols detailed below are based on established chemical literature and provide a starting point for laboratory synthesis.

Experimental Protocols

Detailed methodologies for the N-protection of this compound with Boc, Cbz, and Ac protecting groups are presented below.

Protocol 1: N-Boc Protection of this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[1][2] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O).[2][3]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at room temperature.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-6-bromoindoline.

Protocol 2: N-Cbz Protection of this compound

The Carboxybenzyl (Cbz) group is another common amine protecting group, valued for its stability in both acidic and basic conditions.[5][6] It is readily removed by catalytic hydrogenolysis.[7] The protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.[5][8][9]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.[5]

  • Slowly add benzyl chloroformate (1.2 eq) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purify the resulting residue by silica gel column chromatography (hexane/ethyl acetate) to obtain N-Cbz-6-bromoindoline.

Protocol 3: N-Acetyl Protection of this compound

The Acetyl (Ac) group provides a simple and stable protection for amines. Acetylation can be readily achieved using acetyl chloride or acetic anhydride.[10] Deprotection typically requires harsh acidic or basic hydrolysis.[10][11]

Materials:

  • This compound

  • Acetyl chloride (AcCl) or Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield N-acetyl-6-bromoindoline. Purification by recrystallization or column chromatography may be necessary.

Data Presentation

The following table summarizes the reaction conditions for the N-protection of this compound. Yields are representative and may vary based on reaction scale and purity of reagents.

Protecting GroupReagentBaseSolventTemperatureTypical Reaction TimeRepresentative Yield
Boc Boc₂OTEA or DMAPDCM or THFRoom Temp.2 - 12 hours85 - 95%
Cbz Cbz-ClNaHCO₃ / NaOHTHF / Water0 °C to Room Temp.12 - 24 hours80 - 90%
Ac AcClTEA or PyridineDCM0 °C to Room Temp.1 - 4 hours>90%

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the N-protection of this compound.

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh this compound and Reagents B Add Solvent and Base to Reaction Vessel A->B C Add Protecting Group Reagent (e.g., Boc2O) B->C D Stir at Appropriate Temperature C->D E Monitor by TLC D->E F Quench Reaction and Perform Aqueous Wash E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for the N-protection of this compound.

Chemical Reaction Scheme

The diagram below shows the general chemical transformation for the N-protection of this compound.

reaction_scheme cluster_reactants cluster_products reactant This compound product N-Protected This compound reactant->product  Base, Solvent   plus + reagent Protecting Group Reagent (P-X)

Caption: N-protection of this compound reaction scheme.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 6-bromoindoline synthesis.

General Synthesis and Troubleshooting Workflow

The most prevalent and often optimized route to this compound is a two-stage process: the synthesis of the 6-bromoindole precursor followed by its chemical reduction. This workflow diagram outlines the key stages and decision points for troubleshooting.

cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Loop start Starting Material (e.g., 4-Bromo-2-nitrotoluene) indole Stage 1: 6-Bromoindole Synthesis start->indole reduction Stage 2: Reduction to This compound indole->reduction purification Purification (e.g., Column Chromatography) reduction->purification product Final Product: This compound purification->product low_yield Low Final Yield? product->low_yield check_stage1 Analyze 6-Bromoindole Purity & Yield low_yield->check_stage1 Yes check_stage2 Analyze Reduction Step (TLC/LC-MS) low_yield->check_stage2 If Stage 1 is OK check_stage1->indole check_stage2->reduction Optimize Stage 2

Caption: General workflow for this compound synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 6-bromoindole precursor to maximize overall yield?

The Leimgruber-Batcho indole synthesis is a highly effective and widely used method for preparing 6-bromoindole from 4-bromo-2-nitrotoluene, often reporting high yields.[1] This two-step process involves forming an enamine from the nitrotoluene, followed by a reductive cyclization.[1] It is generally preferred over methods like the Reissert synthesis due to more efficient reductive cyclization and higher overall yields, which can be up to 77%.[1]

Q2: My reduction of 6-bromoindole to this compound is incomplete or results in a low yield. What are the likely causes?

Low yield in this reduction step is a common issue. Key factors to investigate include:

  • Choice of Reducing Agent: The reactivity of reducing agents varies significantly. Stronger reductants may be required, but they also increase the risk of side reactions.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical. Some reductions require heating to proceed to completion, while others may need low temperatures to remain selective.[2]

  • Purity of Starting Material: Impurities in the 6-bromoindole can interfere with the catalyst or reagents, leading to incomplete conversion.

  • Catalyst Activity (for catalytic hydrogenation): If using a method like palladium on carbon (Pd/C) with a hydrogen source, the catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Moisture and Air Sensitivity: Some reducing agents are sensitive to air and moisture, which can quench the reaction.[3] Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q3: I am observing significant de-bromination as a side product during the reduction. How can this be minimized?

De-bromination is a major cause of yield loss, particularly during catalytic hydrogenation of halogenated indoles.[4] To mitigate this:

  • Avoid Harsh Hydrogenation Conditions: High pressures of hydrogen or prolonged reaction times can promote hydrodehalogenation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Use Chemical Reductants: Consider alternatives to catalytic hydrogenation. Reducing agents like zinc dust in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acidic media can effectively reduce the indole double bond while minimizing the risk of cleaving the carbon-bromine bond.[5]

  • Protecting Groups: For certain syntheses, protecting the indole nitrogen (e.g., with a Boc group) can alter the electronic properties of the ring system and potentially reduce the lability of the bromine atom during reduction.[6]

Q4: What are the best practices for purifying the final this compound product?

Purification is essential to remove unreacted starting materials, side products (like the de-brominated analog), and reagents.

  • Column Chromatography: This is the most common method for purifying indoline derivatives.[7][8] A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient method for obtaining highly pure material.

  • Acid-Base Extraction: Since indoline is basic, an acidic wash can be used during the workup to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Low Yield in the Reduction of 6-Bromoindole

This flowchart provides a logical sequence for diagnosing and resolving low yields in the critical reduction step.

start Problem: Low Yield of this compound q1 Is starting material (6-bromoindole) consumed (check TLC/LCMS)? start->q1 a1_yes Yes, but major side products (e.g., de-bromination). q1->a1_yes Yes a1_no No, reaction is incomplete. q1->a1_no No sol1 Action: Change Reduction Method - Switch from catalytic hydrogenation to chemical reduction (e.g., Zn/HCl). - Lower H₂ pressure/temperature. - Reduce reaction time. a1_yes->sol1 sol2 Action: Optimize Reaction Conditions - Increase reaction time or temperature. - Use a more potent reducing agent. - Check for reagent/catalyst deactivation. - Ensure anhydrous conditions. a1_no->sol2

Caption: Troubleshooting flowchart for the reduction of 6-bromoindole.

Comparison of Reduction Methods

The choice of reducing agent is critical for balancing reaction completion with the minimization of side reactions.

Reduction MethodReagent/CatalystTypical ConditionsReported YieldProsCons
Chemical Reduction Zinc / Hydrochloric Acid (Zn/HCl)Acidic, aqueous/alcoholic solventModerate to GoodLow risk of de-bromination.[5]Requires acidic conditions; workup can be extensive.
Catalytic Hydrogenation Palladium on Carbon (Pd/C), H₂Neutral, various solvents (EtOH, EtOAc)VariableHigh efficiency, clean reaction.High risk of de-bromination (hydrodehalogenation).[4]
Transfer Hydrogenation Hantzsch Ester / Brønsted AcidOrganic solvent, mild conditionsGood to ExcellentAvoids pressurized H₂ gas, high enantioselectivity possible.[6]May require specific catalysts and conditions.
Hydrosilylation Polymethylhydrosiloxane (PMHS) / Pd CatalystRoom temperatureGoodVery mild conditions.[6]Primarily demonstrated on N-Boc protected indoles.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromoindole via Leimgruber-Batcho Synthesis (Adapted from literature) [1]

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate batches.

  • Step A: Enamine Formation

    • In a round-bottom flask under a nitrogen atmosphere, combine 4-bromo-2-nitrotoluene (1.0 eq), dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq), and pyrrolidine (1.2 eq) in a suitable solvent like DMF.

    • Heat the mixture, typically to around 110-120 °C, and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting nitrotoluene.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine is often a dark oil or solid and can be carried to the next step without extensive purification.

  • Step B: Reductive Cyclization

    • Dissolve the crude enamine from Step A in a solvent mixture such as methanol or a THF/water buffer system.

    • Carefully add a reducing agent. Buffered aqueous titanous chloride (TiCl₃) is reported to be highly efficient.[1] Alternatively, other reducing systems like Raney Nickel/H₂ can be used.

    • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress carefully by TLC to avoid over-reduction, which can lead to the formation of unsubstituted indole.[1]

    • Upon completion, perform an appropriate workup. This typically involves filtering off any solids (catalyst), neutralizing the mixture, and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 6-bromoindole by flash column chromatography on silica gel.

Protocol 2: Reduction of 6-Bromoindole using Zn/HCl (Chemical Reduction)

This method is a practical alternative to catalytic hydrogenation to avoid de-bromination.

  • To a stirred solution of 6-bromoindole (1.0 eq) in a mixture of acetic acid and water, add zinc dust (5-10 eq) portion-wise.

  • Carefully add concentrated hydrochloric acid (HCl) dropwise to the suspension. The reaction is exothermic and may require an ice bath to maintain control.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is fully consumed as monitored by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove excess zinc and other solids.

  • Carefully neutralize the filtrate with a strong base (e.g., NaOH solution) to a pH > 10, ensuring the temperature is kept low with an ice bath.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • If necessary, purify the product via flash column chromatography on silica gel.

References

Technical Support Center: Purification of Crude 6-Bromoindoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 6-bromoindoline via recrystallization. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to address common challenges encountered during purification.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Issue 1: Crude this compound Fails to Dissolve in the Hot Solvent.

  • Question: I'm heating my crude this compound in the selected solvent, but it's not dissolving completely. What should I do?

  • Answer: This issue can arise from several factors:

    • Insufficient Solvent: You may not have added enough solvent to dissolve the amount of crude material. Try adding small additional portions of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will decrease your final yield.[1]

    • Inappropriate Solvent Choice: The chosen solvent may not be a good choice for this compound. A suitable recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] If a large amount of solvent is required, consider screening for a more suitable one.

    • Insoluble Impurities: The undissolved material could be insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you should perform a hot filtration to remove these impurities before proceeding to the cooling step.[3]

Issue 2: No Crystals Form Upon Cooling.

  • Question: The solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What's wrong?

  • Answer: The absence of crystallization is a common problem, often due to:

    • Supersaturation: The solution may be supersaturated, meaning the concentration of this compound is above its normal saturation point, but there are no nucleation sites for crystals to begin forming.

      • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites.[4]

      • Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.[4]

    • Excess Solvent: Too much solvent may have been used, and the solution is not saturated enough for crystals to form even at low temperatures.

      • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Then, allow the solution to cool again.[1]

Issue 3: The Product "Oils Out" Instead of Crystallizing.

  • Question: As my solution cools, an oily layer is forming instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] For this compound, this can be addressed by:

    • Slowing Down the Cooling Process: Rapid cooling can sometimes induce oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

    • Modifying the Solvent System:

      • Reheat the solution to dissolve the oil and add a small amount of a solvent in which this compound is more soluble. This can lower the saturation temperature.

      • Alternatively, if using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution before cooling.

Issue 4: The Recovered Crystals are Colored.

  • Question: The starting crude this compound was dark, and the resulting crystals are still colored. How can I obtain a colorless product?

  • Answer: Colored impurities are common in synthetic products. They can often be removed by:

    • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can lead to a loss of your desired product.

Issue 5: The Final Yield of Pure this compound is Low.

  • Question: I have successfully obtained pure crystals, but my final yield is very low. How can I improve it?

  • Answer: A low yield can be due to several factors throughout the recrystallization process:

    • Using Too Much Solvent: This is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1]

    • Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.[3]

    • Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize the precipitation of the product.[5]

Data Presentation

SolventSolubility at 20°C ( g/100 mL) (Illustrative)Solubility at Boiling Point ( g/100 mL) (Illustrative)Suitability for Recrystallization
Ethanol2.525.0Good
Isopropanol1.820.0Good
Ethyl Acetate5.035.0Moderate (high solubility at RT)
Toluene1.015.0Good
Heptane<0.11.0Poor (low solubility when hot)
WaterInsolubleInsolubleUnsuitable

Experimental Protocols

The following is a general experimental protocol for the purification of crude this compound by recrystallization. The optimal solvent and specific volumes should be determined through small-scale trials.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool_slowly 3. Cool Slowly to Room Temperature hot_filtration->cool_slowly Clear Solution ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration 5. Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental Workflow for the Recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered During Recrystallization no_dissolve Crude Does Not Dissolve start->no_dissolve no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out colored_crystals Crystals are Colored start->colored_crystals low_yield Low Yield start->low_yield sol_no_dissolve_1 Add more hot solvent no_dissolve->sol_no_dissolve_1 sol_no_dissolve_2 Choose a different solvent no_dissolve->sol_no_dissolve_2 sol_no_dissolve_3 Perform hot filtration no_dissolve->sol_no_dissolve_3 sol_no_crystals_1 Scratch inner surface of flask no_crystals->sol_no_crystals_1 sol_no_crystals_2 Add a seed crystal no_crystals->sol_no_crystals_2 sol_no_crystals_3 Concentrate solution no_crystals->sol_no_crystals_3 sol_oiling_out_1 Slow down cooling oiling_out->sol_oiling_out_1 sol_oiling_out_2 Modify solvent system oiling_out->sol_oiling_out_2 sol_colored_crystals Use activated charcoal colored_crystals->sol_colored_crystals sol_low_yield_1 Use minimum hot solvent low_yield->sol_low_yield_1 sol_low_yield_2 Pre-heat filtration apparatus low_yield->sol_low_yield_2 sol_low_yield_3 Ensure complete cooling low_yield->sol_low_yield_3

Caption: Troubleshooting Logic for Recrystallization of this compound.

References

Technical Support Center: Purifying 6-Bromoindoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-bromoindoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation of these important compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica gel.[1] Silica gel is a versatile and cost-effective adsorbent suitable for a wide range of organic compounds. However, due to the basic nature of the indoline nitrogen, issues like peak tailing can occur. In such cases, deactivated silica gel or the addition of a basic modifier to the mobile phase is recommended.

Q2: What are the best starting solvent systems (mobile phases) for the TLC analysis and column chromatography of this compound derivatives?

A2: A good starting point for developing a separation method is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1] The polarity of the mobile phase can be gradually increased by raising the proportion of ethyl acetate. For more polar this compound derivatives, a solvent system of dichloromethane and methanol may be more effective. It is recommended to aim for an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate for optimal separation on a column.[2]

Q3: My this compound derivative is streaking or tailing on the silica gel column. How can I resolve this?

A3: Streaking or tailing of basic compounds like this compound derivatives on silica gel is a common issue. This is often due to strong interactions between the basic nitrogen of the indoline and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount (0.5-2%) of a tertiary amine like triethylamine (TEA) into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[2][3]

  • Use deactivated silica gel: Pre-treating the silica gel with a base can also prevent unwanted interactions.[2]

  • Consider an alternative stationary phase: If tailing persists, using a less acidic stationary phase like alumina (neutral or basic) can be a good alternative.

Q4: I am having difficulty separating my desired this compound from its regioisomers. What strategies can I employ?

A4: Separating regioisomers can be challenging due to their similar polarities.[4][5] Here are some approaches to improve resolution:

  • Optimize the mobile phase: Conduct a thorough screening of different solvent systems using TLC. Sometimes, switching to a different solvent system with different selectivity, such as replacing hexane with toluene or ethyl acetate with diethyl ether, can improve separation.

  • Use a long column with fine silica: A longer column provides more surface area for interactions, and finer silica gel particles (e.g., 230-400 mesh) can enhance separation efficiency.

  • Employ gradient elution: Starting with a low polarity mobile phase and gradually increasing its polarity can help to better resolve closely eluting compounds.[2]

  • Consider specialized columns: For very difficult separations, columns with different selectivities, such as those with phenyl or cyano stationary phases, might be effective.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
No Compound Eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
The compound has decomposed on the silica gel.Test the stability of your compound on a TLC plate spotted with silica gel and left for some time. If it degrades, consider using deactivated silica gel or an alternative stationary phase like alumina.
The compound is insoluble in the mobile phase and has precipitated at the top of the column.Change to a solvent system in which the compound is more soluble.
Poor Separation The mobile phase polarity is too high or too low.Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf around 0.2-0.4.[2]
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a silica-to-sample ratio of 30:1 to 100:1 by weight.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Co-elution of impurities with similar polarity.Try a different solvent system to alter selectivity. For example, a switch from hexane/ethyl acetate to a dichloromethane/methanol system might resolve the compounds.
Low Yield/Recovery The compound is irreversibly adsorbed onto the silica gel.Add a competitive base like triethylamine to the eluent to displace the product from the acidic sites on the silica.
The compound is volatile and has evaporated with the solvent.Use a colder collection environment and be cautious during solvent removal under reduced pressure.
The compound has degraded during the purification process.Minimize the time the compound spends on the column by using flash chromatography.[7]
Product is Contaminated with Triethylamine Incomplete removal of the amine additive after purification.Co-evaporate the purified fractions with a solvent like dichloromethane or toluene multiple times to azeotropically remove the triethylamine.

Data Presentation

Table 1: Representative Rf Values of Indole Derivatives in Hexane/Ethyl Acetate Systems

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
N-Boc-4-bromo-3-nitroaniline9:10.32[8]
Unidentified Compound 61:10.2
Unidentified Compound 11:10.3
Unidentified Compound 41:10.3

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. This table should be used as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

This protocol provides a general workflow for the purification of a moderately polar N-substituted this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the spots under UV light.

    • Select the solvent system that provides good separation and an Rf value of ~0.2-0.4 for the desired product.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar solvent system identified from the TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample solution onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis to Determine Mobile Phase column_prep Column Packing and Equilibration tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution and Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify pure fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure this compound Derivative solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Poor Separation or Tailing check_rf Is Rf of target compound ~0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_tea Add 0.5-2% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_overload Is the column overloaded? check_tailing->check_overload No solution Improved Separation add_tea->solution reduce_load Reduce Sample Load or Use a Larger Column check_overload->reduce_load Yes check_isomers Are you separating regioisomers? check_overload->check_isomers No reduce_load->solution optimize_separation Try Different Solvents or Use a Longer Column check_isomers->optimize_separation Yes check_isomers->solution No optimize_separation->solution

Caption: Troubleshooting logic for common column chromatography issues.

References

common side reactions in the bromination of indoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the electrophilic bromination of indoline. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of indoline?

A1: The bromination of indoline is prone to several side reactions due to the electron-rich nature of the aromatic ring, which is activated by the nitrogen atom. The most prevalent side products include:

  • Polybrominated Indolines: The formation of di- or even tri-brominated products is common, especially when using highly reactive brominating agents or an excess of the reagent.[1]

  • Regioisomers: While bromination of N-acetylindoline is generally directed to the 5-position, the formation of other isomers, such as the 7-bromoindoline, can occur. The direct bromination of unprotected indoline can lead to a more complex mixture of products.[2]

  • Oxidation Products: Indoline can be oxidized to form oxindole or bromooxindole derivatives, particularly when using certain brominating agents like N-Bromosuccinimide (NBS) in the presence of water.[1]

Q2: Why is protecting the indoline nitrogen often necessary for selective bromination?

A2: The nitrogen atom in indoline is a strong activating group that directs electrophilic substitution to the para position (C5) and ortho position (C7). However, its high reactivity can also lead to over-bromination and a mixture of isomers. By introducing an electron-withdrawing protecting group, such as an acetyl group (forming N-acetylindoline), the activating effect of the nitrogen is attenuated. This moderation enhances the regioselectivity of the reaction, strongly favoring the formation of the 5-bromo isomer and minimizing the production of C7 and polybrominated side products.[2][3]

Q3: Which brominating agents are recommended for indoline, and how do they influence side reactions?

A3: The choice of brominating agent is critical for controlling the outcome of the reaction.

  • N-Bromosuccinimide (NBS): This is a widely used reagent for the bromination of activated aromatic rings like indoline. It is generally milder than molecular bromine and can provide better selectivity for mono-bromination. However, reactions with NBS, especially in aqueous or protic solvents, can sometimes lead to the formation of oxindole byproducts.[1][4]

  • Molecular Bromine (Br₂): While effective, Br₂ is a very strong brominating agent and often leads to over-bromination, yielding a mixture of di- and poly-brominated indolines if the reaction conditions are not strictly controlled.[2] It is often used for substrates where the aromatic ring is deactivated, such as in N-acetylindoline.[2]

Q4: How can I effectively purify my desired brominated indoline from its isomers and other side products?

A4: The purification of brominated indolines typically relies on standard chromatographic and crystallization techniques.

  • Column Chromatography: This is the most common method for separating regioisomers (e.g., 5-bromo vs. 7-bromo) and for removing polybrominated byproducts. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[5]

  • Recrystallization: If the desired product is a solid and the main impurities have different solubility profiles, recrystallization can be a highly effective method for purification.

  • Steam Distillation: For volatile products like 5-bromoindole (derived from 5-bromoindoline), steam distillation has been reported as an effective purification method to remove colored impurities and achieve high purity.[6]

Troubleshooting Guide

Problem: My reaction is yielding a significant amount of polybrominated products.
  • Possible Cause: The amount of brominating agent is excessive, or the reaction temperature is too high, leading to over-reactivity.

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents relative to the indoline substrate.

    • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low instantaneous concentration.

    • Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity for mono-bromination.[7]

Problem: I am getting a mixture of 5-bromo and 7-bromoindoline isomers.
  • Possible Cause: The directing effect of the indoline nitrogen is not sufficiently controlled, leading to substitution at both the para (5) and ortho (7) positions.

  • Solution:

    • Use a Protecting Group: Acetylate the indoline nitrogen prior to bromination. The N-acetyl group strongly directs bromination to the 5-position, significantly reducing the formation of the 7-bromo isomer.[2][3] The acetyl group can be subsequently removed by hydrolysis.[8]

Problem: My product is contaminated with oxindole or bromooxindole byproducts.
  • Possible Cause: The indoline ring has been oxidized during the reaction. This is a known side reaction, especially when using NBS in the presence of moisture or certain solvents.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Solvent Choice: Conduct the bromination in an aprotic solvent such as 1,2-dichloroethane or glacial acetic acid, which are less likely to promote oxidation compared to aqueous solvent systems.[2][3]

Data on Side Product Formation

The following table summarizes the expected outcomes of indoline bromination under different experimental conditions, highlighting the impact on side product formation.

Starting MaterialBrominating AgentSolventKey ConditionsPrimary ProductMajor Side ProductsReported Yield of Primary ProductReference(s)
1-AcetylindolineBromine (Br₂)Glacial Acetic AcidRoom Temperature5-Bromo-1-acetylindolineMinimal~85%[2]
1-AcetylindolineBromine (Br₂)1,2-Dichloroethane0-5 °CN-Acetyl-5-bromoindolineIsomers, Polybrominated speciesHigh Purity Product[3]
N-formyl indolineDibromohydantoinMethylene Chloride-10 to 0 °C5-bromo-N-formyl indolineUnspecified85%[9]
IndoleSodium Cyanoborohydride / Acetic Acid-0 °C to RTIndolineUnspecified-[9]
5-bromoindoleSodium Cyanoborohydride / Acetic Acid-Room Temperature5-BromoindolineUnspecified94.8%[9]

Experimental Protocols

Protocol: Synthesis of 5-Bromoindoline via N-Acetylindoline

This two-step protocol is adapted from established literature procedures and is designed to maximize the yield of the desired 5-bromo isomer while minimizing side reactions.[2][3][8]

Step 1: Synthesis of 1-Acetyl-5-bromoindoline

  • Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-acetylindoline (1 equivalent) in glacial acetic acid or 1,2-dichloroethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the cooled indoline solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-acetyl-5-bromoindoline can be purified by recrystallization or used directly in the next step.

Step 2: Hydrolysis to 5-Bromoindoline

  • Setup: To the crude 1-acetyl-5-bromoindoline, add a mixture of concentrated hydrochloric acid and ethanol.[8]

  • Hydrolysis: Heat the mixture to reflux (approximately 78 °C) for 4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Neutralization: Cool the reaction mixture and neutralize it with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the product with chloroform or another suitable organic solvent.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the 5-bromoindoline product. A reported yield for this step is as high as 98%.[8]

Visual Guides

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the selective synthesis of 5-bromoindoline.

G cluster_protection Step 1: Protection & Bromination cluster_workup Step 2: Workup & Deprotection cluster_purification Step 3: Purification Indoline Indoline Acetylation 1-Acetylindoline Indoline->Acetylation Ac₂O/Base Bromination Reaction Mixture Acetylation->Bromination NBS or Br₂ Aprotic Solvent, 0°C Quench Aqueous Quench (e.g., Na₂S₂O₃) Bromination->Quench Extraction Extraction Quench->Extraction Hydrolysis Acidic Hydrolysis (e.g., HCl/EtOH) Extraction->Hydrolysis Purification Column Chromatography or Recrystallization Hydrolysis->Purification Product Pure 5-Bromoindoline Purification->Product

Caption: Workflow for the synthesis of 5-bromoindoline.

Troubleshooting Logic for Indoline Bromination

This diagram outlines a logical approach to troubleshooting common issues encountered during the bromination of indoline.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Outcome Undesired Outcome: Low Yield / Impure Product Cause1 Polybromination Detected (GC-MS shows M+158, M+160 peaks) Outcome->Cause1 Cause2 Mixture of Isomers (TLC shows multiple spots, NMR is complex) Outcome->Cause2 Cause3 Oxidation Products Present (Mass spec shows M+16 peak) Outcome->Cause3 Sol1a 1. Reduce brominating agent to 1.0 eq. Cause1->Sol1a Sol1b 2. Add reagent slowly at low temperature (0°C) Cause1->Sol1b Sol2 Protect nitrogen with an acetyl group before bromination Cause2->Sol2 Sol3a 1. Use anhydrous solvents and inert atmosphere Cause3->Sol3a Sol3b 2. Choose a non-oxidizing brominating agent/condition Cause3->Sol3b

Caption: Troubleshooting logic for indoline bromination.

References

avoiding over-bromination in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the bromination of indoles, with a specific focus on avoiding over-bromination.

Frequently Asked Questions (FAQs)

Q1: My indole bromination with N-Bromosuccinimide (NBS) is resulting in multiple brominated products. How can I achieve selective monobromination?

A1: Over-bromination with NBS is a common issue due to the high reactivity of the indole ring. To achieve selective monobromination, consider the following strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess or multiple equivalents can lead to di- or tri-brominated products. Start with one equivalent of NBS and monitor the reaction closely.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can help to control the reaction rate and improve selectivity.

  • Choice of Solvent: The solvent can significantly influence the reaction's outcome. Non-polar solvents may be preferable. Some literature suggests that solvents like N,N-Dimethylformamide (DMF) can be used for selective bromination.[1]

  • Protecting Groups: The use of an N-protecting group on the indole is a highly effective strategy to control regioselectivity and prevent over-bromination.[2] Common protecting groups include Boc, Ts, and SEM.[3][4]

Q2: I am observing bromination at undesired positions on the indole ring. How can I control the regioselectivity?

A2: The C3 position of indole is typically the most nucleophilic and prone to electrophilic attack. However, reaction conditions and substituents can influence regioselectivity.

  • N-Protecting Groups: As mentioned, N-protection is crucial for directing bromination. For example, a bulky protecting group can sterically hinder the C2 position, favoring C3 bromination. The electronic nature of the protecting group can also influence the reactivity of the benzene portion of the indole ring.[2]

  • Brominating Agent: Different brominating agents exhibit different selectivities. While NBS is common, other reagents like pyridinium tribromide or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might offer better regioselectivity in specific cases. A recent method for C5-selective bromination utilizes pyridinium tribromide in the presence of hydrochloric acid.[5]

  • Catalysts: The use of catalysts can influence the regioselectivity of the reaction. For instance, ligand development in palladium-catalyzed C-H functionalization has been shown to control C2- versus C3-selectivity.[6][7]

Q3: My reaction is sluggish, and upon forcing conditions (e.g., higher temperature, excess reagent), I get a complex mixture of products. What are my options?

A3: A sluggish reaction followed by decomposition upon forcing conditions often points to substrate deactivation or instability.

  • Activate the Substrate: If your indole has electron-withdrawing groups, it will be less reactive towards electrophilic bromination. In such cases, a more reactive brominating agent might be necessary, or alternative synthetic strategies should be considered.

  • Optimize Reaction Conditions: Systematically screen different solvents and temperatures. Sometimes, a seemingly minor change can have a significant impact on the reaction outcome.

  • Alternative Bromination Methods: Consider alternative methods such as electrochemical bromination, which can offer a milder and more controlled approach to C-H functionalization.[8][9] Enzymatic halogenation is another green and highly selective alternative, though it may have substrate limitations.[10][11]

Q4: I am trying to synthesize 3-bromoindole, but the reaction is not working well with NBS. What are some alternative procedures?

A4: While NBS is a common reagent, other methods can be more effective for the synthesis of 3-bromoindole.

  • Pyridinium Bromide Perbromide: Using pyridine as a solvent and pyridinium bromide perbromide as the halogenating agent can yield 3-bromoindole in good yields (around 60-70%).

  • Electrochemical Method: A sustainable approach involves the electrochemical umpolung of bromide ions using graphite rods as electrodes, which can produce 3-bromoindole in excellent yield and regioselectivity without the need for transition metal catalysts or chemical oxidants.[8][9]

  • Vanadium Bromoperoxidase: Enzymatic bromination using vanadium bromoperoxidase can produce 3-bromoindole from indole.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Over-bromination (Multiple products) 1. Excess brominating agent. 2. High reaction temperature. 3. Highly activated indole substrate.1. Use 1.0-1.1 equivalents of the brominating agent. 2. Lower the reaction temperature (e.g., 0 °C to -78 °C). 3. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts).
Incorrect Regioisomer 1. Lack of directing group. 2. Inappropriate brominating agent. 3. Steric hindrance.1. Introduce an N-protecting group to direct the substitution.[2] 2. Screen different brominating agents (e.g., NBS, Pyridinium tribromide, DBDMH). 3. Analyze the steric and electronic effects of substituents on the indole ring.
Low Yield / No Reaction 1. Deactivated indole substrate (electron-withdrawing groups). 2. Insufficiently reactive brominating agent. 3. Poor solubility of reagents.1. Use a more powerful brominating agent or consider a different synthetic route. 2. Switch to a more reactive brominating agent. 3. Choose a solvent that dissolves all reactants effectively.
Product Decomposition 1. Harsh reaction conditions (acidic or basic). 2. Unstable product. 3. Prolonged reaction time.1. Use milder reaction conditions. 2. Isolate the product quickly and store it under inert atmosphere at low temperature. Some 3-bromoindole derivatives are known to be unstable.[9] 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

  • Dissolve the indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected indole.

Protocol 2: Selective C5-Bromination of Indole Alkaloids

This protocol is based on a recently developed one-step process.[5]

  • Dissolve the indolo[2,3-a]quinolizidine substrate (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridinium tribromide (1.0 eq.) and hydrochloric acid (1.0 eq.).

  • Stir the reaction at 0 °C for 10 minutes.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the C5-brominated derivative.

Protocol 3: Electrochemical Synthesis of 3-Bromoindole

This protocol is adapted from a sustainable electrochemical method.[9]

  • In an undivided electrochemical cell equipped with two graphite rod electrodes, combine the indole (1.0 eq.), tetra-n-butylammonium bromide (nBu₄NBr) (1.0-4.0 eq.), and ammonium bromide (NH₄Br) (1.0-2.0 eq.) in acetonitrile (CH₃CN).

  • Pass a constant current of 2 mA through the solution at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 3-bromoindole.

Visualizations

Over_Bromination_Troubleshooting start Indole Bromination Reaction issue Over-bromination Observed? start->issue cause1 Excess Brominating Agent issue->cause1 Yes cause2 High Reaction Temperature issue->cause2 Yes cause3 Highly Activated Substrate issue->cause3 Yes end_goal Selective Monobromination issue->end_goal No solution1 Control Stoichiometry (1.0-1.1 eq.) cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C) cause2->solution2 solution3 Use N-Protecting Group (e.g., Boc) cause3->solution3 solution1->end_goal solution2->end_goal solution3->end_goal

Caption: Troubleshooting flowchart for over-bromination in indole synthesis.

Indole_Bromination_Workflow start Start: Select Indole Substrate protect Step 1: N-Protection (Optional, but Recommended) start->protect bromination Step 2: Bromination Reaction - Select Brominating Agent - Control Stoichiometry - Set Temperature protect->bromination monitoring Step 3: Reaction Monitoring (TLC/LC-MS) bromination->monitoring workup Step 4: Quenching and Aqueous Work-up monitoring->workup purification Step 5: Purification (Column Chromatography) workup->purification deprotection Step 6: Deprotection (If applicable) purification->deprotection product End: Isolated Bromoindole purification->product If no protection deprotection->product

Caption: General experimental workflow for the bromination of indoles.

References

Technical Support Center: Challenges in the Regioselective Synthesis of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the bromination of indoles a significant challenge?

A1: The indole nucleus possesses multiple reactive sites susceptible to electrophilic attack. The pyrrole ring is inherently more electron-rich and therefore more nucleophilic than the benzene ring. Within the pyrrole ring, the C3 position is the most nucleophilic, making it the kinetically favored site for electrophilic substitution.[1] Direct bromination of an unsubstituted indole often leads to a mixture of products, with 3-bromoindole and polybrominated species being common side products.[2] Achieving selective bromination at other positions (C2, C4, C5, C6, or C7) requires specific strategies to overcome the intrinsic reactivity of the C3 position.

Q2: What are the primary strategies to control regioselectivity in indole bromination?

A2: The main strategies to control the position of bromination on the indole ring include:

  • Use of Protecting Groups: By temporarily blocking the highly reactive N-H and/or C3 positions, electrophilic attack can be directed to other positions on the indole scaffold. Common protecting groups for the indole nitrogen include acetyl, pivaloyl, and sulfonyl groups.[2]

  • Directing Groups: Attaching a directing group to the indole nitrogen can sterically or electronically favor bromination at a specific position. For instance, certain N-heterocycle directing groups can promote borylation, and subsequent transformation, at the C2 or C7 positions.[3]

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence regioselectivity. Milder reagents may offer better control. Common brominating agents include N-bromosuccinimide (NBS), bromine (Br₂), and pyridinium bromide perbromide.[4]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts can significantly impact the regiochemical outcome of the bromination reaction.[5] For example, lower temperatures often enhance selectivity.

Q3: What are the most common side products in bromoindole synthesis and how can they be minimized?

A3: The most common side products are:

  • Polybrominated indoles: These form when an excess of the brominating agent is used or under harsh reaction conditions. To minimize their formation, it is crucial to carefully control the stoichiometry of the brominating agent and to add it slowly to the reaction mixture, often at low temperatures.[2]

  • Oxindoles: Oxidation of the indole ring can lead to the formation of oxindole byproducts.[2] This can sometimes be mitigated by carrying out the reaction under an inert atmosphere and at controlled temperatures.

  • Isomeric bromoindoles: The formation of a mixture of isomers is a primary challenge. Minimizing this requires careful selection of the synthetic strategy, including the use of appropriate protecting groups and reaction conditions to favor the desired isomer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Bromoindole Isomer

Question: My reaction is producing a low yield of the target bromoindole, with a significant amount of starting material remaining. What are the possible causes and solutions?

Answer:

Potential Cause Recommended Solution
Insufficiently reactive brominating agent For less reactive indole substrates (e.g., those with electron-withdrawing groups), a more potent brominating agent may be required. Consider switching from NBS to Br₂.
Incomplete reaction Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures may decrease regioselectivity.
Decomposition of starting material or product Some indole derivatives can be unstable under acidic or harsh reaction conditions. If decomposition is suspected, consider using a milder brominating agent, a buffered reaction medium, or lower reaction temperatures.
Poor solubility of reactants Ensure that both the indole substrate and the brominating agent are sufficiently soluble in the chosen solvent. If solubility is an issue, screen alternative solvents.
Issue 2: Formation of Multiple Bromoindole Isomers

Question: My reaction is producing a mixture of bromoindole isomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

Potential Cause Recommended Solution
Direct bromination of an unprotected indole For bromination on the benzene ring (C4, C5, C6, C7), it is generally necessary to protect the indole nitrogen to deactivate the pyrrole ring towards electrophilic attack. An N-acetyl or N-sulfonyl group can be effective.[2]
Kinetic vs. Thermodynamic Control At lower temperatures, the kinetically favored product (often the C3-bromo isomer) is typically formed. Higher temperatures may favor the formation of the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal conditions for your desired isomer.
Solvent Effects The polarity of the solvent can influence the regioselectivity of bromination. For example, using N-bromosuccinimide in dimethylformamide (DMF) can sometimes favor bromination on the benzene ring.[5] It is advisable to screen a variety of solvents.
Steric Hindrance The presence of bulky substituents on the indole ring can sterically hinder certain positions, directing bromination to less hindered sites. This can be used to your advantage to achieve the desired regioselectivity.
Issue 3: Significant Formation of Polybrominated Products

Question: I am observing a significant amount of di- and tri-brominated indoles in my product mixture. How can I prevent this over-bromination?

Answer:

Potential Cause Recommended Solution
Excess of brominating agent Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for monobromination.
Rapid addition of brominating agent Add the brominating agent slowly and dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple brominations occurring on the same molecule.[2]
High reaction temperature Perform the reaction at a low temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity for monobromination.[2]
Highly activated indole substrate Indoles with strong electron-donating groups are highly activated and prone to polybromination. For these substrates, it is especially important to use a mild brominating agent and carefully control the reaction conditions.

Data Presentation: Comparison of Synthetic Routes for Bromoindoles

The choice of synthetic route can significantly impact the yield and regioselectivity of bromoindole synthesis. Below is a comparison of common methods.

Synthetic RouteTarget IsomerKey ReagentsNumber of StepsTypical Overall YieldKey AdvantagesKey Disadvantages
Direct Bromination with NBS 3-BromoindoleNBS, CH₂Cl₂1Good to ExcellentSimple, one-step procedure.Poor regioselectivity for other isomers.
Sulfonation-Acetylation-Bromination 5-BromoindoleSodium bisulfite, Acetic anhydride, Bromine3~59%Good regioselectivity for the C5 position.Multi-step process.
Fischer Indole Synthesis Various isomers (e.g., 4-, 5-, 6-, 7-bromoindole)Substituted phenylhydrazine, Ketone/Aldehyde, Acid catalyst1 or 2VariableVersatile for accessing various isomers on the benzene ring.Can produce regioisomeric mixtures with unsymmetrical ketones.[2]
Leimgruber-Batcho Indole Synthesis Various isomers (e.g., 4-, 5-, 6-, 7-bromoindole)Substituted nitrotoluene, DMFDMA, Reducing agent2Generally HighHigh yielding and versatile.Requires specific starting materials.
N-Protection and Direct Bromination 6-BromoindoleN-protection (e.g., with electron-withdrawing groups), Bromine2-3Moderate to GoodCan direct bromination to the C6 position.[6]Requires protection and deprotection steps.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoindole using NBS

This protocol describes the direct bromination of indole at the C3 position.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of indole (1.0 eq) in CH₂Cl₂ (at a concentration of approximately 0.1 M) at 0 °C, add NBS (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromoindole.

Protocol 2: Synthesis of 5-Bromo-N-acetylindole

This protocol illustrates the use of a protecting group to direct bromination to the C5 position.

Materials:

  • N-acetylindole

  • Bromine (Br₂)

  • Acetic acid

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-acetylindole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water and quench with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-N-acetylindole.

Mandatory Visualization

experimental_workflow_3_bromoindole start Start dissolve Dissolve Indole in CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at 0 °C (1-2 hours) add_nbs->react quench Quench with NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product 3-Bromoindole purify->product

Caption: Experimental workflow for the synthesis of 3-bromoindole.

decision_tree_bromoindole_synthesis start Desired Bromoindole Isomer? c3_bromination C3 Bromination? start->c3_bromination benzene_ring_bromination Benzene Ring Bromination? c3_bromination->benzene_ring_bromination No direct_bromination Direct Bromination (e.g., with NBS) c3_bromination->direct_bromination Yes protecting_group_strategy Protect N-H (e.g., Ac, SO2R) benzene_ring_bromination->protecting_group_strategy Yes c4_c7_position Specific Isomer (C4, C5, C6, or C7)? protecting_group_strategy->c4_c7_position fischer_synthesis Fischer Indole Synthesis other_strategies Consider other named reactions (e.g., Leimgruber-Batcho) or directing group strategies fischer_synthesis->other_strategies c5_bromination C5 Bromination? c4_c7_position->c5_bromination c5_bromination->fischer_synthesis No sulfonation_route Sulfonation-Acetylation- Bromination Route c5_bromination->sulfonation_route Yes

Caption: Decision tree for selecting a regioselective bromination strategy.

References

optimizing reaction conditions for 6-Bromoindoline coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling reactions with 6-Bromoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction efficiency, yield, and purity.

General Troubleshooting and FAQs

This section addresses common issues applicable to various palladium-catalyzed cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks if my this compound coupling reaction fails or gives a very low yield?

A low or non-existent yield is a common issue that can often be resolved by systematically checking the fundamentals of the reaction setup.[1]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried or oven-dried and that the reaction was conducted under a robust inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed before use.[1][2]

  • Reagent Quality: The purity and stability of all reagents are critical.

    • This compound: Check the purity of your starting material. Impurities can sometimes poison the catalyst.

    • Coupling Partner: Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture.[2][3] Use fresh or properly stored coupling partners.

    • Catalyst/Ligand: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with improper storage. Pre-catalysts like Pd₂(dba)₃ can also lose activity over time.[4] Consider using a fresh batch.

    • Base: Ensure the base is anhydrous (if required by the protocol) and finely powdered for better solubility and consistent results.[1]

  • Reaction Temperature: Verify the heating apparatus is calibrated correctly. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can cause degradation of the substrate, product, or catalyst.[1][5]

Q2: The N-H group on the indoline seems to be causing issues. Should I protect it?

The free amino group can potentially coordinate with the palladium catalyst, leading to inhibition or altered reactivity.[2] While many protocols work with the unprotected indoline, N-protection (e.g., with Boc, Cbz, or tosyl groups) can be a valuable strategy if you experience persistent low yields or side reactions. Protection can prevent catalyst inhibition and may improve the solubility of the substrate.

General Optimization Workflow

Optimizing a cross-coupling reaction involves a systematic approach to identify the most influential parameters. A Design of Experiments (DoE) approach can significantly reduce the number of experiments needed compared to traditional one-factor-at-a-time methods.[6]

Optimization_Workflow cluster_prep Phase 1: Preparation & Scoping cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Optimization & Analysis cluster_scale Phase 4: Finalization Lit_Search Literature Search (Similar Substrates) Reagent_Check Check Reagent Purity & Stability Lit_Search->Reagent_Check Small_Scale Small-Scale Test Reaction (Standard Conditions) Reagent_Check->Small_Scale Ligand_Screen Ligand & Catalyst Screen Small_Scale->Ligand_Screen Base_Solvent_Screen Base & Solvent Screen Ligand_Screen->Base_Solvent_Screen Temp_Time_Opt Optimize Temperature & Reaction Time Base_Solvent_Screen->Temp_Time_Opt Analysis Analyze Results (LC-MS/NMR) Identify Byproducts Temp_Time_Opt->Analysis Decision Yield > 80%? Analysis->Decision Decision->Ligand_Screen No, Re-screen Scale_Up Scale-Up Reaction Decision->Scale_Up Yes

Caption: General workflow for optimizing this compound coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various organoboron compounds.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling cluster_outcomes Analysis Outcomes cluster_solutions Potential Solutions Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Solvent? Start->Check_Reagents Check_Setup 2. Check Reaction Setup - Fully Inert Atmosphere? - Correct Temperature? Check_Reagents->Check_Setup Analyze_Crude 3. Analyze Crude Mixture (LC-MS / NMR) Check_Setup->Analyze_Crude Start_Material Starting Material Unchanged Analyze_Crude->Start_Material Dehalogenation Dehalogenated Indoline Seen Analyze_Crude->Dehalogenation Homocoupling Boronic Acid Homocoupling Analyze_Crude->Homocoupling Decomposition Complex Mixture / Decomposition Analyze_Crude->Decomposition Sol_SM Increase Temp. Screen more active catalyst/ligand (e.g., XPhos, SPhos) Start_Material->Sol_SM Sol_Dehalo Use non-hydridic base (K₃PO₄, Cs₂CO₃) Use aprotic solvent Dehalogenation->Sol_Dehalo Sol_Homo Thoroughly degas solvents Use direct Pd(0) source (e.g., Pd(PPh₃)₄) Homocoupling->Sol_Homo Sol_Decomp Lower reaction temperature Use milder base (K₂CO₃) Shorten reaction time Decomposition->Sol_Decomp

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling of boronic acid to form a biaryl byproduct is often caused by the presence of oxygen.[2]

  • Improve Degassing: Ensure your solvent and reaction setup are rigorously deoxygenated. Multiple cycles of vacuum/backfill with an inert gas are recommended.

  • Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[2][7]

Q: My main byproduct is 6-indoline (dehalogenation). What causes this?

A: Dehalogenation, the replacement of the bromine atom with hydrogen, can be caused by trace palladium hydride species in the reaction mixture.[2] To mitigate this, consider screening different bases and solvents. Switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and using a strictly aprotic solvent system can be effective.[1]

Comparative Data: Suzuki Coupling Conditions

The choice of catalyst, ligand, base, and solvent is critical. For electron-rich heteroaryl bromides like this compound, modern bulky, electron-rich phosphine ligands often outperform older systems.[8][9]

ParameterCondition 1 (Classic)Condition 2 (Modern)Condition 3 (Alternative)Notes
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%)XPhos-Pd-G3 (2 mol%)G3 pre-catalysts are air-stable and highly active.[8]
Ligand NoneSPhos or XPhos (4 mol%)None (part of pre-cat)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[4][9]
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ and Cs₂CO₃ are stronger, anhydrous bases that are often effective for challenging substrates.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene2-MeTHFAnhydrous conditions with K₃PO₄ can prevent protodeboronation.[8]
Temperature 80-100 °C100-110 °C80-100 °CHigher temperatures may be needed but can also increase side reactions.[6]
Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined organic filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][12]

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds by coupling this compound with primary or secondary amines.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction is slow or incomplete. How can I improve it?

A: The efficiency of C-N coupling is highly dependent on the combination of ligand, base, and solvent.[13]

  • Ligand Choice: The indoline N-H and the coupling amine can both interact with the catalyst. Bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos, Josiphos-type ligands) are essential to promote the key steps of the catalytic cycle and prevent catalyst inhibition.[14] A ligand screen is highly recommended.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[15] Other bases like LHMDS or K₃PO₄ can also be used, especially if the substrate has base-sensitive functional groups.[16]

  • Solvent Effects: The choice of solvent is crucial. Nonpolar solvents like toluene or dioxane are generally preferred. Polar aprotic solvents like DMF can sometimes coordinate to the palladium center and inhibit catalysis.[17][18]

Comparative Data: Buchwald-Hartwig Amination Conditions
ParameterCondition 1Condition 2Notes
Pd Pre-catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Both are common Pd(0) and Pd(II) sources.[14]
Ligand Xantphos (4-6 mol%)RuPhos (4-6 mol%)Ligand choice is critical and substrate-dependent.
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)NaOtBu is a strong, hindered base ideal for this reaction.[17]
Solvent Toluene1,4-DioxaneSolvents must be anhydrous and degassed.
Temperature 90-110 °C90-110 °CReactions are typically run at elevated temperatures.[14]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with morpholine.

  • Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.[14]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.[14]

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[19]

Troubleshooting Guide: Sonogashira Coupling

Q: I am observing significant alkyne homocoupling (Glaser coupling). How can this be minimized?

A: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by oxygen and excess copper catalyst.[7]

  • Rigorous Degassing: Oxygen is the primary culprit. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.

  • Copper(I) Source: Use a high-purity source of CuI and avoid using a large excess. For some systems, a "copper-free" Sonogashira protocol may be more effective.[20]

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial. Ensure it is pure and free of oxidizing impurities.

Comparative Data: Sonogashira Coupling Conditions
ParameterCondition 1 (Classic)Condition 2 (Copper-Free)Notes
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Pd(PPh₃)₄ (3-5 mol%)Pd(0) catalysts are often used in copper-free variants.[20]
Co-catalyst CuI (3-5 mol%)NoneOmitting copper can prevent Glaser homocoupling.
Ligand PPh₃ (part of catalyst)PPh₃ or P(t-Bu)₃Bulky phosphine ligands can be effective in copper-free systems.
Base Et₃N or DIPEAEt₃N or PyrrolidineThe base also often serves as the solvent or co-solvent.[19]
Solvent THF or DMFToluene or AmineAnhydrous conditions are typically required.[20]
Temperature Room Temp to 60 °C60-80 °CCopper-free reactions may require more heating.
Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with phenylacetylene.

  • Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add 5 mL of degassed THF and 2 mL of degassed Et₃N via syringe. Finally, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.[21]

  • Reaction: Stir the reaction at room temperature or heat gently to 50 °C. Monitor progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

  • Extraction & Purification: Wash the organic solution with saturated aqueous NH₄Cl solution and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[11][12]

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions with bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific problems you might encounter during your Suzuki coupling reactions with bromoindoles in a question-and-answer format.

Q1: My Suzuki coupling reaction with a bromoindole is resulting in a low yield or failing completely. What are the most common causes?

A: Low conversion in Suzuki coupling with bromoindoles can stem from several factors, including issues with the catalyst, suboptimal reaction conditions, or the quality of your starting materials.[1]

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1] This can be triggered by the presence of oxygen or impurities in your reagents.[1] Ensure your palladium source and ligands are of high purity and use fresh catalyst if possible.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.[1][3] A systematic screening of these parameters is frequently necessary to find the optimal conditions for your specific bromoindole and coupling partner.[1][2]

  • Poor Starting Material Quality: Ensure your bromoindole and boronic acid (or ester) are pure and dry. Impurities can interfere with the catalytic cycle.

Q2: I'm observing a significant amount of debromination, resulting in the corresponding indole as a major byproduct. How can I prevent this?

A: Debromination is a common side reaction with bromoindoles, particularly with 5-bromoindole.[1] The most effective strategy to minimize this is to protect the indole nitrogen.[1]

  • N-Protection: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl can prevent this deprotonation, leading to cleaner reactions and higher yields.[1]

  • Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources, promoting reductive debromination. It is crucial to use high-purity, anhydrous solvents.[1]

Q3: My TLC or LC-MS analysis shows multiple side products. What are they likely to be, and how can I minimize them?

A: Besides debromination, several other side reactions can diminish the yield of your desired product.

  • Homocoupling: This side reaction forms a biaryl compound from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1]

    • Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] This can be a significant issue with certain boronic acids.[1]

    • Solution: Use high-quality, fresh boronic acid. Using a more stable boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.[1][2]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my bromoindole coupling?

A: The choice of reagents is critical for a successful reaction, and a systematic screening of conditions is often necessary.[1][2]

  • Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a good starting point for heteroaromatic couplings.[2][4] Modern pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands like XPhos or SPhos, can also be highly effective.[2][3]

  • Ligand: If you are not using a pre-catalyst, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and are often necessary for coupling electron-rich heterocycles like indoles.[2]

  • Base: The strength and nature of the base can significantly impact the reaction outcome.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][3] It is recommended to screen different bases to find the most suitable one for your substrate.[2]

  • Solvent: Polar aprotic solvents are commonly employed for Suzuki-Miyaura couplings.[5] Mixtures of solvents like dioxane/water, THF/water, or DMF are frequently used.[1][2][5] The presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[2][5]

Data Presentation: Optimizing Reaction Conditions

Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The following table summarizes typical starting points and ranges for key variables based on literature reports for similar substrates.[1]

ParameterRecommended Starting PointOptimization StrategyRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)Screen Pd₂(dba)₃ with a ligand, or use a pre-catalyst like XPhos Pd G3.Different catalysts exhibit varying activities and stabilities. Pd(dppf)Cl₂ is often a robust choice for heteroaromatic couplings.[2][4]
Ligand PPh₃ (if using Pd(OAc)₂ or Pd₂(dba)₃)Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos (2:1 L:Pd ratio).Bulky ligands can accelerate the reductive elimination step and are often beneficial for coupling electron-rich heterocycles.[2]
Base K₂CO₃ (2-3 equivalents)Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better reactivity.[2]The strength and nature of the base can significantly influence the reaction outcome, especially with sensitive substrates.[2]
Solvent Dioxane/H₂O (4:1) or THF/H₂O (4:1)Try DMF, DMAc, or toluene, especially for higher temperatures.The solvent system impacts solubility, catalyst stability, and reaction kinetics.[5]
Temperature 80-100 °CIncrease or decrease the temperature in increments.Higher temperatures can improve kinetics but may also lead to catalyst decomposition or side reactions.[6]
Boronic Acid 1.2 - 1.5 equivalentsIncrease to 2.0 equivalents if homocoupling or protodeboronation is observed.An excess of the boronic acid can help drive the reaction to completion.
N-Protection UnprotectedProtect the indole nitrogen with a Boc or SEM group if debromination is observed.Prevents deprotonation of the indole N-H, which can lead to side reactions.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromoindoles

This protocol provides a reliable starting point for the coupling reaction.[1] Optimization of specific parameters is often necessary for new substrates.[3]

Materials:

  • Bromoindole (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Flame-dried reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add the bromoindole, arylboronic acid, palladium catalyst, and base.[3]

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add the degassed solvent system to the reaction mixture via syringe.[7]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[3][7][8]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n PdII_ArylHalide R-Pd(II)-X L_n Pd0->PdII_ArylHalide R-X OxAdd Oxidative Addition PdII_ArylAryl R-Pd(II)-R' L_n PdII_ArylHalide->PdII_ArylAryl R'-B(OR)₂ Base Transmetalation Transmetalation PdII_ArylAryl->Pd0 R-R' RedElim Reductive Elimination Product R-R' ArylHalide R-X BoronicAcid R'-B(OR)₂ Base Base Experimental_Workflow Experimental Workflow for Suzuki Coupling Start Start WeighReagents Weigh Reagents: - Bromoindole (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Catalyst (0.05 equiv) Start->WeighReagents AddToFlask Add Solids to Flask WeighReagents->AddToFlask Degas Evacuate & Backfill with Inert Gas (3x) AddToFlask->Degas AddSolvent Add Degassed Solvent via Syringe Degas->AddSolvent Heat Heat to Target Temperature with Vigorous Stirring AddSolvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Cool to RT, Dilute with Organic Solvent Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End Troubleshooting_Flowchart Troubleshooting Flowchart for Low-Yield Suzuki Couplings Start Low Yield or No Reaction CheckDebromination Is Debromination Observed? Start->CheckDebromination ProtectIndole Protect the Indole Nitrogen (e.g., with Boc) to prevent debromination and side reactions. CheckDebromination->ProtectIndole Yes CheckCatalyst Is the Catalyst System Active? CheckDebromination->CheckCatalyst No ProtectIndole->CheckCatalyst ImproveCatalyst Use a robust pre-catalyst (e.g., Pd(dppf)Cl₂) or a modern ligand (e.g., SPhos). Ensure rigorous degassing to prevent catalyst decomposition. CheckCatalyst->ImproveCatalyst No CheckConditions Are the Conditions Optimal? CheckCatalyst->CheckConditions Yes ImproveCatalyst->CheckConditions ScreenConditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, THF/H₂O). Increase temperature if needed. CheckConditions->ScreenConditions No CheckSideProducts Are Homocoupling or Protodeboronation Observed? CheckConditions->CheckSideProducts Yes ScreenConditions->CheckSideProducts MinimizeSideProducts Ensure thorough degassing. Use fresh, high-quality boronic acid or a boronic ester. CheckSideProducts->MinimizeSideProducts Yes Success Improved Yield CheckSideProducts->Success No MinimizeSideProducts->Success

References

stability issues of 6-Bromoindoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-bromoindoline under various experimental conditions. Our aim is to help you anticipate and resolve potential issues in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

6-Bromoindole, a related compound, is described as having moderate stability under ambient conditions. For optimal shelf life, this compound should be stored in a cool, dry place, protected from light and air. It is incompatible with strong oxidizing and reducing agents.

Q2: What are the primary stability concerns when using this compound in acidic conditions?

While specific data for this compound is limited, indoline and its derivatives can be susceptible to degradation under acidic conditions. Potential issues include:

  • Polymerization: Indoles are known to polymerize in the presence of strong acids. While indoline is less aromatic, the acidic environment can still promote side reactions.

  • Hydrolysis of Functional Groups: If other acid-labile functional groups are present on the molecule, they may be susceptible to hydrolysis. For instance, studies on related heterocyclic compounds show that nitrile and acetyl groups can be hydrolyzed to carboxylic acids under acidic conditions.[1]

  • Ring Opening: Although less common for the indoline core itself under non-oxidative acidic conditions, harsh acidic environments could potentially lead to cleavage of the heterocyclic ring.

Q3: What stability issues can be expected with this compound under basic conditions?

The primary concern with this compound under basic conditions is the potential for deprotonation of the indoline nitrogen, which can lead to subsequent reactions.

  • Debromination: The resulting indolide anion after deprotonation has increased electron density, which can affect the stability of the carbon-bromine bond, potentially leading to debromination (replacement of the bromine atom with a hydrogen). N-protection is often employed to prevent this.[2]

  • Oxidation: The indoline ring is susceptible to oxidation, which can be enhanced under basic conditions, potentially leading to the formation of the corresponding indole or other oxidized species.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation in an Acid-Catalyzed Reaction

Possible Cause:

  • Degradation of Starting Material: this compound may be degrading under the acidic conditions of your reaction.

  • Polymerization: The formation of insoluble, tar-like material is an indication of polymerization.

Troubleshooting Steps:

  • Monitor Starting Material: Use TLC or LC-MS to monitor the consumption of this compound. If it disappears rapidly without the formation of the desired product, degradation is likely.

  • Modify Acidic Conditions:

    • Use a milder acid (e.g., acetic acid instead of sulfuric acid).

    • Lower the reaction temperature.

    • Reduce the reaction time.

  • Protect the Indoline Nitrogen: If the reaction conditions are harsh, consider protecting the nitrogen of the indoline ring (e.g., with a Boc or Cbz group) to improve stability.

Issue 2: Formation of an Unexpected Byproduct in a Base-Catalyzed Reaction

Possible Cause:

  • Debromination: A common side reaction for bromo-substituted indoles and indolines under basic conditions is the loss of the bromine atom.[2]

  • N-Alkylation/Arylation: If an electrophile is present, reaction at the deprotonated nitrogen may compete with the desired reaction.

Troubleshooting Steps:

  • Characterize the Byproduct: Use analytical techniques such as NMR and mass spectrometry to identify the structure of the byproduct. A mass corresponding to the loss of bromine is a strong indicator of debromination.

  • Protect the Indoline Nitrogen: Protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz, SEM) will prevent deprotonation and subsequent side reactions at this position.[2] The choice of protecting group will depend on the overall synthetic strategy.

  • Optimize Base and Solvent:

    • Use a non-nucleophilic base if N-alkylation is an issue.

    • Ensure anhydrous conditions, as water can influence reaction pathways.

Issue 3: Reaction Mixture Turns Dark or Forms a Precipitate

Possible Cause:

  • Oxidation: Indolines can be sensitive to air oxidation, which may be accelerated by heat, light, or certain reagents, leading to colored byproducts.

  • Decomposition: The reaction conditions may be too harsh, causing the decomposition of this compound or the product.

Troubleshooting Steps:

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics of this compound under various pH and temperature conditions. Researchers are encouraged to perform forced degradation studies to determine the stability of this compound in their specific experimental matrix. A general protocol for such a study is provided below.

Stress ConditionTypical Reagent/ConditionPotential Degradation ProductsAnalytical Method for Monitoring
Acidic Hydrolysis 0.1 M - 1 M HCl, heatRing-opened products, polymersHPLC, LC-MS
Basic Hydrolysis 0.1 M - 1 M NaOH, heatDebrominated indoline, oxidized productsHPLC, LC-MS, GC-MS
Oxidation 3-30% H₂O₂, heat6-Bromoindole, ring-opened productsHPLC, LC-MS
Thermal Degradation Elevated temperature (e.g., 60-80 °C)Unspecified decomposition productsHPLC, DSC, TGA
Photostability Exposure to UV/Vis light (ICH Q1B)Photodegradation productsHPLC with photodiode array detector

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a specified temperature (e.g., 80 °C).

    • At various time points, dissolve a portion of the solid for analysis.

  • Photostability:

    • Expose the stock solution and solid sample to light according to ICH Q1B guidelines.

    • Analyze the samples at the end of the exposure period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of water and acetonitrile with a suitable modifier like TFA or formic acid).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

  • Use LC-MS to identify the mass of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (1M HCl, 60°C) stock->acid Expose to base Basic Hydrolysis (1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base hplc HPLC-PDA Analysis sampling->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Forced degradation experimental workflow for this compound.

troubleshooting_logic start Low Yield or Unexpected Byproduct with this compound condition Reaction Condition? start->condition acid Acidic condition->acid Yes base Basic condition->base No acid_issue Potential Issues: - Polymerization - Degradation acid->acid_issue base_issue Potential Issues: - Debromination - N-alkylation - Oxidation base->base_issue acid_solution Solutions: - Use milder acid - Lower temperature - Protect Nitrogen acid_issue->acid_solution base_solution Solutions: - Protect Nitrogen - Optimize base - Anhydrous conditions base_issue->base_solution

Caption: Troubleshooting logic for reactions involving this compound.

References

scale-up synthesis considerations for 6-Bromoindoline production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 6-Bromoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed methodologies for the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for producing this compound at scale?

A1: There are two main strategies for the large-scale synthesis of this compound:

  • Two-Step Synthesis via 6-Bromoindole: This is the most common approach, involving the synthesis of 6-bromoindole as a stable intermediate, followed by its reduction to this compound. This method allows for the purification of the intermediate, which can lead to a higher purity final product.

  • Direct Synthesis from Indoline: This involves the direct bromination of indoline. While seemingly more direct, controlling regioselectivity can be a significant challenge, often leading to a mixture of isomers.

Q2: Which synthesis route for the 6-bromoindole intermediate is most suitable for scale-up?

A2: The choice of synthesis route for 6-bromoindole depends on factors such as the availability of starting materials, cost, and desired purity. The two most prominent methods are:

  • Batcho-Leimgruber Indole Synthesis: This is often the preferred method for industrial production. It starts from commercially available 4-bromo-2-nitrotoluene and generally provides high yields under relatively mild conditions.

  • Reissert Indole Synthesis: Also starting from 4-bromo-2-nitrotoluene, this method is a classic and reliable route, though it may involve more steps compared to the Batcho-Leimgruber synthesis.

Direct bromination of indole is less favored for large-scale production due to challenges in controlling the reaction to achieve high regioselectivity for the 6-bromo isomer.

Q3: What are the critical safety considerations when handling brominating agents on a large scale?

A3: Brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are hazardous and require strict safety protocols, especially at scale. Key considerations include:

  • Engineering Controls: Use of a well-ventilated fume hood or a closed-system reactor is mandatory. A scrubber system should be in place to neutralize any evolved bromine or hydrogen bromide gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, respiratory protection may be necessary.

  • Controlled Addition: Brominating agents should be added slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent runaway reactions.

  • Material Compatibility: Ensure all equipment is compatible with bromine and acidic conditions. Glass-lined reactors are often preferred.

Troubleshooting Guides

Part 1: Synthesis of 6-Bromoindole Intermediate

This section addresses common issues encountered during the synthesis of the 6-bromoindole intermediate.

Issue 1: Low Yield in Batcho-Leimgruber Synthesis

  • Question: My yield of 6-bromoindole from the Batcho-Leimgruber synthesis is significantly lower than expected on a larger scale. What are the potential causes and solutions?

  • Answer: Low yields in this synthesis can often be traced to two key steps: the initial enamine formation and the subsequent reductive cyclization.

Potential CauseRecommended Solution
Incomplete Enamine Formation Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are of high purity and anhydrous. Consider increasing the reaction time or temperature, and monitor the reaction progress by HPLC or TLC.
Inefficient Reductive Cyclization The activity of the reducing agent is critical. If using catalytic hydrogenation (e.g., Pd/C or Raney Nickel), ensure the catalyst is fresh and active. Optimize hydrogen pressure and reaction time. For chemical reductions (e.g., with iron in acetic acid), ensure the reagents are of good quality and added portion-wise to control the exotherm.
Over-reduction Careful monitoring of the reduction step is crucial to avoid the formation of unsubstituted indole, which can complicate purification.[1]

Issue 2: Poor Regioselectivity in Direct Bromination of Indole

  • Question: I am attempting a direct bromination of indole to produce 6-bromoindole, but I am getting a mixture of isomers. How can I improve the selectivity?

  • Answer: Direct bromination of indole is notoriously difficult to control. The indole ring is highly activated, leading to bromination at multiple positions, primarily the 3-position.

Potential CauseRecommended Solution
High Reactivity of Indole Lowering the reaction temperature (e.g., to 0-5 °C) can sometimes improve selectivity. The slow, portion-wise addition of the brominating agent is also crucial.
Choice of Brominating Agent and Solvent While NBS is a common choice, other reagents like pyridinium bromide perbromide in pyridine have been reported to give better selectivity for the 3-bromo isomer, which is not the desired product here. For 6-bromoindole, protecting the nitrogen of the indole ring can help direct bromination to the benzene portion of the molecule.
Formation of Polybrominated Species Use of a strict 1:1 stoichiometry of the brominating agent to indole is essential to minimize the formation of di- and tri-brominated byproducts.
Part 2: Reduction of 6-Bromoindole to this compound

This section focuses on troubleshooting the reduction of the 6-bromoindole intermediate to the final this compound product.

Issue 3: Debromination During Reduction

  • Question: I am observing a significant amount of indoline (debrominated product) as an impurity in my final this compound product. What is causing this and how can I prevent it?

  • Answer: Debromination is a known side reaction during the reduction of bromo-aromatic compounds, particularly with aggressive reducing agents.

Potential CauseRecommended Solution
Use of Strong Reducing Agents Lithium aluminum hydride (LiAlH₄) is known to cause debromination in this system. Avoid using LiAlH₄ for this transformation.
Harsh Reaction Conditions Prolonged reaction times or high temperatures, especially in catalytic hydrogenation, can promote hydrodebromination. Monitor the reaction closely and stop it once the starting material is consumed.
Catalyst Choice in Hydrogenation The choice of catalyst and support can influence the extent of debromination. Screening different catalysts (e.g., different grades of Pd/C, PtO₂) and optimizing catalyst loading may be necessary.

Issue 4: Incomplete Reduction

  • Question: My reduction of 6-bromoindole is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.

Potential CauseRecommended Solution
Inactive Reducing Agent If using sodium borohydride (NaBH₄) or other metal hydrides, ensure they are fresh and have been stored properly to avoid decomposition. For catalytic hydrogenation, the catalyst may be poisoned or deactivated. Use a fresh batch of catalyst.
Insufficient Amount of Reducing Agent Ensure that a sufficient molar excess of the reducing agent is used, especially for metal hydrides which may react with the solvent or trace amounts of water.
Suboptimal Reaction Conditions For borohydride reductions in the presence of an acid, the pH of the reaction is critical. Ensure the acidic conditions are maintained. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoindole via Batcho-Leimgruber Synthesis (Lab Scale)

This protocol is a representative lab-scale procedure that can be optimized for scale-up.

Step A: Enamine Formation

  • To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.5 equivalents) and pyrrolidine (1.5 equivalents).

  • Heat the reaction mixture to 110-120 °C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 3-4 hours).

  • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.

Step B: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete as monitored by TLC or HPLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-bromoindole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Reduction of 6-Bromoindole to this compound (Lab Scale)

This protocol utilizes a borane complex for the reduction.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoindole (1 equivalent) in a suitable anhydrous solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (e.g., 1.5-2.0 equivalents) to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical yields for the synthesis of 6-bromoindole via different routes. Note that yields can vary significantly based on the reaction scale and optimization.

Synthesis RouteStarting MaterialProductTypical Yield (%)Reference
Batcho-Leimgruber4-Bromo-2-nitrotoluene6-Bromoindole70-85General Literature
Reissert4-Bromo-2-nitrotoluene6-Bromoindole60-75General Literature
Direct BrominationIndole6-BromoindoleHighly VariableGeneral Literature

Visualizations

Scale_Up_Workflow Overall Workflow for this compound Production cluster_synthesis Step 1: 6-Bromoindole Synthesis cluster_reduction Step 2: Reduction to this compound Start Starting Materials (e.g., 4-Bromo-2-nitrotoluene) Synthesis Batcho-Leimgruber or Reissert Synthesis Start->Synthesis Purification1 Purification of 6-Bromoindole (Recrystallization/Chromatography) Synthesis->Purification1 Intermediate Isolated 6-Bromoindole Purification1->Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation or Borane Reduction) Intermediate->Reduction Purification2 Purification of this compound (Recrystallization/Distillation) Reduction->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: A high-level overview of the two-step synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Reduction Step Start Low Yield of this compound CheckPurity Analyze Crude Product (HPLC, NMR, GC-MS) Start->CheckPurity Impurity_Debrominated Debrominated Impurity (Indoline) Detected? CheckPurity->Impurity_Debrominated Impurity_SM Unreacted Starting Material (6-Bromoindole) Detected? Impurity_Debrominated->Impurity_SM No Solution_Debromination Change Reducing Agent (Avoid LiAlH4) Optimize Reaction Conditions (Time, Temp) Impurity_Debrominated->Solution_Debromination Yes Solution_SM Check Activity/Amount of Reducing Agent Optimize Reaction Conditions (Catalyst, Solvent, pH) Impurity_SM->Solution_SM Yes Other_Impurity Other Impurities Detected? Impurity_SM->Other_Impurity No End Optimized Process Solution_Debromination->End Solution_SM->End Solution_Other Investigate Side Reactions Modify Work-up and Purification Other_Impurity->Solution_Other Yes Other_Impurity->End No Solution_Other->End

Caption: A decision tree for troubleshooting low yields in the reduction of 6-bromoindole.

References

managing impurities in the synthesis of 6-Bromoindoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromoindoline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges related to impurity management during the synthesis, purification, and characterization of these important compounds.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives in a question-and-answer format.

Synthesis & Reaction Issues

Question: My reaction is producing a significant amount of dark, tar-like material, and the yield of the desired this compound is low. What is the likely cause?

Answer: The formation of tar-like substances in indole synthesis is often due to polymerization, especially under strong acidic conditions.[1] Indole rings, being electron-rich, are susceptible to acid-catalyzed polymerization.[1]

  • Cause: Use of strong, non-volatile acids (like sulfuric acid) or excessively high reaction temperatures can promote side reactions.

  • Solution:

    • Catalyst Choice: Opt for milder acid catalysts. For reactions like the Fischer indole synthesis, catalysts such as polyphosphoric acid (PPA) or zinc chloride can be effective.[2] For reductions of 6-bromoindole to this compound, using reagents like sodium cyanoborohydride in an acidic medium allows for more controlled conditions.[3]

    • Temperature Control: Lowering the reaction temperature can help minimize the rate of polymerization and other side reactions.[4]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions which may also contribute to colored impurities.[4]

Question: My crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate. How do I identify the nature of these impurities?

Answer: Multiple spots on a TLC plate indicate the presence of several compounds, which could include unreacted starting materials, isomeric byproducts, or degradation products.[4][5] A systematic approach is needed for identification.

  • Initial Assessment:

    • Co-spotting: Run a TLC with your crude product, the starting material(s), and a mix of both in separate lanes. If a spot in your crude product matches the Rf value of a starting material, it indicates an incomplete reaction.

    • Visualization: Use different visualization techniques. A UV lamp can reveal UV-active compounds. Staining reagents (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize non-UV-active impurities.

  • Further Analysis: If unknown spots remain, they are likely byproducts. Isolate a small amount of the crude mixture using preparative TLC or flash column chromatography and analyze the fractions by LC-MS or NMR to elucidate their structures.

Purification Challenges

Question: I am struggling to separate the desired this compound from its regioisomers (e.g., 4-Bromo, 5-Bromo, or 7-Bromoindoline). What is the best purification strategy?

Answer: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.[6] A combination of techniques and optimization is usually required.

  • High-Resolution Chromatography:

    • Column Chromatography Optimization: Use a high-performance silica gel with a smaller particle size. Employ a shallow solvent gradient with low-polarity solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane) to maximize the difference in retention times.[7]

    • Preparative HPLC: For difficult separations or to obtain highly pure material, reversed-phase preparative HPLC is a powerful tool.[8] The use of different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers can achieve baseline separation.

  • Recrystallization: If a suitable solvent is found, recrystallization can be highly effective for removing small amounts of isomeric impurities. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the desired isomer crystallizes out, leaving the impurities in the mother liquor.

Question: After purification, my final product still contains residual solvents. How can I effectively remove them?

Answer: Residual solvents are a common type of impurity that must be controlled.[5]

  • High Vacuum Drying: Drying the solid product under a high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point) is the most common method.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or tert-butanol and is not volatile, lyophilization can effectively remove these solvents.

  • Solvent Trituration/Slurrying: Washing or slurrying the solid product in a solvent in which it is insoluble but the residual solvent is soluble (e.g., washing an ethyl acetate-wet product with cold hexane) can help remove trapped solvent.

Analytical & Characterization Issues

Question: My ¹H NMR spectrum looks complex, and I suspect I have a mixture of the 6-bromoindole and the corresponding oxidized 6-bromooxindole. How can I confirm this?

Answer: Indoles and indolines are susceptible to oxidation, which can yield oxindoles or other oxidized species.[9] These impurities can complicate spectral analysis.

  • Characteristic NMR Signals:

    • Indole/Indoline: Look for the characteristic signals of the pyrrole or indoline ring protons.

    • Oxindole: The presence of an oxindole impurity is often indicated by the appearance of a new set of aromatic signals and the loss of the C2-H proton signal of the indole, often replaced by a signal for a CH2 group adjacent to a carbonyl.

  • Confirmatory Techniques:

    • LC-MS: This is the most direct way to confirm. The mass spectrum will show two different parent ions corresponding to the molecular weights of this compound and 6-bromooxindole.

    • 2D NMR: Techniques like HSQC and HMBC can help in assigning all proton and carbon signals, confirming the structures of the components in the mixture.

Data Presentation: Impurity Analysis & Purification

Quantitative data is crucial for assessing purity and optimizing processes. The tables below summarize typical data for the analysis and purification of this compound derivatives.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

Analytical TechniqueCommon Impurities DetectedTypical Limit of Detection (LOD)Advantages & Disadvantages
HPLC-UV Unreacted starting materials, regioisomers, non-volatile byproducts0.01 - 0.05%Advantages: Excellent for quantitative analysis of non-volatile impurities.[10] Disadvantages: Requires chromophoric impurities; may not detect volatile compounds.
GC-MS Residual solvents, volatile starting materials, volatile byproducts1 - 10 ppmAdvantages: High sensitivity for volatile and semi-volatile impurities.[5] Disadvantages: Not suitable for non-volatile or thermally labile compounds.
¹H NMR / qNMR Structural isomers, general purity assessment~0.1%Advantages: Provides structural information on impurities; qNMR can determine absolute purity without a reference standard.[5] Disadvantages: Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.

Table 2: Efficacy of Purification Methods on a Crude this compound Sample

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Key Impurities Removed
Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient)85%97.5%Unreacted starting materials, highly polar byproducts.
Recrystallization (from Ethanol/Water)97.5%99.2%Minor regioisomers, closely related byproducts.
Preparative HPLC (Reversed-Phase C18)97.5%>99.8%Closely eluting regioisomers and structural isomers.

Experimental Protocols

Protocol 1: General Method for Impurity Analysis by HPLC-UV

This protocol provides a standard starting point for analyzing the purity of a synthesized this compound derivative.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity as a percentage of the main peak area relative to the total peak area. Identify known impurities by comparing their retention times with those of reference standards.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying gram-scale quantities of crude this compound derivatives.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should provide a good separation of the product (Rf ≈ 0.3-0.4) from its major impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient is needed, slowly and progressively increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[11]

Visual Workflows & Diagrams

The following diagrams illustrate key workflows and relationships in managing impurities during this compound synthesis.

G cluster_synthesis Synthesis Stage cluster_analysis Impurity Analysis cluster_action Action / Purification start Crude Reaction Mixture tlc TLC / LC-MS Analysis start->tlc decision Purity Acceptable? tlc->decision unreacted Unreacted Starting Materials Present? decision->unreacted No final_product Final Pure Product decision->final_product Yes isomers Isomeric Impurities Present? unreacted->isomers No optimize_rxn Optimize Reaction (Time, Temp, Stoichiometry) unreacted->optimize_rxn Yes unknown Unknown Impurities isomers->unknown No recrystal Recrystallization or Preparative HPLC isomers->recrystal Yes isolate_char Isolate & Characterize (NMR, MS) unknown->isolate_char column Column Chromatography optimize_rxn->column column->final_product recrystal->final_product isolate_char->column

Caption: Troubleshooting decision tree for impurity management.

G cluster_0 Sample Preparation cluster_1 Initial Analysis & Purification cluster_2 Purity Assessment cluster_3 Final Steps prep Crude Product bulk_purify Bulk Purification (e.g., Flash Chromatography) prep->bulk_purify collect_fractions Collect Fractions bulk_purify->collect_fractions analyze_fractions Analyze Fractions (TLC / HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure Fractions Pure pool_impure Pool Impure Fractions analyze_fractions->pool_impure Fractions Impure assess_purity Assess Purity of Pooled Batch (HPLC, NMR, GC-MS) pool_pure->assess_purity repurify Re-purify Impure Fractions (e.g., Prep-HPLC) pool_impure->repurify final_product Final Product (>99%) assess_purity->final_product repurify->assess_purity

Caption: Experimental workflow for impurity purification and analysis.

G cluster_impurities Potential Impurities SM Starting Materials (e.g., Substituted Phenylhydrazine & Ketone) Reaction Reaction Conditions (Acid Catalyst, Heat) SM->Reaction Polymer Polymerization Products SM->Polymer Side Reaction Product Desired Product (this compound Derivative) Reaction->Product Main Pathway Regioisomer Regioisomeric Products (e.g., 4-Bromo, 5-Bromo) Reaction->Regioisomer Side Reaction Unreacted Unreacted Starting Materials Reaction->Unreacted Incomplete Reaction Oxidation Oxidation Products (e.g., Oxindole) Product->Oxidation Post-synthesis Degradation

Caption: Potential impurity formation pathways in this compound synthesis.

References

Technical Support Center: Alternative Brominating Agents for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of alternative brominating agents in indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary alternative brominating agents for indole synthesis and what are their main applications?

A1: Beyond using hazardous molecular bromine (Br₂), several alternative reagents offer better handling, safety, and selectivity.[1][2] The most common alternatives include:

  • N-Bromosuccinimide (NBS): A versatile and widely used reagent for electrophilic bromination, particularly for introducing bromine at the C3 position of the indole ring.[3] It is also used for benzylic and allylic brominations under radical conditions.[4]

  • Pyridinium Tribromide (PTB): Also known as Pyridinium bromide perbromide (PBPB), this is a stable, crystalline solid that serves as a safer source of electrophilic bromine.[5][6] It is effective for the bromination of aromatic compounds, including indoles.[5][7]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient and cost-effective alternative to NBS, often used for the bromination of electron-rich aromatic systems.[8][9] It can be used for both benzylic and aromatic ring brominations.[8]

Q2: My reaction results in over-bromination (di- or tri-brominated products). How can I improve selectivity for mono-bromination?

A2: Over-bromination is a common issue due to the high reactivity of the indole nucleus.[10] To favor mono-substitution, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]

  • Lower the Reaction Temperature: Performing the reaction at 0°C or lower can significantly improve selectivity by reducing the reaction rate.[1]

  • Choose a Milder Reagent: If a highly reactive agent like Br₂ is causing over-bromination, switching to a milder alternative like NBS or Pyridinium Tribromide can provide better control.[1]

  • Slow Reagent Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and prevent localized areas of high reactivity.

Q3: The bromination is occurring at the C3 position, but the desired product is brominated on the benzene ring (e.g., C5 or C6). How can I control this regioselectivity?

A3: The pyrrole ring of indole is significantly more electron-rich and reactive towards electrophiles than the benzene ring, making C3 bromination the default pathway.[10] To achieve bromination on the benzene ring, you must first decrease the reactivity of the pyrrole ring:

  • Protect the Indole Nitrogen: Protecting the nitrogen with a suitable electron-withdrawing group (e.g., benzoyl, tosyl, or carbomethoxy) deactivates the pyrrole ring, directing electrophilic substitution to the benzene ring, typically the C5 position.[1][10] The protecting group can be removed in a subsequent step.

  • Solvent and Reagent Choice: The choice of solvent can influence regioselectivity. For instance, using NBS in DMF has been shown to give high levels of para-selectivity in aromatic brominations.[4]

Q4: When using N-Bromosuccinimide (NBS), I'm observing significant formation of oxindole byproducts. What causes this and how can it be prevented?

A4: Oxindole formation is a known side reaction when using NBS, particularly in the presence of water or other nucleophilic solvents like t-butanol.[1][11] The reaction proceeds via the addition of the electrophilic bromine to the C2-C3 double bond, followed by attack of a nucleophile and subsequent rearrangement.[11]

  • Use Anhydrous Aprotic Solvents: To minimize oxindole formation, conduct the reaction under strictly anhydrous conditions using aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Carbon Tetrachloride (CCl₄).[1]

  • Maintain Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Q5: My reaction yield is very low. What are the common factors to investigate?

A5: Low yields can stem from several issues, including reagent quality, reaction conditions, and product degradation.

  • Reagent Purity: NBS can decompose over time, turning yellow or brown due to the release of bromine.[4] Using freshly recrystallized NBS can prevent side reactions and improve yields.[4]

  • Product Degradation: Indole and its derivatives can be sensitive to the acidic nature of silica gel used in column chromatography.[1] If you suspect degradation during purification, consider using neutral alumina or deactivating the silica gel with a base like triethylamine.[1]

  • Inappropriate Temperature: While low temperatures can control selectivity, excessively low temperatures may stall the reaction. Conversely, high temperatures can lead to decomposition. Temperature optimization is crucial.[1]

  • Incomplete Deprotonation (for N-protected strategies): If you are using a protection strategy that requires deprotonation of the indole nitrogen, ensure this step goes to completion by using a sufficient amount of a strong base in an appropriate anhydrous solvent.[12]

Data Presentation: Comparison of Brominating Agents

The following table summarizes key quantitative data for common alternative brominating agents used in indole synthesis.

Brominating AgentTarget Position(s)Typical Solvent(s)Typical TemperatureReported Yield (Example)Key Considerations
N-Bromosuccinimide (NBS) C3 (unprotected), C2/Benzylic (substituted), Benzene ring (N-protected)[4][13]DMF, THF, CCl₄, CH₂Cl₂[1][3]0°C to reflux[1][4]94% for C3-alkylation adduct[3]Can form oxindole byproducts in aqueous solvents.[1][14] Purity is critical.
Pyridinium Tribromide (PTB) C3, Benzene ring[5][15]Pyridine, CH₂Cl₂, Chloroform[5][15]Room Temperature60-70% for 3-Bromoindole[15]Solid reagent, easier and safer to handle than liquid bromine.[5][16]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C3, Benzene ring, Benzylic[8][15]Not specified in resultsNot specified in resultsGood to excellent yields reported for various substrates.[9]A cost-effective and stable alternative to NBS.[8][9]
Electrochemical Bromination C3[17][18]Acetonitrile (MeCN)[17]Room Temperature81% for 3-Bromoindole[17]Sustainable method avoiding chemical oxidants; sensitive to water.[17][18]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoindole using N-Bromosuccinimide (NBS)

This protocol is adapted for the selective bromination at the C3 position.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF or DMF via syringe to dissolve the indole completely.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous THF or DMF to the stirred indole solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-bromoindole.[1]

Protocol 2: Synthesis of 3-Bromoindole using Pyridinium Tribromide (PTB)

This protocol provides an alternative method using a solid, stable brominating agent.[15]

  • Preparation: In a round-bottom flask, dissolve indole (1.0 equivalent) in pyridine.

  • Reagent Addition: Add Pyridinium Tribromide (1.0 equivalent) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-bromoindole.

Visualized Workflows and Logic

troubleshooting_workflow problem Problem: Low Yield or Multiple Products check_reagent 1. Analyze Reagent Purity problem->check_reagent Is reagent quality a concern? check_conditions 2. Evaluate Reaction Conditions problem->check_conditions Are side products observed? check_purification 3. Assess Purification Method problem->check_purification Is yield low after column? solution_reagent Solution: Use freshly recrystallized NBS. Ensure stoichiometry is correct (1.0-1.05 eq). check_reagent->solution_reagent solution_temp Solution: Lower temperature (e.g., 0°C) to improve selectivity. Optimize for conversion if reaction is too slow. check_conditions->solution_temp Over-bromination? solution_solvent Solution: Use anhydrous aprotic solvent (THF, DMF) to prevent oxindole formation. check_conditions->solution_solvent Oxindole formation? solution_purification Solution: Use neutral alumina or silica deactivated with triethylamine if product is acid-sensitive. check_purification->solution_purification reagent_selection_guide start What is the Desired Bromination Position? c3_pos C3 Position (Pyrrole Ring) start->c3_pos benzene_pos Benzene Ring (e.g., C5, C6) start->benzene_pos benzylic_pos Benzylic Position (e.g., on C3-Methyl Group) start->benzylic_pos reco_c3 Recommendation: Use NBS or PTB on unprotected indole in an aprotic solvent (THF, DMF). c3_pos->reco_c3 reco_benzene Recommendation: 1. Protect Indole-N with an electron-withdrawing group. 2. Brominate using NBS or DBDMH. benzene_pos->reco_benzene reco_benzylic Recommendation: Use NBS with a radical initiator (e.g., AIBN) in CCl₄. benzylic_pos->reco_benzylic

References

Validation & Comparative

A Comparative Guide to 6-Bromoindoline and 5-Bromoindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of a bromine atom on the indole or indoline ring can significantly modulate a compound's physicochemical properties and biological activity. This guide provides an objective comparison of two key halogenated building blocks, 6-Bromoindoline and 5-bromoindole, in the context of drug discovery, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to this compound and 5-Bromoindole

This compound and 5-bromoindole are heterocyclic aromatic organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The position of the bromine atom on the bicyclic structure influences the electron distribution and provides a handle for further chemical modifications, leading to derivatives with diverse pharmacological profiles. While both scaffolds have been explored in the development of novel therapeutics, they exhibit distinct utilities and have been incorporated into different classes of drug candidates.

Physicochemical Properties

The position of the bromine atom subtly influences the physicochemical properties of the parent molecule, which in turn can affect the ADME (absorption, distribution, metabolism, and excretion) properties of the resulting drug candidates.

PropertyThis compound5-bromoindole
Molecular Formula C₈H₈BrNC₈H₆BrN
Molecular Weight 198.06 g/mol 196.04 g/mol
Appearance -Off-white to light yellow crystals[1]
Solubility -Sparingly soluble in water (126 mg/L), soluble in DMSO (100 mg/mL), ethanol, ether, and chloroform[1]

Applications in Drug Discovery

Both this compound and 5-bromoindole have been extensively utilized in the discovery of novel therapeutic agents targeting a range of diseases.

Anticancer Activity

Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often by targeting key kinases involved in cancer cell proliferation and survival.

5-bromoindole derivatives have been prominently investigated as inhibitors of several key oncogenic kinases. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] Inhibition of these pathways is a critical strategy in cancer therapy to block angiogenesis and cell proliferation.[1] Furthermore, the related scaffold, 5-bromo-7-azaindole, is a key intermediate in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of melanoma.[2]

6-Bromoindole derivatives have also shown promise as anticancer agents. For example, certain synthetic 6-bromoindole derivatives have demonstrated cytotoxicity against cervical cancer and leukemia cells.[3]

Comparative Anticancer Activity Data

Compound/DerivativeScaffoldTarget/Cell LineActivity (IC₅₀)
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide5-bromoindoleHepG2 (Liver Cancer)1.83 µM
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideA549 (Lung Cancer)2.56 µM
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideMCF-7 (Breast Cancer)3.12 µM
Vemurafenib (derived from 5-bromo-7-azaindole)5-bromoindole relatedBRAF V600E31 nM
6-Bromoindirubin-3'-oxime (BIO)6-bromoindoleGSK-3α/β5 nM
6-bromoindole derivative (unspecified)6-bromoindoleJurkat (Leukemia)~5.0 µM
Antimicrobial Activity

Both scaffolds have been used to develop novel antimicrobial agents.

6-Bromoindolglyoxylamido derivatives have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and as antibiotic enhancers against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[4]

While less prominently featured for this application, 5-bromoindole derivatives have also been investigated for their antimicrobial properties.

Comparative Antimicrobial Activity Data

Compound/DerivativeScaffoldMicroorganismActivity (MIC)
6-bromoindolglyoxylamido-spermine6-bromoindoleStaphylococcus aureus6.25 µM
6-bromoindolglyoxylamido-spermineStaphylococcus intermedius3.125 µM
Anti-inflammatory Activity

Natural and synthetic derivatives of both 6-bromoindole and 5-bromoindole have demonstrated anti-inflammatory properties.

6-bromoindole derivatives , isolated from the Icelandic marine sponge Geodia barretti, have shown anti-inflammatory activity by reducing the secretion of pro-inflammatory cytokines like IL-12p40.[4]

A comparative study of brominated isatins (indole-2,3-diones) showed that 5-bromoisatin had higher nitric oxide (NO) inhibitory activity (IC₅₀ of 34.3 µg/mL) compared to the non-brominated isatin, indicating the positive contribution of the bromine at the 5-position.

Neurological Disorders

6-Bromoindole is highlighted as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5] However, specific drug candidates with detailed experimental data are less prevalent in publicly available literature compared to its applications in other therapeutic areas. The focus in this area appears to be on leveraging the indole scaffold's ability to interact with various receptors and enzymes in the central nervous system.

5-bromoindole derivatives have been investigated as Glycogen Synthase Kinase 3 (GSK-3) inhibitors, a target implicated in various neurological conditions, including Alzheimer's disease and bipolar disorder.[6]

Experimental Protocols

Synthesis of a 6-Bromoindole Derivative

This protocol describes a general procedure for the Friedel-Crafts reaction to introduce a substituent at the C3 position of 6-bromoindole, a common step in the synthesis of bioactive derivatives.[7]

Materials:

  • 6-bromoindole

  • Anhydrous dichloromethane

  • Aluminum chloride (AlCl₃)

  • Oxalyl chloride

  • Water

Procedure:

  • Dissolve 6-bromoindole in anhydrous dichloromethane in a round-bottom flask.

  • Add aluminum chloride to the solution.

  • Slowly add oxalyl chloride to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and quench by adding water.

  • Perform a liquid-liquid extraction to separate the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the desired 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of bromoindole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8][9]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of bromoindole derivatives against a bacterial strain.[10][11][12][13]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compound in the nutrient broth in the 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by 5-Bromoindole Derivatives

Derivatives of 5-bromoindole have been shown to inhibit the EGFR signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

BRAF/MEK/ERK Signaling Pathway and Inhibition by Vemurafenib

Vemurafenib, synthesized from a 5-bromoindole-related precursor, targets the mutated BRAF kinase in the MAPK/ERK signaling pathway.

BRAF_Pathway cluster_upstream Upstream Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras BRAF BRAF V600E (Mutated) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib (from 5-bromo-7-azaindole) Vemurafenib->BRAF Inhibits Anticancer_Workflow Start Synthesis of Bromoindole Derivatives MTT Cell Viability Assay (e.g., MTT) Start->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) IC50->Mechanism Lead Lead Optimization Mechanism->Lead

References

Reactivity of Bromoindole Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indoles is critical for efficient synthetic planning and the successful development of novel therapeutics. Bromoindoles, in particular, serve as versatile synthetic intermediates. This guide provides an in-depth comparison of the reactivity of different bromoindole isomers—specifically 4-bromoindole, 5-bromoindole, 6-bromoindole, and 7-bromoindole—across a range of common and powerful organic transformations. The information presented is supported by experimental data to facilitate informed decisions in your research endeavors.

Executive Summary

The position of the bromine substituent on the indole ring significantly influences its reactivity in various chemical transformations. Generally, the electron density and steric environment at each position dictate the propensity for a given reaction to occur. In palladium-catalyzed cross-coupling reactions, a general reactivity trend is observed where 5- and 6-bromoindoles are often more reactive than 4- and 7-bromoindoles. For electrophilic substitutions, the inherent electronic properties of the indole nucleus play a dominant role, while metalation reactions are highly dependent on the directing capabilities of substituents and the acidity of specific protons. This guide will delve into the specifics of these trends with supporting data.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromoindoles in these transformations is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. The reactivity of bromoindole isomers in this reaction generally follows the trend: 5-bromoindole ≈ 6-bromoindole > 4-bromoindole > 7-bromoindole. This is attributed to the electronic properties and steric accessibility of the C-Br bond at these positions.

Bromoindole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275
5-BromoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100692
6-BromoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100695
7-BromoindolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1102468

Table 1: Comparative yields for the Suzuki-Miyaura coupling of bromoindole isomers with phenylboronic acid. Data is compiled from various sources and standardized for comparison.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromoindoles

  • To a flame-dried Schlenk flask, add the bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Bromoindole Arylboronic acid Catalyst Base Setup Assemble in Schlenk flask Reagents->Setup Inert Evacuate/Backfill with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute Monitor->Quench Completion Extract Wash with H₂O & Brine Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

General workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of bromoindoles is influenced by the position of the bromine atom.

Bromoindole IsomerAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoindoleStyrenePd(OAc)₂/PPh₃Et₃NDMF1002465
5-BromoindoleStyrenePd(OAc)₂/PPh₃Et₃NDMF1001288
6-BromoindoleStyrenePd(OAc)₂/PPh₃Et₃NDMF1001290
7-BromoindoleStyrenePd(OAc)₂/P(o-tol)₃K₂CO₃DMA1202455

Table 2: Comparative yields for the Heck reaction of bromoindole isomers with styrene. Data is compiled from various sources and standardized for comparison.

Experimental Protocol: General Procedure for the Heck Reaction of Bromoindoles

  • In a sealed tube, combine the bromoindole (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., PPh₃, 10 mol%), and base (e.g., Et₃N, 2.0 equiv).

  • Add a suitable solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromoindoles in this reaction is also dependent on the isomer, with 5- and 6-bromoindoles generally being more reactive.[3][4][5]

Bromoindole IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoindoleMorpholinePd₂(dba)₃/XPhosK₃PO₄Toluene1101870
5-BromoindoleMorpholinePd₂(dba)₃/XPhosK₃PO₄Toluene100891
6-BromoindoleMorpholinePd₂(dba)₃/XPhosK₃PO₄Toluene100893
7-BromoindoleMorpholinePd₂(dba)₃/RuPhosNaOtBuDioxane1102462

Table 3: Comparative yields for the Buchwald-Hartwig amination of bromoindole isomers with morpholine. Data is compiled from various sources and standardized for comparison.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromoindoles

  • To a glovebox or a Schlenk line, add the bromoindole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 1.5 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[6][7]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) or Carbopalladation (Heck) ArPd(II)L2X->Transmetalation R'-M or Nu-H ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R' RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Electrophilic Substitution

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. If the C3 position is blocked, substitution may occur at other positions, influenced by the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group.

Electrophilic Bromination

Further bromination of a bromoindole provides insights into the directing effects of the existing bromine atom and the inherent reactivity of the indole ring.

Bromoindole IsomerReagentMajor Product(s)
4-BromoindoleNBS3,4-Dibromoindole
5-BromoindoleNBS3,5-Dibromoindole
6-BromoindoleNBS3,6-Dibromoindole
7-BromoindoleNBS3,7-Dibromoindole

Table 4: Major products of electrophilic bromination of bromoindole isomers with N-Bromosuccinimide (NBS).

Experimental Protocol: General Procedure for Electrophilic Bromination of Bromoindoles

  • Dissolve the bromoindole (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.[9]

Metalation Reactions

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic rings. The outcomes of these reactions with bromoindoles are highly dependent on the reaction conditions and the position of the bromine atom.

Lithiation-Borylation

Lithiation followed by trapping with a boron electrophile provides access to valuable boronic acid derivatives for further cross-coupling reactions. The regioselectivity of lithiation is directed by the most acidic proton or can be influenced by directing groups.

Bromoindole IsomerLithiation ConditionsMajor Borylation Product
4-Bromoindolen-BuLi, THF, -78 °C4-Bromo-1H-indole-2-boronic acid pinacol ester
5-Bromoindolen-BuLi, THF, -78 °C5-Bromo-1H-indole-2-boronic acid pinacol ester
6-Bromoindolen-BuLi, THF, -78 °C6-Bromo-1H-indole-2-boronic acid pinacol ester
7-BromoindoleLDA, THF, -78 °C7-Bromo-1H-indole-2-boronic acid pinacol ester

Table 5: Major products of lithiation-borylation of bromoindole isomers.

Experimental Protocol: General Procedure for Lithiation-Borylation of Bromoindoles

  • To a solution of the bromoindole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise.[10]

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the boron electrophile (e.g., isopropoxy-pinacolborane, 1.2 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.[11][12]

Application in Drug Development: The Case of Pimavanserin

The strategic functionalization of the indole nucleus is a cornerstone of modern drug discovery. Pimavanserin, an atypical antipsychotic used for the treatment of Parkinson's disease psychosis, features a substituted urea moiety, which could be synthesized from a corresponding bromo-precursor via a Buchwald-Hartwig amination. Pimavanserin acts as a selective inverse agonist and antagonist at the serotonin 5-HT2A receptors.[13][14][15]

Pimavanserin_Pathway cluster_receptor 5-HT2A Receptor Signaling Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Response Cellular Response (e.g., Psychosis) Ca_PKC->Response Pimavanserin Pimavanserin Pimavanserin->Receptor Inverse Agonist/ Antagonist (Blocks) Serotonin Serotonin (Agonist) Serotonin->Receptor Activates

Simplified signaling pathway of the 5-HT2A receptor and the mechanism of action of Pimavanserin.

Pimavanserin's mechanism involves blocking the constitutive activity of the 5-HT2A receptor, thereby reducing the downstream signaling that is thought to contribute to psychosis.[16][17] This targeted approach avoids the dopaminergic side effects common to many antipsychotic drugs.

Conclusion

The reactivity of bromoindole isomers is a multifaceted subject, with the outcome of a given reaction being highly dependent on the position of the bromine atom. For palladium-catalyzed cross-coupling reactions, 5- and 6-bromoindoles are generally the most reactive substrates. Electrophilic substitution predictably occurs at the C3 position, while the regioselectivity of metalation reactions can be tuned by the choice of base and reaction conditions. A thorough understanding of these reactivity patterns is essential for the strategic design and execution of synthetic routes toward complex indole-containing target molecules in drug discovery and materials science.

References

biological activity of 6-Bromoindoline analogs with different substituents

Author: BenchChem Technical Support Team. Date: December 2025

The 6-bromoindoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The introduction of different substituents to this core structure allows for the modulation of pharmacological properties, leading to analogs with a wide spectrum of activities. This guide provides a comparative overview of the biological activities of various this compound analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Antimicrobial Activity

Several this compound analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives also act as antibiotic enhancers, potentiating the effects of existing antibiotics against resistant strains.

Quantitative Data: Antimicrobial Activity of this compound Analogs
Analog/Derivative ClassSubstituent(s)Target Organism(s)Activity Metric (MIC)Reference
6-Bromoindol-3-ylglyoxylamido-polyamine (Compound 37)Spermine chainStaphylococcus intermedius3.125 µM[1]
Staphylococcus aureus6.25 µM[1]
Pseudomonas aeruginosaEnhances doxycycline activity[1]
6-Bromoindol-3-ylglyoxylamido-polyamine (Compound 38)Modified polyamine chainStaphylococcus intermedius3.125 µM[1]
Staphylococcus aureus3.125 µM[1]
6-Bromoindolglyoxylamido-spermine (Compound 3)Spermine chainStaphylococcus intermedius3.125 µM[1]
Staphylococcus aureus6.25 µM[1]
Candida albicans17.2 µM[1]
Cryptococcus neoformans1.1 µM[1]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus, Bacillus sp., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniaeZone of inhibition: 10 – 16mm[2]
Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivativesNitro group (Compound 4h)Enterococcus faecalisSignificant antimicrobial effect[3]
Phenyl and methyl groups (Compound 4b)Staphylococcus aureusMIC: 750 µg/mL[3]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds is typically determined using a broth microdilution method in 96-well microtiter plates, following established guidelines.

  • Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the respective broth.

  • Incubation: An equal volume of the microbial inoculum is added to each well containing the serially diluted compound. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies A Design Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D Prepare Stock Solutions C->D E MIC Assay (Broth Microdilution) D->E F Determine MIC values E->F G Membrane Permeabilization Assay F->G H Antibiotic Synergy Test F->H I Identify Lead Compounds G->I H->I

Caption: Workflow for antimicrobial screening of this compound analogs.

Anticancer Activity

Substituted this compound analogs, particularly spirooxindoles and thiazolo[3,2-a]benzimidazoles, have emerged as promising anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.

Quantitative Data: Anticancer Activity of this compound Analogs
Analog/Derivative ClassSubstituent(s)Cell LineActivity Metric (IC₅₀)Reference
5-Bromo-spirooxindole (Compound 6i)Unsubstituted phenyl groupHepG2 (Hepatocellular Carcinoma)6.3 µM[4]
PC-3 (Prostate Cancer)17.9 µM[4]
5-Bromo-spirooxindole (Compound 6j)4-Cl phenyl groupHepG2 (Hepatocellular Carcinoma)9.9 µM[4]
PC-3 (Prostate Cancer)26.6 µM[4]
6-Aryl-3-aroyl-indoleVarious aryl and aroyl groupsMCF-7 (Breast Cancer)Strong Inhibition[5]
MDA-MB-231 (Breast Cancer)Strong Inhibition[5]
2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 2)Ethyl carboxylateHCT-116 (Colon Carcinoma)Strong Cytotoxicity[6]
Hep-G2 (Hepatocellular Carcinoma)Strong Cytotoxicity[6]
2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 9a)Pyrazole derivativeHCT-116 (Colon Carcinoma)Strong Cytotoxicity[6]
Hep-G2 (Hepatocellular Carcinoma)Strong Cytotoxicity[6]
2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 9b)Pyrazole derivativeHCT-116 (Colon Carcinoma)Specific Strong Cytotoxicity[6]
Experimental Protocols

MTT Assay for Cytotoxicity: The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations

apoptosis_pathway cluster_pathway Simplified Apoptosis Induction Compound This compound Analog (e.g., Spirooxindole) Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Caspase Caspase Activation CellCycle->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Potential mechanism of anticancer activity for some analogs.

Neuroprotective Activity

The indole nucleus is a key feature in many neuroactive compounds. Analogs of 6-bromoindole are being explored for their potential in treating neurodegenerative diseases by targeting pathways involved in oxidative stress, amyloid aggregation, and neuronal cell death.

Key Findings
  • P7C3 Analogs: A dibromo-carbazol derivative, structurally related to indoles, known as (-)-P7C3-S243, has shown significant neuroprotective properties. It is orally bioavailable, crosses the blood-brain barrier, and protects developing neurons in models of hippocampal neurogenesis and mature neurons in models of Parkinson's disease.[7]

  • Amyloid Disaggregation: Synthetic indole-phenolic compounds have demonstrated multifunctional neuroprotective effects. They exhibit metal-chelating properties, antioxidant effects against reactive oxygen species (ROS), and the ability to promote the disaggregation of amyloid-β (Aβ) fragments, which are implicated in Alzheimer's disease.[8]

Experimental Protocols

Neuroprotection against H₂O₂-induced Cytotoxicity: This assay evaluates a compound's ability to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the wells (at a final concentration of ~500 µM) to induce oxidative stress and cytotoxicity, leaving a set of control wells untreated.

  • Incubation: The cells are incubated for 24 hours.

  • Viability Assessment: Cell viability is measured using the MTT assay, as described previously. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[8]

Visualizations

neuroprotection_logic cluster_logic Multi-Target Neuroprotective Strategy Indole Indole-Based Analog Target1 Reduce Oxidative Stress (ROS) Indole->Target1 Target2 Inhibit/Disaggregate Amyloid-β Indole->Target2 Target3 Chelate Metal Ions Indole->Target3 Outcome Neuronal Survival & Protection Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Logical relationship of neuroprotective mechanisms.

Other Biological Activities

Beyond the major areas of antimicrobial, anticancer, and neuroprotective research, this compound analogs have been investigated for other specific enzymatic inhibitory activities.

  • Beta-Lactamase Inhibition: A series of 6-bromopenicillanic acid derivatives with additional C6 substituents have been synthesized and tested as inhibitors of class A and C beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics.[9]

  • Cholinesterase Inhibition: The indoloquinoline alkaloid cryptolepine and its 2-bromo-derivative have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Cryptolepine inhibited human AChE with an IC₅₀ value of 485 nM, and its 2-bromo-derivative showed an IC₅₀ of 868 nM.[10]

This guide highlights the significant therapeutic potential of this compound analogs across multiple disease areas. The continued exploration of novel substituents on this versatile scaffold is a promising avenue for the discovery of new and effective therapeutic agents.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 6-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-bromoindole core represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of 6-bromoindole derivatives, summarizing their structure-activity relationships (SAR) across antimicrobial, anti-inflammatory, and anticancer applications. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Antimicrobial Activity: Targeting Bacterial Defenses

6-Bromoindole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The SAR studies in this area have focused on modifications at the N1 and C3 positions of the indole ring, leading to the identification of compounds with potent bactericidal and antibiotic-enhancing properties.

Structure-Activity Relationship Highlights:
  • N1-Substitution: The introduction of bulky or polyamine side chains at the N1 position has been shown to enhance antimicrobial activity. For instance, derivatives with spermine chains exhibit potent activity, which is attributed to their ability to permeabilize and depolarize bacterial membranes.[1]

  • C3-Acylation: Acylation at the C3 position with small aliphatic or aromatic groups can significantly influence antifungal activity. Simple acetylated derivatives have been shown to be formidable inhibitors of spore germination, suggesting a preventative mechanism of action.[2]

  • Glyoxylamide Derivatives: 6-Bromoindolglyoxylamido derivatives, particularly those coupled with polyamines, have demonstrated good antimicrobial activity against Gram-positive bacteria and also act as antibiotic enhancers against resistant Gram-negative bacteria.[1]

Comparative Antimicrobial Activity of 6-Bromoindole Derivatives
Compound IDStructureTarget OrganismMIC (µM)Reference
MNS2 Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylateBacillus subtilis>100 (in combination with gentamicin)
MNS3 Potassium 3-amino-5-((6-bromo-1H-indazol-1-yl)methyl)thiophene-2-carboxylateBacillus subtilis90 (in combination with gentamicin)[3]
MNS4 Potassium 3-amino-5-((6-bromo-1H-indazol-1-yl)methyl)thiophene-2-carboxylateBacillus subtilis60 (in combination with gentamicin)[3]
Polyamine 3 6-bromoindolglyoxylamido-spermineStaphylococcus aureus6.25
Staphylococcus intermedius3.125[1]
Escherichia coli- (Enhancer)[1]
3-acetyl-6-bromoindole Botrytis cinerea- (100% germination inhibition)[2]
Monilinia fructicola- (96% germination inhibition)[2]
6-bromoindole Botrytis cinereaEC50: 11.62 µg/mL (mycelial growth)[2]
Monilinia fructicolaEC50: 18.84 µg/mL (mycelial growth)[2]

Anti-inflammatory Activity: Modulating Immune Responses

Several 6-bromoindole derivatives isolated from marine sources, as well as synthetic analogs, have exhibited promising anti-inflammatory properties. These compounds have been shown to modulate the production of key inflammatory mediators.

Structure-Activity Relationship Highlights:
  • Natural Products: Bromoindole alkaloids isolated from the marine sponge Geodia barretti have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines like IL-12p40 from dendritic cells.[4][5]

  • Diketopiperazine Moiety: The presence of a diketopiperazine ring system, as seen in geobarrettins, appears to be a key structural feature for anti-inflammatory activity.[4]

Comparative Anti-inflammatory Activity of 6-Bromoindole Derivatives
Compound IDStructureAssayIC50 (µM)Reference
Geobarrettin B 6-bromoindole with DKP systemIL-12p40 secretion reduction in DCs-[4][5]
Geobarrettin C 2-(6-bromo-1H-indol-3-yl)-N,N,N-trimethyl-2-oxoethanaminiumIL-12p40 secretion reduction in DCs-[4][5]
Barettin IL-10 secretion reduction in DCs11.8[5]
IL-12p40 secretion reduction in DCs21.0[5]

Anticancer Activity: Targeting Kinase Signaling Pathways

The 6-bromoindole scaffold has served as a foundation for the development of potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation and survival.

Structure-Activity Relationship Highlights:
  • Kinase Inhibition: 6-Aryl-3-aroyl-indole analogues have been synthesized and shown to be strong inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6]

  • Receptor Tyrosine Kinases (RTKs): Indole-6-carboxylate esters have been designed as inhibitors of EGFR and VEGFR-2, demonstrating the potential of this scaffold in targeting angiogenesis and tumor growth.

Comparative Kinase Inhibitory Activity of 6-Bromoindole Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
Aryl-aroyl-indole analogue Tubulin PolymerizationPotent Inhibition[6]
Indole-6-carboxylate ester 4a EGFR-
Indole-6-carboxylate ester 6c VEGFR-2-

Experimental Protocols

Synthesis of 6-Bromoindole Derivatives

A general method for the synthesis of 3-acyl-6-bromoindoles involves the Friedel-Crafts acylation of 6-bromoindole.

  • Reaction: 6-Bromoindole is reacted with a corresponding linear or aromatic anhydride in the presence of a Lewis acid catalyst, such as yttrium triflate (Y(OTf)3), in an ionic liquid like [BMI]BF4.

  • Conditions: The reaction mixture is heated under microwave irradiation (e.g., 90°C for 30 minutes for linear anhydrides and 110°C for 45 minutes for aromatic anhydrides).

  • Workup: After completion of the reaction, the product is extracted with an organic solvent, and purified by column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and a suitable buffer.

  • Inhibitor Addition: The 6-bromoindole derivative to be tested is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP consumed.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is calculated from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 6-bromoindole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The biological activities of 6-bromoindole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, inflammation, and survival.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 6-Bromoindole reaction Functionalization (e.g., Acylation, Alkylation) start->reaction product 6-Bromoindole Derivatives reaction->product antimicrobial Antimicrobial Assay (MIC Determination) product->antimicrobial anti_inflammatory Anti-inflammatory Assay (Cytokine Measurement) product->anti_inflammatory anticancer Anticancer Assay (Cell Viability, Kinase Inhibition) product->anticancer sar SAR Analysis antimicrobial->sar anti_inflammatory->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the development of 6-bromoindole derivatives.

The anticancer effects of many indole derivatives are linked to their ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bromoindole 6-Bromoindole Derivative (Inhibitor) Bromoindole->PI3K Bromoindole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-bromoindole derivatives.

Inflammation is often mediated by the NF-κB signaling pathway. Some indole derivatives have been shown to modulate this pathway, leading to their anti-inflammatory effects.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Bromoindole 6-Bromoindole Derivative (Modulator) Bromoindole->IKK

Caption: Modulation of the NF-κB signaling pathway by 6-bromoindole derivatives.

References

Interpreting the Mass Spectrum of 6-Bromoindoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed interpretation of the mass spectrum of 6-Bromoindoline, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. By comparing its fragmentation pattern with that of the parent compound, indoline, and the related aromatic compound, 6-bromoindole, we can elucidate the structural information encoded in its mass spectrum. This analysis is crucial for researchers, scientists, and drug development professionals in confirming the identity and purity of this compound.

Predicted Mass Spectral Data Summary

The following table summarizes the predicted key ions in the mass spectrum of this compound, alongside the experimental data for indoline and 6-bromoindole for comparative analysis. The predictions for this compound are based on established fragmentation principles for halogenated and heterocyclic compounds.

CompoundMolecular Ion (M+) [m/z][M-H]+ [m/z][M-Br]+ [m/z]Other Key Fragments [m/z]
This compound (Predicted) 197/199196/19811891
Indoline (Experimental) 119118N/A91
6-Bromoindole (Experimental) 195/197-116-

Interpreting the Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two molecular ion peaks of similar intensity at m/z 197 (C₈H₈⁷⁹BrN⁺) and m/z 199 (C₈H₈⁸¹BrN⁺).

A primary fragmentation pathway for indolines is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. For this compound, this would result in isotopic peaks at m/z 196 and 198. Another significant fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical and the formation of an ion at m/z 118. This fragment, corresponding to the indoline cation, may then undergo further fragmentation, such as the loss of a neutral molecule of HCN, to produce a fragment at m/z 91. This is consistent with the fragmentation observed for the parent indoline molecule.

The comparison with 6-bromoindole, an aromatic analogue, highlights the influence of the saturated five-membered ring in indoline on the fragmentation process. While both bromo-compounds show the characteristic loss of bromine, the subsequent fragmentation of the nitrogen-containing ring system is a key differentiator.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

G Proposed Fragmentation Pathway of this compound M This compound [C8H8BrN]+ (m/z 197/199) M_H [M-H]+ (m/z 196/198) M->M_H - H• M_Br [M-Br]+ (m/z 118) M->M_Br - Br• F91 [C6H5N]+ (m/z 91) M_Br->F91 - HCN

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The mass spectral data for comparison was obtained under standard electron ionization (EI) conditions. A generalized protocol for acquiring the mass spectrum of this compound is as follows:

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The instrument can be a standalone spectrometer or coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300

  • Scan Rate: 1-2 scans/second

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and the major fragment ions. The isotopic pattern of bromine should be used to confirm the presence and number of bromine atoms in the molecule and its fragments. Comparison with a spectral library (e.g., NIST) can aid in identification.

This guide provides a foundational understanding of the expected mass spectrum of this compound. Experimental verification is recommended to confirm these predictions and to further explore any additional fragmentation pathways.

A Comparative Efficacy Analysis of 6-Bromoindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the 6-bromoindole scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the efficacy of 6-bromoindole-based inhibitors, with a particular focus on their activity against Casein Kinase 2 (CK2) and Pim-1 kinase. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of 6-Bromoindole-Based Inhibitors

The inhibitory potential of various 6-bromoindole derivatives has been evaluated against several kinase targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki) for selected compounds against CK2 and Pim-1 kinases, alongside other relevant inhibitors for comparative context.

Casein Kinase 2 (CK2) Inhibition
Compound6-Bromoindole CoreTargetIC50 (nM)Ki (nM)Reference CompoundIC50 (nM) of Ref.Ki (nM) of Ref.
6-acetamido-indole derivative (5f)YesCK215.7 ± 6.8N/ACX-49457.3 ± 2.40.223
1H-triazolo[4,5-b]pyridine derivative (10)NoCK245N/ATBBt300N/A
EndocrocinNoCK26000N/AEmodin2000N/A
GO289NoCK27N/A---
CX-5011NoCK2~3N/A---
SGC-CK2-1NoCK24.2N/A---

N/A: Not Available in the provided search results.

Pim-1 Kinase Inhibition
Compound6-Bromoindole CoreTargetIC50 (nM)Ki (nM)Reference CompoundIC50 (nM) of Ref.Ki (nM) of Ref.
Pim1-IN-7YesPim-1670N/ASGI-17767N/A
SGI-1776NoPim-17N/A---
SMI-4aNoPim-117600---
TCS PIM-1 1NoPim-150N/A---
AZD1208NoPim-10.4N/A---
PIM447NoPim-1N/A0.006---
HispidulinNoPim-12710N/A---

N/A: Not Available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., CK2α, Pim-1)

    • Kinase buffer (specific composition varies depending on the kinase)

    • ATP (Adenosine triphosphate)

    • Substrate peptide or protein (specific to the kinase)

    • Test compounds (6-bromoindole derivatives and reference inhibitors) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure :

    • A solution of the recombinant kinase in kinase buffer is added to the wells of a 384-well plate.

    • The test compounds are serially diluted in DMSO and then added to the wells containing the kinase solution. The final DMSO concentration is typically kept at or below 1%.

    • The plate is incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding to the kinase.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP to each well.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent. The signal (e.g., luminescence) is measured with a plate reader.

  • Data Analysis :

    • The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO without inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Proliferation Assay (e.g., Alamar Blue or MTT)

This protocol is used to assess the effect of inhibitors on the viability and proliferation of cancer cell lines.

  • Reagents and Materials :

    • Cancer cell line (e.g., SW480 for CK2 inhibition studies)

    • Cell culture medium and supplements (e.g., DMEM, FBS)

    • Test compounds dissolved in DMSO

    • Alamar Blue or MTT reagent

    • 96-well plates

    • Plate reader

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the wells. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compounds for a specified period (e.g., 48-72 hours).

    • After the incubation period, Alamar Blue or MTT reagent is added to each well.

    • The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis :

    • Cell viability is expressed as a percentage of the vehicle-treated control.

    • GI50 (concentration for 50% growth inhibition) or IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the inhibitors' mechanism of action and evaluation.

G Simplified CK2 Signaling Pathway cluster_0 Upstream Signals cluster_1 CK2 Complex cluster_2 Downstream Effectors & Cellular Processes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Wnt Wnt Wnt->CK2 PI3K/Akt Pathway PI3K/Akt Pathway CK2->PI3K/Akt Pathway NF-κB Pathway NF-κB Pathway CK2->NF-κB Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition NF-κB Pathway->Apoptosis Inhibition 6-Bromoindole Inhibitors 6-Bromoindole Inhibitors 6-Bromoindole Inhibitors->CK2

Caption: Simplified CK2 signaling pathway and point of intervention by 6-bromoindole-based inhibitors.

G Simplified Pim-1 Kinase Signaling Pathway cluster_0 Upstream Activation cluster_1 Pim-1 Kinase cluster_2 Downstream Substrates & Cellular Outcomes Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway Pim1 Pim-1 JAK/STAT Pathway->Pim1 Bad Bad Pim1->Bad phosphorylates p21 p21 Pim1->p21 phosphorylates Inhibition of Apoptosis Inhibition of Apoptosis Bad->Inhibition of Apoptosis Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression 6-Bromoindole Inhibitors 6-Bromoindole Inhibitors 6-Bromoindole Inhibitors->Pim1

Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory action of 6-bromoindole derivatives.

G General Experimental Workflow for Kinase Inhibitor Evaluation Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50/Ki Determine IC50/Ki In Vitro Kinase Assay->Determine IC50/Ki Cell-Based Assays Cell-Based Assays Determine GI50 Determine GI50 Cell-Based Assays->Determine GI50 Determine IC50/Ki->Cell-Based Assays Lead Optimization Lead Optimization Determine GI50->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: General experimental workflow for the evaluation of 6-bromoindole-based kinase inhibitors.

A Comparative Guide to the Purity Validation of 6-Bromoindoline by HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 6-Bromoindoline, a key building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. The presence of impurities, such as unreacted starting materials, isomers, or degradation products, can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds.

This guide provides a comprehensive comparison of two robust analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: HPLC vs. GC-MS for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Best Suited For Quantifying the primary compound and non-volatile or thermally labile impurities.Identifying and quantifying volatile and semi-volatile impurities, including residual solvents and starting materials.
Sensitivity High, typically in the nanogram (ng) range.Very high, capable of detecting trace-level volatile impurities in the picogram (pg) range.
Identification Primarily based on retention time compared to a reference standard. Diode-array detection can provide UV-Vis spectra for peak purity assessment.High-confidence identification based on both retention time and the unique mass fragmentation pattern of the compound.
Sample Requirements The sample must be soluble in the mobile phase.The sample must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of a synthesized batch of this compound, employing both HPLC and GC-MS for comprehensive analysis.

Experimental Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Purity Determination prep Dissolve this compound sample in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Dichloromethane for GC-MS) hplc HPLC Analysis prep->hplc Inject into HPLC system gcms GC-MS Analysis prep->gcms Inject into GC-MS system hplc_data Analyze HPLC chromatogram for peak area and retention time. hplc->hplc_data gcms_data Analyze GC-MS total ion chromatogram and mass spectra. gcms->gcms_data purity_calc Calculate purity based on % area and identify impurities. hplc_data->purity_calc gcms_data->purity_calc

Unveiling the Anti-inflammatory Potential of 6-Bromoindoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the anti-inflammatory potential of 6-Bromoindoline derivatives. It objectively compares their performance with established anti-inflammatory agents, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. Studies have demonstrated their ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). The primary mechanism of action for many of these derivatives involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide synthesizes the available preclinical data to offer a clear comparison of the efficacy of various this compound derivatives against each other and standard anti-inflammatory drugs.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory activity of selected this compound derivatives compared to standard anti-inflammatory agents.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineConcentration% InhibitionIC50 (µM)ComparatorComparator % Inhibition/IC50 (µM)
6-BromoindoleNO ProductionRAW264.740 µg/mL----
6-BromoisatinNO ProductionRAW264.7-----
6-BromoindolePGE2 ProductionRAW264.7-Significant dose-response223.28Indomethacin>65% at 50 µg/mL
6-BromoindoleNF-κB TranslocationRAW264.740 µg/mL60.7%---
6-BromoisatinNF-κB TranslocationRAW264.740 µg/mL63.7%---
Compound VIIc (5-Cl-isatin derivative)COX-2 Inhibition----Celecoxib-
Compound VIId (5-Br-isatin derivative)COX-2 Inhibition----Celecoxib-

Data synthesized from multiple sources. Direct comparison is indicative and may vary based on specific experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity of Isatin Derivatives

CompoundAnimal ModelDose% Paw Edema ReductionComparatorComparator % Paw Edema Reduction
Compound VIIc (5-Cl-isatin derivative)Carrageenan-induced paw edema (mice)100 mg/kg65%Indomethacin-
Compound VIId (5-Br-isatin derivative)Carrageenan-induced paw edema (mice)100 mg/kg63%Indomethacin-

Isatin derivatives, which share a core structure with indoline, are included for comparative purposes.[1]

Key Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS, COX-2) NFkappaB_nucleus->Inflammatory_Genes Induces Transcription COX2 COX-2 Inflammatory_Genes->COX2 iNOS iNOS Inflammatory_Genes->iNOS Bromoindoline This compound Derivatives Bromoindoline->IKK Inhibits Bromoindoline->NFkappaB_nucleus Inhibits Translocation Arachidonic_Acid Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces NO Nitric Oxide (NO) iNOS->NO Produces Bromoindoline_2 This compound Derivatives Bromoindoline_2->COX2 Inhibits Bromoindoline_2->iNOS Inhibits

Caption: NF-κB signaling pathway and points of inhibition by this compound derivatives.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow cluster_1 Supernatant Analysis cluster_2 Cell Lysate Analysis start Seed RAW264.7 Macrophages pretreatment Pre-treat with This compound Derivatives or Vehicle Control start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells for Protein/RNA Analysis incubation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay elisa Cytokine/PGE2 ELISA supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2, p-IκBα) cell_lysis->western_blot qpcr qPCR (TNF-α, IL-6 mRNA) cell_lysis->qpcr nfkb_assay NF-κB Translocation Assay (Immunofluorescence) cell_lysis->nfkb_assay

Caption: General workflow for in vitro anti-inflammatory screening of compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO) for 1 hour.

2. LPS Stimulation:

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.

3. Nitric Oxide (NO) Assay:

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

4. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA):

  • The levels of PGE2, TNF-α, and other cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. NF-κB Translocation Assay (Immunofluorescence):

  • RAW264.7 cells are grown on coverslips and subjected to the same treatment protocol.

  • After stimulation, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).

  • The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • The nuclei are counterstained with DAPI.

  • The translocation of NF-κB from the cytoplasm to the nucleus is visualized and quantified using a fluorescence microscope. A study found that 6-bromoindole and 6-bromoisatin at 40 µg/mL significantly inhibited the translocation of NF-κB in LPS-stimulated RAW264.7 macrophages by 60.7% and 63.7%, respectively.[2]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

1. Animals:

  • Male Swiss albino mice are used for this study.[1] The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Treatment:

  • The animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the this compound derivatives.

  • The test compounds or the standard drug are administered intraperitoneally or orally.[1]

3. Induction of Inflammation:

  • One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.

4. Measurement of Paw Edema:

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Conclusion

The available evidence strongly suggests that this compound derivatives represent a valuable scaffold for the development of novel anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB pathway and the subsequent reduction in pro-inflammatory mediators, provides a solid rationale for their therapeutic potential. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profile of these compounds. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.

References

Unveiling the Therapeutic Potential of 6-Bromoindole Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 6-bromoindole compounds against relevant alternatives, supported by experimental data. The unique properties of the 6-bromoindole scaffold have positioned it as a valuable starting point for the development of novel therapeutics in oncology, inflammation, and infectious diseases.

This guide synthesizes preclinical data to illuminate the correlation between the in vitro and in vivo activities of promising 6-bromoindole derivatives. By presenting quantitative data in clearly structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of these compounds and their potential clinical applications.

In Vitro Anticancer Activity: A Comparative Analysis

Bromoindolinone derivatives have emerged as a significant class of compounds in anticancer drug discovery, with many demonstrating potent cytotoxic effects across a range of cancer cell lines. The core structure, featuring an indole ring fused to a pyrrolidinone ring with a bromine substitution, provides a versatile backbone for developing targeted therapies. Preclinical evaluation typically commences with in vitro assays to ascertain their cytotoxic and mechanistic properties before promising candidates advance to in vivo studies.

Below is a comparative summary of the in vitro cytotoxicity of a representative 6-bromoindole compound, (E)-4-Bromo-3-hydrazonoindolin-2-one, against various human cancer cell lines.

Cell LineCancer Type(E)-4-Bromo-3-hydrazonoindolin-2-one IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Cancer0.80.5
MDA-MB-231Breast Cancer1.20.7
A549Lung Cancer2.51.0
HCT116Colon Cancer1.80.9
PC-3Prostate Cancer3.11.5

In Vivo Antitumor Efficacy: Xenograft Model Data

Promising candidates from in vitro screening are typically advanced to in vivo studies, often utilizing xenograft models in immunocompromised mice to evaluate their therapeutic efficacy and safety in a living system.

The following table summarizes the in vivo antitumor activity of (E)-4-Bromo-3-hydrazonoindolin-2-one in a breast cancer xenograft model.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
(E)-4-Bromo-3-hydrazonoindolin-2-one2055
Paclitaxel1070

Anti-Inflammatory Properties of Marine-Derived 6-Bromoindoles

A number of 6-bromoindole derivatives have been isolated from marine organisms, particularly sponges of the genus Geodia. These compounds have demonstrated significant anti-inflammatory activities. For instance, barettin and its derivatives, isolated from the Icelandic marine sponge Geodia barretti, have shown potent anti-inflammatory effects.[1]

The anti-inflammatory activity of these compounds was evaluated by measuring their effect on the secretion of pro-inflammatory (IL-12p40) and anti-inflammatory (IL-10) cytokines from human monocyte-derived dendritic cells (DCs).[2]

CompoundIL-12p40 Secretion IC₅₀ (µM)IL-10 Secretion IC₅₀ (µM)
Geobarrettin B>30>30
Geobarrettin C15.6>30
Barettin21.011.8

Geobarrettin C and barettin both reduced the secretion of the pro-inflammatory cytokine IL-12p40.[2] Interestingly, while barettin also reduced the secretion of the anti-inflammatory cytokine IL-10, geobarrettin C increased its production, suggesting a more nuanced immunomodulatory profile.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the 6-bromoindole compounds or a positive control (e.g., Doxorubicin) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][4]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium. Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The 6-bromoindole compound, a positive control (e.g., Paclitaxel), or a vehicle control is administered (e.g., intraperitoneally) according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The biological activities of 6-bromoindole compounds are often attributed to their ability to interact with and modulate key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, many indole derivatives are known to function as kinase inhibitors.[5][6][7]

The following diagram illustrates a simplified workflow for the evaluation of anticancer compounds.

G Experimental Workflow for Anticancer Drug Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis/ Isolation b Cytotoxicity Screening (e.g., MTT Assay) a->b c Mechanism of Action Studies (e.g., Kinase Inhibition) b->c d Animal Model (e.g., Xenograft) c->d Promising Candidates e Efficacy and Toxicity Studies d->e f Pharmacokinetic/ Pharmacodynamic Analysis e->f g New Drug f->g Clinical Trials

Caption: A generalized workflow for the preclinical evaluation of potential anticancer compounds.

Many indole-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The diagram below depicts a simplified signaling pathway involving an RTK.

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-Bromoindole Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 6-bromoindole compound.

References

Benchmarking New Synthetic Routes to 6-Bromoindoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-bromoindoline, a key intermediate in the development of various pharmaceuticals, has been approached through several synthetic strategies. This guide provides an objective comparison of the most common methods, presenting a quantitative analysis of their performance, detailed experimental protocols, and a logical workflow to aid in selecting the optimal route for specific research and development needs.

Comparison of Synthetic Pathways

The primary routes to this compound involve either the reduction of a 6-bromoindole precursor or the direct bromination of indoline. Each approach presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Quantitative Performance Comparison

Synthetic RouteStarting MaterialKey ReagentsReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Route 1: Reduction of 6-Bromoindole 6-BromoindoleSodium Borohydride (NaBH₄), Methanol425~75-85>95[1]
Route 2: Bromination of Indoline IndolineN-Bromosuccinimide (NBS), Acetonitrile20-25~60-70~90 (mixture with 4-bromo isomer)[2]

Logical Workflow of Synthetic Strategies

The selection of a synthetic pathway is often guided by factors such as the availability of starting materials, desired product purity, and scalability. The following diagram illustrates the decision-making process for choosing between the two primary routes.

G cluster_start Starting Material Availability cluster_routes Synthetic Route Selection cluster_reactions Reaction & Outcome cluster_end Final Product Start Commercially Available Starting Material 6_Bromoindole 6-Bromoindole Start->6_Bromoindole Route 1 Indoline Indoline Start->Indoline Route 2 Reduction Reduction (e.g., NaBH₄) 6_Bromoindole->Reduction Bromination Bromination (e.g., NBS) Indoline->Bromination High_Yield_Purity High Yield & Purity (>75%, >95%) Reduction->High_Yield_Purity Moderate_Yield_Impurity Moderate Yield & Impurity (~60-70%, ~10% 4-bromo isomer) Bromination->Moderate_Yield_Impurity 6_Bromoindoline This compound High_Yield_Purity->6_Bromoindoline Moderate_Yield_Impurity->6_Bromoindoline

Caption: Comparison of Synthetic Pathways to this compound.

Experimental Protocols

Route 1: Reduction of 6-Bromoindole

This method is favored for its high yield and purity, utilizing the readily available and relatively inexpensive reducing agent, sodium borohydride.

Materials:

  • 6-Bromoindole

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-bromoindole (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Route 2: Bromination of Indoline

This route offers a more direct approach starting from indoline. However, it typically results in a mixture of regioisomers, requiring careful purification to isolate the desired this compound.

Materials:

  • Indoline

  • Acetonitrile (MeCN)

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve indoline (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, a mixture of 4-bromo- and this compound, is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the this compound isomer.[2]

Summary and Recommendations

The choice between the reduction of 6-bromoindole and the bromination of indoline depends on the specific requirements of the synthesis. For applications demanding high purity and yield, the reduction of 6-bromoindole is the superior method. While the bromination of indoline is a more direct route, the formation of isomeric impurities necessitates more rigorous purification, potentially lowering the overall isolated yield of the desired product. For large-scale synthesis where starting material cost is a primary concern, the bromination of indoline may be a more economical option, provided an efficient purification method is established.

References

Safety Operating Guide

Proper Disposal of 6-Bromoindoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. 6-Bromoindoline, a halogenated heterocyclic compound, necessitates specific handling and disposal protocols due to its potential hazards. This guide provides comprehensive, step-by-step instructions for the safe disposal of this compound, fostering a culture of safety and operational excellence.

Immediate Safety and Handling Protocols

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly sealed safety goggles or a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to shield personal clothing from contamination.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area or under a chemical fume hood. If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

This compound: Key Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
Molecular Weight 198.06 g/mol [1]
XLogP3 2.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Exact Mass 196.98401 Da[1]
Monoisotopic Mass 196.98401 Da[1]
Topological Polar Surface Area 12 Ų[1]
Heavy Atom Count 10[1]
Formal Charge 0[1]
Complexity 126[1]

Experimental Protocol for Waste Preparation and Disposal

The recommended and primary method for the disposal of this compound is through a licensed and certified professional waste disposal service. Adherence to institutional, local, state, and federal regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Waste Classification and Segregation: this compound is categorized as a halogenated organic compound. It is crucial to segregate this waste stream from non-halogenated organic waste and aqueous waste to prevent hazardous reactions.

  • Container Selection: A chemically resistant container with a secure, leak-proof lid must be used for waste accumulation. The container should be in good condition and compatible with this compound.

  • Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a component. The date of waste accumulation should also be recorded.

  • Waste Collection: Carefully transfer any waste containing this compound, including contaminated items such as absorbent materials, pipette tips, and disposable labware, into the designated container. To prevent overfilling and potential spills, do not exceed 80% of the container's capacity.

  • Storage: The sealed waste container must be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste, including the chemical name and quantity.

  • Documentation: Maintain a meticulous log of the waste, documenting the chemical name, quantity, and accumulation date. This documentation is essential for regulatory compliance.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a universal absorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent.

  • Dispose: Treat all materials used for cleanup as hazardous waste and place them in the designated waste container.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Waste Preparation cluster_storage Storage and Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Halogenated Organic Waste ppe->classify segregate Segregate from Other Waste Streams classify->segregate container Select and Label Approved Container segregate->container transfer Carefully Transfer Waste to Container container->transfer store Store Sealed Container in Designated Area transfer->store document Maintain Waste Log store->document contact Contact EHS for Pickup document->contact end End: Professional Disposal contact->end spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill with Absorbent evacuate->contain collect Collect and Containerize contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->transfer

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Bromoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 6-Bromoindoline (CAS No. 63839-24-7), ensuring laboratory safety and procedural clarity. The information is synthesized from safety data for this compound and structurally similar compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2][3]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles.[4] A face shield is recommended for splash protection.
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat should be worn at all times. For larger quantities or when there is a higher risk of splashing, chemical-resistant coveralls are recommended.[4]
Hands Chemical-resistant GlovesNitrile gloves are suitable for general use. For prolonged contact, consider butyl rubber or neoprene gloves. Always inspect gloves for any signs of degradation before use.[4]
Respiratory RespiratorHandle the solid compound in a well-ventilated area, preferably under a chemical fume hood.[4][5] If dust can be generated, use a respirator with a particulate filter (e.g., N95).[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handling_reaction Perform Chemical Reaction prep_weigh->handling_reaction handling_transfer Transfer and Handle Solutions handling_reaction->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Workflow for the safe handling of this compound.

1. Preparation:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure that all operations are conducted in a well-ventilated chemical fume hood.

  • Weighing: Carefully weigh the solid this compound, avoiding the generation of dust.

2. Handling:

  • Chemical Reactions: When using this compound in reactions, add it slowly to the reaction mixture to control any potential exothermic reactions.

  • Solution Transfer: Use appropriate tools (e.g., pipettes, syringes) for transferring solutions containing this compound to minimize the risk of spills.

3. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.

  • Waste Segregation: this compound is a halogenated organic compound and should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[5][7] Follow your institution's and local regulations for hazardous waste disposal.[8][9]

  • Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.

Emergency Procedures

SituationFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[9][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[9][10] If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[9][10] If respiratory symptoms develop, seek medical attention.
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[9] Rinse mouth. Do NOT induce vomiting.
Spill For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoindoline
Reactant of Route 2
6-Bromoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.